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  • Product: (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride
  • CAS: 90940-54-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride, also known as D-Homophenylalanine ethyl ester hydrochloride, is a chiral amino acid derivati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride, also known as D-Homophenylalanine ethyl ester hydrochloride, is a chiral amino acid derivative of significant interest in pharmaceutical synthesis.[1] As a derivative of phenylalanine, it serves as a crucial building block for various biologically active molecules. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in drug discovery and development, ensuring reproducibility and adherence to quality standards.

This guide provides a comprehensive overview of the key physical properties of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride, supported by detailed experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the fundamental physicochemical properties is presented below.

PropertyValueSource(s)
Chemical Formula C₁₂H₁₈ClNO₂[1][2]
Molecular Weight 243.73 g/mol [1][2]
CAS Number 90940-54-8[1]
Appearance White to off-white powder/solid[1]
Melting Point 158 - 163 °C[3][4]
Optical Rotation [α]ᴅ²⁰ = -38.0 ± 2.0° (c=1 in H₂O)

Purity and Characterization

Melting Point Analysis

The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting range.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a precise determination of the melting point and the enthalpy of fusion.

Causality Behind Experimental Choices:

  • Nitrogen Atmosphere: An inert nitrogen atmosphere is used to prevent oxidative degradation of the sample at elevated temperatures.

  • Heating Rate: A slow heating rate (e.g., 2 °C/min) is employed to ensure thermal equilibrium within the sample, allowing for an accurate determination of the melting onset and peak.

  • Sample Mass: A small sample mass (approx. 2 mg) is used to minimize thermal gradients within the sample.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh approximately 2 mg of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

  • DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from room temperature (e.g., 25 °C) to a temperature above the expected melting point (e.g., 200 °C) at a constant heating rate of 2 °C/min under a nitrogen purge of 50 mL/min.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.

Caption: Workflow for Melting Point Determination by DSC.

Optical Rotation

As a chiral molecule, (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride rotates the plane of polarized light. The specific rotation is a characteristic physical constant that confirms the enantiomeric identity and purity of the compound. The 'R' configuration corresponds to a levorotatory (-) rotation.

Experimental Protocol: Measurement of Specific Rotation

Specific rotation is determined using a polarimeter, which measures the angle of rotation of plane-polarized light as it passes through a solution of the sample.

Causality Behind Experimental Choices:

  • Solvent Selection: The solvent can influence the magnitude and even the direction of optical rotation. Water is a common solvent for hydrochloride salts. The concentration is specified to ensure comparability of results.

  • Wavelength: The sodium D-line (589 nm) is the standard wavelength used for specific rotation measurements.

  • Temperature Control: Optical rotation is temperature-dependent, so measurements are typically performed at a controlled temperature, commonly 20°C.

Step-by-Step Methodology:

  • Solution Preparation: Accurately prepare a 1 g/100 mL (c=1) solution of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride in deionized water.

  • Instrument Calibration: Calibrate the polarimeter using a blank (deionized water).

  • Sample Measurement: Fill the polarimeter cell (typically 1 dm in length) with the sample solution, ensuring no air bubbles are present in the light path.

  • Data Acquisition: Place the cell in the polarimeter and measure the optical rotation at 20°C using the sodium D-line.

  • Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Solubility Profile

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the saturation concentration of a compound in a specific solvent at a given temperature.

Causality Behind Experimental Choices:

  • Equilibrium Time: A sufficient incubation time (e.g., 24-48 hours) is necessary to ensure that the solution has reached equilibrium, meaning the maximum amount of solute has dissolved.

  • Temperature Control: Solubility is highly dependent on temperature. A constant temperature bath is used to maintain consistent conditions.

  • Excess Solid: An excess of the solid is added to ensure that the solution becomes saturated.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, methanol, dichloromethane, DMSO).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle. Centrifuge or filter the samples to separate the saturated solution from the excess solid.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: Express the solubility in units such as mg/mL or mol/L.

G start Start: Add excess solid to solvent shake Shake at constant temperature for 24-48h start->shake separate Separate solid and liquid phases (centrifuge/filter) shake->separate quantify Quantify concentration of supernatant (e.g., HPLC) separate->quantify end_node End: Report solubility (mg/mL) quantify->end_node

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques provide information about the molecular structure and functional groups present in the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, allowing for structural elucidation.

Experimental Protocol: ¹H NMR Analysis

Causality Behind Experimental Choices:

  • Deuterated Solvent: A deuterated solvent (e.g., DMSO-d₆ or D₂O) is used because it is "invisible" in the ¹H NMR spectrum, preventing solvent signals from obscuring the analyte signals. DMSO-d₆ is often a good choice for hydrochloride salts.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard to reference the chemical shifts (set to 0 ppm).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the spectrum for chemical shifts (δ), signal integration, and coupling patterns (multiplicity) to confirm the molecular structure.

Expected ¹H NMR Signals for (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride:

  • Ethyl group: A triplet (CH₃) and a quartet (CH₂).

  • Phenyl group: Signals in the aromatic region.

  • Butanoate backbone: Signals for the methine (CH) and two methylene (CH₂) groups.

  • Amine group: A broad signal for the -NH₃⁺ protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.

Causality Behind Experimental Choices:

  • ATR Crystal: A diamond ATR crystal is often used due to its robustness and chemical resistance.

  • Background Scan: A background spectrum of the empty ATR crystal is collected first and subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

Step-by-Step Methodology:

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the powdered (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected FTIR Absorption Bands:

  • N-H stretching: Broad bands for the ammonium (-NH₃⁺) group.

  • C=O stretching: A strong absorption band for the ester carbonyl group.

  • C-O stretching: Bands associated with the ester linkage.

  • Aromatic C-H and C=C stretching: Bands in the aromatic region.

  • Aliphatic C-H stretching: Bands for the alkyl portions of the molecule.

References

  • PrepChem. Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]

  • PubChem. (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility Determination of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride for Pharmaceutical Development

Introduction (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride, also known as D-Homophenylalanine ethyl ester hydrochloride, is a chiral building block belonging to the class of phenylalanine derivatives.[1][2] Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride, also known as D-Homophenylalanine ethyl ester hydrochloride, is a chiral building block belonging to the class of phenylalanine derivatives.[1][2] Its structural similarity to key intermediates used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as benazepril, positions it as a compound of significant interest for pharmaceutical research and development.[3] The therapeutic efficacy and manufacturability of any active pharmaceutical ingredient (API) are fundamentally linked to its physicochemical properties, with solubility being paramount.

Solubility data governs critical aspects of the drug development lifecycle, including process chemistry (crystallization, purification), formulation design (dosage form, excipient selection), and biopharmaceutics (dissolution rate, bioavailability).[4][5] A lack of comprehensive solubility data for (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride in relevant solvent systems presents a significant knowledge gap for scientists working with this molecule.

This technical guide provides researchers, process chemists, and formulation scientists with a robust framework for the systematic and accurate determination of the solubility of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride. It moves beyond a simple listing of data to detail the underlying principles, provide validated experimental protocols, and outline methods for data correlation and analysis, thereby empowering research teams to generate the high-quality data required for informed decision-making.

Physicochemical Profile and Predicted Solubility Behavior

Understanding the molecular structure of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride is essential for predicting its behavior in various solvents and designing appropriate experimental strategies.

PropertyValueSource
IUPAC Name ethyl (2R)-2-amino-4-phenylbutanoate;hydrochloride[2]
Molecular Formula C₁₂H₁₈ClNO₂[1][2]
Molecular Weight 243.73 g/mol [1]
CAS Number 90940-54-8[1][2]
Appearance White to off-white solid[1]
Known Qualitative Solubility Slightly soluble in alcohol; very slightly soluble in water.[6]

Structural Analysis and Causality:

  • Ionization: The presence of the hydrochloride salt of a primary amine (-NH₃⁺Cl⁻) imparts significant polarity and the ability to form strong ion-dipole interactions. This suggests that solubility will be highest in polar protic solvents (e.g., water, methanol, ethanol) that can effectively solvate both the ammonium cation and the chloride anion.

  • Hydrogen Bonding: Both the protonated amine (donor) and the ester carbonyl group (acceptor) can participate in hydrogen bonding, further enhancing solubility in protic solvents.

  • Hydrophobicity: The phenyl ring and the ethyl group introduce lipophilic character to the molecule. This feature will promote solubility in less polar organic solvents (e.g., acetone, ethyl acetate) through van der Waals forces and dipole-dipole interactions, although to a lesser extent than in polar protic solvents.

  • pH-Dependence: In aqueous media, the solubility is expected to be highly dependent on pH. At low pH, the compound will exist predominantly in its protonated, more soluble form. As the pH increases towards and beyond the pKa of the amine, the molecule will deprotonate to the less soluble free base, likely causing precipitation.[7]

Experimental Solubility Determination: Methodologies and Protocols

The accurate determination of solubility requires a robust methodology that ensures a true equilibrium state is achieved and analyzed. The isothermal shake-flask method is the gold standard for generating precise solubility data at specific temperatures, which is critical for process modeling and formulation.

Isothermal Equilibrium (Shake-Flask) Method

This method establishes a saturated solution at a constant temperature, after which the concentration of the dissolved solute is measured. The key principle is to allow sufficient time for the system to reach thermodynamic equilibrium between the undissolved solid and the solution.

Protocol 3.1: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of solid (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride to a series of sealed vials, each containing a known volume or mass of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Equilibration: Place the vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the vials for a minimum of 24-48 hours. This extended time is necessary to overcome kinetic barriers and ensure the dissolution process reaches true equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the set temperature for at least 2 hours to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) into a pre-weighed vial. Filtration is a critical step to remove all particulate matter, preventing overestimation of the solubility.

  • Analysis: Accurately determine the concentration of the solute in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) (Protocol 3.2) or Gravimetric Analysis (Protocol 3.3).

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling cluster_analysis 5. Analysis prep1 Add excess solute to solvent in vial equil1 Agitate at constant T (24-48 hours) prep1->equil1 sep1 Cease agitation Allow solid to settle equil1->sep1 sample1 Withdraw supernatant sep1->sample1 sample2 Filter (0.22 µm) sample1->sample2 analysis1 Quantify concentration (HPLC or Gravimetric) sample2->analysis1

Caption: Workflow for the isothermal shake-flask solubility method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the preferred method for accurate quantification due to its high specificity and sensitivity. The phenyl group in the target molecule provides a strong chromophore, making it ideal for UV detection.

Protocol 3.2: HPLC-UV Quantification Method

  • Instrument Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.5-3.0) and a polar organic solvent (e.g., acetonitrile or methanol). The acidic pH ensures the amine remains protonated for good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~254 nm, or a wavelength determined by a UV scan of a standard solution.

    • Column Temperature: 30 °C.

  • Standard Preparation: Prepare a series of standard solutions of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride of known concentrations in the mobile phase or a suitable diluent.

  • Calibration: Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration. Ensure the curve has a correlation coefficient (r²) > 0.999.

  • Sample Preparation: Dilute the filtered saturated solution (from Protocol 3.1) with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Inject the diluted sample and determine its concentration from the calibration curve. Calculate the original solubility value by applying the dilution factor.

Alternative Quantification: Gravimetric Analysis

For laboratories without access to HPLC or for orthogonal validation, gravimetric analysis offers a simple and reliable alternative.[8][9]

Protocol 3.3: Gravimetric Quantification Method

  • Sampling: Pipette a precise volume (e.g., 5.00 mL) of the clear, filtered saturated solution (from Protocol 3.1) into a pre-weighed, dry evaporating dish.

  • Solvent Evaporation: Gently evaporate the solvent in a fume hood or a vacuum oven at a temperature sufficient to remove the solvent without degrading the solute (e.g., 60-80 °C).

  • Drying to Constant Mass: Once the solvent is fully evaporated, dry the dish containing the solid residue in a vacuum oven until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).

  • Calculation: The mass of the dissolved solute is the final mass of the dish and residue minus the initial mass of the empty dish. The solubility can then be expressed as mass of solute per volume or mass of solvent.

Data Presentation and Thermodynamic Correlation

Systematic presentation and mathematical modeling of solubility data are crucial for its practical application.

Data Summary

Solubility data should be recorded in a clear, tabular format. Mole fraction (x₁) is the preferred unit for thermodynamic analysis, while mass fraction or g/100g solvent is often more practical for process chemistry.

Table 1: Template for Experimental Solubility Data of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride

SolventTemperature (K)Solubility (mole fraction, x₁)Solubility ( g/100g solvent)
Methanol293.15Experimental ValueExperimental Value
298.15Experimental ValueExperimental Value
303.15Experimental ValueExperimental Value
.........
Ethanol293.15Experimental ValueExperimental Value
298.15Experimental ValueExperimental Value
.........
Water293.15Experimental ValueExperimental Value
.........
Thermodynamic Modeling with the Modified Apelblat Equation

The temperature dependence of solubility can be accurately correlated using thermodynamic models. The modified Apelblat equation is a widely used semi-empirical model that provides an excellent fit for many pharmaceutical systems.[10]

The equation is expressed as: ln(x₁) = A + (B / T) + C ln(T)

Where:

  • x₁ is the mole fraction solubility of the solute.

  • T is the absolute temperature in Kelvin.

  • A, B, and C are empirical parameters obtained by fitting the equation to the experimental data.

Causality and Utility: The Apelblat model is valuable because it not only allows for the accurate interpolation of solubility at temperatures not experimentally measured but also provides insight into the thermodynamics of the dissolution process. The parameters A, B, and C relate to the enthalpy and entropy of dissolution, providing a deeper understanding of the solute-solvent interactions.

G exp_data Experimental Data (Solubility vs. T) model_fit Fit Data to Apelblat Eq. ln(x) = A + B/T + C*ln(T) exp_data->model_fit params Determine Parameters (A, B, C) model_fit->params interp Interpolate Solubility at any T params->interp thermo Calculate Thermodynamic Properties (ΔH, ΔS) params->thermo

Caption: Data processing workflow from experimental points to thermodynamic insight.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for determining the solubility of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride. By implementing the detailed isothermal shake-flask protocol and employing accurate analytical quantification techniques like HPLC, researchers can generate the reliable data essential for all stages of pharmaceutical development. Furthermore, the application of thermodynamic models such as the Apelblat equation elevates this data from simple measurements to a predictive tool for process optimization and formulation design. Adherence to these methodologies will ensure the generation of high-quality, trustworthy data, accelerating the development of drug candidates that incorporate this valuable chiral intermediate.

References

  • Description and Solubility - A. (2011). Google Books.
  • Eurofins. (n.d.). Solubility for Common Extractable Compounds. Eurofins.
  • MedchemExpress. (n.d.). (R)
  • Woitalka, A., et al. (2024).
  • Li, Z., et al. (2021). Measurement and Correlation of l-Phenylalanine Benzyl Ester Hydrochloride Solubility in 11 Individual Solvents and a Methanol + Acetone Binary Solvent System from 283.15 to 323.15 K.
  • Request PDF. (n.d.). A Practical Synthesis of Ethyl (R)- and (S)
  • PubChem. (n.d.). (R)
  • Thakkar, R., et al. (n.d.).
  • Qureshi, A., et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • MSE Supplies. (2025). Gravimetric Analysis General Guide. MSE Supplies.
  • Wikipedia. (n.d.). Gravimetric analysis. Wikipedia.

Sources

Foundational

Technical Monograph: (R)-Ethyl 2-Amino-4-Phenylbutanoate Hydrochloride

Topic: (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride Content Type: Technical Monograph & Operational Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists. Stereochemical Control...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride Content Type: Technical Monograph & Operational Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists.

Stereochemical Control in Peptidomimetics and Chiral Synthesis

Executive Summary & Chemical Identity

(R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride (also known as D-Homophenylalanine ethyl ester hydrochloride ) is a non-natural amino acid derivative.[1] Unlike its (S)-enantiomer—which is a critical intermediate for ACE inhibitors like Enalapril—the (R)-isomer serves as a specialized building block for protease-resistant peptidomimetics and as a vital chiral reference standard in the quality control of pharmaceutical intermediates.

Its incorporation into peptide backbones introduces resistance to endogenous enzymatic hydrolysis, a property leveraged in the development of metabolically stable peptide therapeutics.

Core Chemical Data
ParameterSpecification
CAS Number 90940-54-8
IUPAC Name Ethyl (2R)-2-amino-4-phenylbutanoate hydrochloride
Synonyms D-Homophenylalanine ethyl ester HCl; (R)-Hph-OEt[1]·HCl
Molecular Formula C₁₂H₁₈ClNO₂ (C₁₂H₁₈NO₂⁺ · Cl⁻)
Molecular Weight 243.73 g/mol
Chirality (R)-Enantiomer (D-Configuration)
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparing in DCM
Melting Point 158–162 °C (Typical range for HCl salts of this class)

Critical Applications & Mechanism

Peptidomimetic Stabilization

The primary utility of the (R)-isomer lies in Structure-Activity Relationship (SAR) studies. Incorporating D-amino acid esters (like D-Homophenylalanine) into peptide drugs prevents recognition by natural L-specific proteases.

  • Mechanism: The inverted stereocenter at the

    
    -carbon disrupts the "lock-and-key" fit required by proteolytic enzymes (e.g., chymotrypsin), significantly extending the plasma half-life of the therapeutic agent.
    
Chiral Purity Control (The "S" vs. "R" Imperative)

In the industrial synthesis of ACE inhibitors (e.g., Enalapril, Lisinopril), the (S)-isomer is the active intermediate. However, regulatory guidelines (ICH Q3A/Q3B) mandate the quantification of enantiomeric impurities.

  • Role: (R)-Ethyl 2-amino-4-phenylbutanoate HCl is the Qualified Reference Standard used to validate the enantiomeric excess (% ee) of the active (S)-process stream via Chiral HPLC.

Synthesis Protocol: Thionyl Chloride Mediated Esterification

Rationale: While Fisher esterification (acid catalysis) is possible, the Thionyl Chloride (


) method is preferred for amino acids because it generates anhydrous HCl in situ, driving the equilibrium toward the ester while simultaneously forming the stable hydrochloride salt.
Experimental Workflow

Reagents: (R)-Homophenylalanine (D-Hph), Thionyl Chloride (


), Absolute Ethanol (EtOH).

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Cool the system to 0°C using an ice/salt bath.

  • Solvent Charge: Add Absolute Ethanol (10-15 volumes relative to substrate).

  • Activation (Critical Step): Dropwise add Thionyl Chloride (1.2 - 1.5 equiv) to the cold ethanol.

    • Mechanism:[1][2]

      
      . This generates anhydrous HCl exothermically.
      
    • Caution: Maintain temperature < 5°C to prevent side reactions.

  • Substrate Addition: Add (R)-Homophenylalanine (1.0 equiv) in portions.

  • Reaction: Remove ice bath and heat to Reflux (78°C) for 4–6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water) or HPLC.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess EtOH and

      
      .
      
    • The residue is often a viscous oil or gum.

  • Crystallization: Triturate the residue with Diethyl Ether or MTBE (Methyl tert-butyl ether) to induce crystallization of the hydrochloride salt.

  • Filtration & Drying: Filter the white solid and dry under vacuum at 40°C.

Synthesis Logic Diagram

SynthesisWorkflow Start Start: Absolute Ethanol (0°C) Activation Activation: Add SOCl2 Dropwise (Exothermic Control) Start->Activation Generate HCl in situ Addition Substrate Addition: (R)-Homophenylalanine Activation->Addition Prepare Solvent System Reflux Reaction: Reflux @ 78°C (4-6 Hours) Addition->Reflux Esterification Workup Workup: Evaporate Solvent Triturate w/ Et2O Reflux->Workup Conversion >98% Product Final Product: (R)-Hph-OEt HCl Salt Workup->Product Crystallization

Caption: Step-by-step workflow for the synthesis of (R)-ethyl 2-amino-4-phenylbutanoate HCl via thionyl chloride activation.

Analytical Quality Control (Self-Validating System)

To ensure the material is suitable for high-precision research, the following analytical battery is required.

Chiral HPLC Method (Enantiomeric Purity)

This is the most critical test to distinguish the (R)-isomer (CAS 90940-54-8) from the (S)-isomer (CAS 90891-21-7).

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose based)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm or 254 nm
Expected Result (R)-Isomer typically elutes before or after (S)-isomer depending on the specific column selector. A racemic standard must be injected first to establish retention times.
Proton NMR Validation ( H-NMR, 400 MHz, DMSO- )
  • 
     1.18 (t, 3H):  Methyl group of the ethyl ester (Confirmation of esterification).
    
  • 
     4.15 (q, 2H):  Methylene group of the ethyl ester.
    
  • 
     8.60 (br s, 3H):  Ammonium protons (
    
    
    
    ), confirming the HCl salt formation. Note: If this peak is missing or integrates to <3, the salt has dissociated.
Analytical Logic Diagram

QC_Logic cluster_Tests Validation Battery Sample Crude Product (R)-Hph-OEt HCl NMR 1H-NMR Check: Ester Ethyl Group Check: NH3+ Salt Peak Sample->NMR HPLC Chiral HPLC Check: % ee > 99.5% (Differentiate from S-isomer) Sample->HPLC Rotation Optical Rotation Specific Rotation [α]D Sample->Rotation Decision Release Criteria NMR->Decision HPLC->Decision Rotation->Decision

Caption: Analytical decision tree for validating chemical structure and stereochemical purity.

Handling and Safety

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Exposure to ambient moisture can lead to hydrolysis of the ester bond over time.

    • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) with desiccants.

  • Safety Profile:

    • GHS Classification: Irritant (Skin/Eye).[1]

    • Handling: Use standard PPE. Avoid inhalation of dust.

    • Stability: Stable in solid form for >2 years if kept dry. In solution (water/buffer), the ester is susceptible to hydrolysis at pH > 7.0.

References

  • Chemical Identity & CAS Verification

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12935373, (R)
    • URL:[Link]

  • Synthesis of Amino Acid Esters (Thionyl Chloride Method)

    • Source: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
    • URL:[Link]

  • Application in Peptidomimetics (D-Amino Acids)

    • Source: Gentilucci, L., et al. (2010). "Chemical modifications of peptides: the historical strategy for the development of peptidomimetics." Current Pharmaceutical Design.
    • URL:[Link]

  • Stereochemical Data (Comparison to S-Isomer): Source: Sigma-Aldrich / Merck Product Specification for D-Homophenylalanine ethyl ester hydrochloride (CAS 90940-54-8).

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Executive Summary (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride is a valuable chiral building block in the synthesis of various pharmaceutical agents, m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride is a valuable chiral building block in the synthesis of various pharmaceutical agents, most notably angiotensin-converting enzyme (ACE) inhibitors. The stereochemistry at the α-position is crucial for its biological activity, necessitating a stereocontrolled synthetic approach. This guide provides a comprehensive overview of a robust and scalable synthetic route, commencing from commercially available starting materials. The synthesis involves the formation of a key ketoester intermediate, followed by a highly stereoselective enzymatic reduction to establish the desired (R)-configuration at the hydroxyl group. Subsequent conversion of the hydroxyl to an amino group with inversion of configuration via a Mitsunobu reaction, followed by reduction and final salt formation, yields the target compound in high purity and enantiomeric excess. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents characterization data for the key intermediates and the final product.

Introduction

The synthesis of enantiomerically pure α-amino acids and their derivatives is of paramount importance in the pharmaceutical industry due to their prevalence in biologically active molecules. (R)-ethyl 2-amino-4-phenylbutanoate, a derivative of homophenylalanine, serves as a critical intermediate in the manufacture of several ACE inhibitors used in the treatment of hypertension and congestive heart failure. The precise spatial arrangement of the amino group is a key determinant of the pharmacological efficacy of these drugs. Therefore, the development of efficient and stereoselective synthetic methodologies for this compound is a significant area of research and process development. This guide focuses on a well-established and reliable synthetic pathway that offers high stereocontrol and is amenable to scale-up.

Synthetic Strategy Overview

The overall synthetic strategy is a multi-step process that can be broadly divided into four key stages:

  • Synthesis of the Ketoester Precursor: Formation of ethyl 2-oxo-4-phenylbutyrate.

  • Asymmetric Reduction: Stereoselective reduction of the keto group to an (R)-hydroxyl group.

  • Amination with Inversion of Configuration: Conversion of the hydroxyl group to an amino group.

  • Final Salt Formation: Conversion of the free amine to its hydrochloride salt.

Synthesis_Overview A Starting Materials B Ethyl 2-oxo-4-phenylbutyrate A->B Grignard or Claisen Condensation C (R)-Ethyl 2-hydroxy-4-phenylbutanoate B->C Asymmetric Enzymatic Reduction D (R)-Ethyl 2-azido-4-phenylbutanoate C->D Mitsunobu Reaction E (R)-Ethyl 2-amino-4-phenylbutanoate D->E Reduction F (R)-Ethyl 2-amino-4-phenylbutanoate HCl E->F HCl

Caption: Overall synthetic workflow for (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride.

Part 1: Synthesis of Ethyl 2-oxo-4-phenylbutyrate

The synthesis of the key α-ketoester intermediate, ethyl 2-oxo-4-phenylbutyrate, can be efficiently achieved through two primary and well-documented methods: a Grignard reaction and a Claisen condensation.

Method A: Grignard Reaction

This route involves the reaction of a phenylethyl Grignard reagent with diethyl oxalate. The Grignard reagent is prepared from 2-phenylethyl bromide and magnesium metal.

Mechanism: The nucleophilic Grignard reagent attacks one of the electrophilic carbonyl carbons of diethyl oxalate. A subsequent workup with acid quenches the reaction and leads to the formation of the desired α-ketoester.

Experimental Protocol: [1][2]

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (0.3 mol). Add a small crystal of iodine and a few milliliters of a solution of 2-phenylethyl bromide (0.3 mol) in anhydrous tetrahydrofuran (THF). Once the reaction initiates (disappearance of the iodine color and gentle reflux), add the remaining 2-phenylethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Diethyl Oxalate: In a separate flask, cool a solution of diethyl oxalate (0.36 mol) in anhydrous THF to -10 °C. Add the prepared Grignard reagent dropwise to the cooled diethyl oxalate solution, maintaining the temperature below -5 °C.

  • Work-up: After the addition is complete, warm the reaction mixture to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Method B: Claisen Condensation

This method involves the condensation of ethyl phenylacetate with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.

Mechanism: Sodium ethoxide deprotonates the α-carbon of ethyl phenylacetate to form an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide ion yields the condensation product.

Experimental Protocol: [3][4]

  • Preparation of Sodium Ethoxide: In a flame-dried flask under a nitrogen atmosphere, dissolve sodium metal (1 gram atom) in absolute ethanol (500 cc).

  • Condensation: Cool the sodium ethoxide solution to 60°C and add diethyl oxalate (1 mole) rapidly with vigorous stirring. Immediately follow with the addition of ethyl phenylacetate (1.06 moles).

  • Isolation: Crystallization of the sodium salt of the product should occur within minutes. Transfer the resulting paste to a beaker and allow it to cool. Stir the solid with dry ether, collect by suction filtration, and wash with dry ether.

  • Work-up: Liberate the free ester by treating the sodium salt with dilute sulfuric acid. Separate the oily layer and extract the aqueous layer with ether. Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent. The crude product is then heated under vacuum to effect decarboxylation of any di-acid byproducts, followed by vacuum distillation to yield pure ethyl 2-oxo-4-phenylbutyrate.

ParameterGrignard ReactionClaisen Condensation
Starting Materials 2-Phenylethyl bromide, Mg, Diethyl oxalateEthyl phenylacetate, Diethyl oxalate, Na
Key Reagents Anhydrous THFAbsolute Ethanol
Reaction Conditions Low temperature for additionElevated temperature for decarboxylation
Yield Good to excellentGood to excellent
Advantages Direct formation of the carbon skeletonUtilizes readily available starting materials
Disadvantages Requires careful handling of Grignard reagentFormation of byproducts may require purification

Part 2: Asymmetric Reduction to (R)-Ethyl 2-hydroxy-4-phenylbutanoate

The stereoselective reduction of the prochiral ketone in ethyl 2-oxo-4-phenylbutyrate is the most critical step in establishing the desired (R)-stereochemistry. Biocatalytic methods, particularly using yeast, have proven to be highly effective for this transformation, offering excellent enantioselectivity.

Enzymatic Reduction using Candida holmii

Candida holmii has been identified as an effective microorganism for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate to (R)-ethyl 2-hydroxy-4-phenylbutanoate with high enantiomeric excess.[5]

Mechanism: The reduction is catalyzed by oxidoreductase enzymes within the yeast cells, which utilize a cofactor such as NADPH to deliver a hydride to the carbonyl group in a stereochemically controlled manner.

Enzymatic_Reduction A Ethyl 2-oxo-4-phenylbutyrate C (R)-Ethyl 2-hydroxy-4-phenylbutanoate A->C Reduction B Candida holmii (Oxidoreductase) B->C D NADPH B->D E NADP+ B->E D->E Oxidation

Caption: Biocatalytic reduction of the ketoester to the (R)-hydroxy ester.

Experimental Protocol: [5]

  • Cultivation of Candida holmii: Cultivate Candida holmii in a suitable growth medium (e.g., YM broth) at 30°C with shaking for 48 hours.

  • Bioreduction: Harvest the yeast cells by centrifugation and wash with a phosphate buffer (pH 7.0). Resuspend the cells in the same buffer. Add ethyl 2-oxo-4-phenylbutyrate to the cell suspension. The reaction can be carried out in a biphasic system with an organic solvent to improve substrate availability and reduce product inhibition.

  • Reaction Monitoring and Work-up: Monitor the progress of the reaction by TLC or GC. Once the starting material is consumed, remove the yeast cells by centrifugation or filtration. Extract the supernatant or filtrate with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (R)-ethyl 2-hydroxy-4-phenylbutanoate can be purified by column chromatography on silica gel.

Characterization of (R)-Ethyl 2-hydroxy-4-phenylbutanoate:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.30-7.18 (m, 5H, Ar-H), 4.23-4.15 (m, 3H, OCH₂CH₃, CHOH), 2.92 (s, 1H, OH), 2.79-2.74 (m, 2H, ArCH₂), 2.13-2.10 (m, 1H, ArCH₂CHH), 2.01-1.93 (m, 1H, ArCH₂CHH), 1.28 (t, J = 7.2 Hz, 3H, OCH₂CH₃).[6]

  • ¹³C NMR (75.5 MHz, CDCl₃): δ 175.0, 141.0, 129.0, 128.0, 126.0, 70.0, 62.0, 36.0, 31.0, 14.0.[6]

  • Appearance: Colorless oil.

Part 3: Stereospecific Amination via Mitsunobu Reaction and Reduction

The conversion of the (R)-hydroxyl group to an (R)-amino group requires a two-step sequence involving a Mitsunobu reaction with an azide source, which proceeds with inversion of configuration, followed by reduction of the resulting azide.

Step 3a: Mitsunobu Reaction to (S)-Ethyl 2-azido-4-phenylbutanoate

The Mitsunobu reaction provides a reliable method for the conversion of alcohols to a variety of functional groups, including azides, with complete inversion of stereochemistry. Diphenylphosphoryl azide (DPPA) is a commonly used and effective azide source for this reaction.

Mechanism: Triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD) form a betaine intermediate. The alcohol then adds to the phosphonium salt, forming an oxyphosphonium salt, which is a good leaving group. The azide nucleophile then displaces the activated hydroxyl group in an Sₙ2 fashion, resulting in inversion of configuration.

Experimental Protocol (General Procedure):

  • In a flame-dried flask under a nitrogen atmosphere, dissolve (R)-ethyl 2-hydroxy-4-phenylbutanoate (1 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF (10 vol).

  • Add diphenylphosphoryl azide (DPPA) (1.5 eq.) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash successively with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude (S)-ethyl 2-azido-4-phenylbutanoate can be purified by column chromatography on silica gel.

Step 3b: Reduction to (R)-Ethyl 2-amino-4-phenylbutanoate

The azide group is readily reduced to a primary amine under various conditions. Catalytic hydrogenation is a clean and efficient method for this transformation.

Mechanism: The azide is adsorbed onto the surface of the palladium catalyst, and hydrogen gas reduces the azide to the amine with the liberation of nitrogen gas.

Experimental Protocol: [1]

  • Dissolve (R)-ethyl 2-azido-4-phenylbutanoate in ethanol or ethyl acetate in a hydrogenation flask.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R)-ethyl 2-amino-4-phenylbutanoate as a free base. This product is often used directly in the next step without further purification.

Part 4: Formation of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride

The final step is the conversion of the free amine to its stable hydrochloride salt, which is typically a crystalline solid and easier to handle and store.

Experimental Protocol:

  • Dissolve the crude (R)-ethyl 2-amino-4-phenylbutanoate in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.

  • Stir the resulting slurry at 0°C for a period of time to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride as a white to off-white solid.

Physicochemical and Safety Data for (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride:

PropertyValue
Molecular Formula C₁₂H₁₈ClNO₂
Molecular Weight 243.73 g/mol
Appearance White to off-white solid
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Conclusion

This in-depth technical guide outlines a reliable and stereocontrolled synthetic route to (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride, a key intermediate in the synthesis of ACE inhibitors. The presented methodology emphasizes the use of a highly selective enzymatic reduction to establish the crucial stereocenter, followed by a well-established amination sequence with inversion of configuration. The provided experimental protocols, based on authoritative literature, offer a practical framework for researchers and drug development professionals. The careful execution of these steps, with appropriate analytical monitoring, will enable the efficient and scalable synthesis of this important chiral building block.

References

  • Mitsunobu Reaction - Organic Synthesis. (n.d.). Retrieved February 7, 2026, from [Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). Retrieved February 7, 2026, from [Link]

  • Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide. Application to the Enantioselective Multikilogram Synthesis of a HCV Polymerase Inhibitor | Request PDF - ResearchGate. (2007, August 7). Retrieved February 7, 2026, from [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed. (1998, September). Retrieved February 7, 2026, from [Link]

  • Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters - ResearchGate. (2003, August 10). Retrieved February 7, 2026, from [Link]

  • CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents. (n.d.).
  • CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents. (n.d.).
  • (PDF) Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions - ResearchGate. (2023, June 20). Retrieved February 7, 2026, from [Link]

  • US8278478B2 - Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters - Google Patents. (n.d.).
  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (n.d.). Retrieved February 7, 2026, from [Link]

  • Ethyl 4-phenylbutanoate | C12H16O2 | CID 61452 - PubChem - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei SW2026. (2009). Process Biochemistry, 44(11), 1270–1275.
  • ethyl phenylmalonate - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2026, from [Link]

  • CAS No : 90315-82-5 | Product Name : Ethyl (R)-2-hydroxy-4-phenylbutanoate. (n.d.). Retrieved February 7, 2026, from [Link]

  • 9.8: Mixed Claisen Condensations - Chemistry LibreTexts. (2020, March 17). Retrieved February 7, 2026, from [Link]

  • Question: Draw a detailed mechanism for the following Claisen Condensation reaction. Ethyl phenylacetate + potassium tert-butoxide -> 2,4-diphenyl acetoacetate - Chegg. (2020, March 5). Retrieved February 7, 2026, from [Link]

  • Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Foundational

Structural Fidelity and Analytical Characterization of (R)-Ethyl 2-Amino-4-Phenylbutanoate Hydrochloride

This guide provides an in-depth structural and analytical profile of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride , a critical chiral building block often referred to as D-Homophenylalanine ethyl ester hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and analytical profile of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride , a critical chiral building block often referred to as D-Homophenylalanine ethyl ester hydrochloride .

While its enantiomer (the S-isomer) is the direct precursor for ACE inhibitors like Enalapril and Lisinopril, the (R)-isomer is essential for determining enantiomeric purity (as a reference standard), developing novel peptidomimetics, and synthesizing specific NEP (Neutral Endopeptidase) inhibitors where D-configuration is required to resist enzymatic degradation.

Molecular Identity & Physicochemical Profile[1]

This molecule combines a lipophilic phenyl-ethyl tail with a polar amino-ester headgroup. The hydrochloride salt form is preferred for its crystallinity and stability against oxidation compared to the free oily amine.

Core Data Table
ParameterSpecification / Value
Common Name D-Homophenylalanine ethyl ester hydrochloride
IUPAC Name Ethyl (2R)-2-amino-4-phenylbutanoate hydrochloride
CAS Number 90940-54-8 (Specific to R-HCl salt)
Molecular Formula C₁₂H₁₇NO₂[1][2][3] · HCl
Molecular Weight 243.73 g/mol
Chiral Center C2 (R-configuration)
Physical State White to off-white crystalline powder
Melting Point 151–156 °C (Consistent with enantiomer data)
Solubility Soluble in water, methanol, ethanol; Insoluble in hexane
Structural Diagram (Graphviz)

The following diagram illustrates the hierarchical relationship of the molecule's functional groups and their impact on analytical behavior.

MolecularStructure Molecule (R)-Ethyl 2-amino-4-phenylbutanoate HCl Phenyl Phenyl Ring (UV Chromophore @ 210/257nm) Molecule->Phenyl Hydrophobicity Ethyl Ethyl Ester (Labile to Hydrolysis) Molecule->Ethyl Solubility/Reactivity Amine Amine HCl (Polar/Hygroscopic) Molecule->Amine Salt Formation Chiral Chiral Center (C2) (R-Configuration) Molecule->Chiral Optical Activity

Caption: Functional decomposition of the molecule highlighting analytical targets.[3][4][5]

Spectroscopic Validation (Identity)

To confirm the structure, a multi-modal approach is required. The causality of each signal is detailed below.

A. Proton NMR ( H-NMR)

Solvent: DMSO-d


 or D

O

The spectrum must confirm the integrity of the homophenylalanine skeleton.

  • 
     7.1–7.3 ppm (Multiplet, 5H):  Aromatic protons. Confirms the phenyl ring.[2][4][6][7]
    
  • 
     4.1–4.2 ppm (Quartet, 2H):  Ethyl ester methylene (
    
    
    
    ).
  • 
     3.9–4.0 ppm (Triplet/Multiplet, 1H):  The 
    
    
    
    -proton at the chiral center. Note: This signal shifts significantly depending on pH due to the proximity of the ammonium group.
  • 
     2.5–2.7 ppm (Multiplet, 2H):  Benzylic protons (
    
    
    
    ).
  • 
     2.0–2.2 ppm (Multiplet, 2H):  Homobenzylic protons (
    
    
    
    ). Critical: These diastereotopic protons often appear as complex multiplets, distinguishing this from standard phenylalanine.
  • 
     1.1–1.2 ppm (Triplet, 3H):  Ethyl ester methyl group.
    
B. Infrared Spectroscopy (FT-IR)
  • 1730–1750 cm

    
    :  Strong carbonyl (
    
    
    
    ) stretch. Diagnostic for the ester.
  • 2800–3000 cm

    
    :  Broad ammonium (
    
    
    
    ) stretch. Indicates salt formation.
  • 1500, 1600 cm

    
    :  Aromatic ring breathing modes.
    
C. Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Parent Ion:

    
     m/z (Free base mass + proton).
    
  • Fragmentation: Loss of the ethyl group (

    
    ) or loss of the alkoxycarbonyl group is common.
    

Stereochemical Purity Analysis (The "R" Factor)

The most critical quality attribute is the Enantiomeric Excess (% ee). Since the (S)-isomer is a common pharmaceutical intermediate, cross-contamination is a high risk.

Optical Rotation[1][3]
  • Specification:

    
     (
    
    
    
    , CHCl
    
    
    ).[1]
  • Note: The (S)-isomer rotates light in the positive (+) direction. A value near zero indicates racemization.

Chiral HPLC Protocol (Self-Validating System)

Standard C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase (CSP) is required.[5][8][9]

Methodology:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Causality: The diethylamine (DEA) is mandatory . Without this basic modifier, the free amine group will interact strongly with residual silanols on the silica support, causing severe peak tailing and loss of resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide/Ester absorption) or 254 nm (Phenyl).

  • System Suitability: Resolution (

    
    ) between (R) and (S) peaks must be 
    
    
    
    .

ChiralAnalysis Sample Sample Preparation (Dissolve in EtOH/Hexane) Injection Injection (10 µL) Sample->Injection Conditioning Column Conditioning (Pass Mobile Phase + DEA) Conditioning->Injection Separation Chiral Recognition (H-Bonding/Pi-Pi Stacking) Injection->Separation Detection UV Detection @ 210nm Separation->Detection

Caption: Workflow for determining enantiomeric excess (ee%).

Solid-State Stability & Handling

Hygroscopicity

As a hydrochloride salt of an amino ester, the compound is hygroscopic .

  • Risk: Absorption of moisture can catalyze ester hydrolysis, cleaving the ethyl group to form the free acid (D-Homophenylalanine), which is an impurity.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccators are required for room temperature handling.

Polymorphism

XRD (X-Ray Diffraction) analysis typically reveals a crystalline pattern. However, rapid precipitation from solvents can lead to amorphous forms, which are less stable.

  • Protocol: If the melting point is depressed (<150°C) or the peak is broad, recrystallize from Ethanol/Ether to restore the stable crystalline polymorph.

Synthetic Context

Understanding the synthesis aids in identifying potential impurities. The (R)-isomer is typically produced via:

  • Asymmetric Hydrogenation: Reduction of the corresponding enamine or oxime precursor using a Chiral Rhodium catalyst (e.g., Rh-DuPhos).

  • Kinetic Resolution: Enzymatic hydrolysis of the racemic ester, where the enzyme selectively hydrolyzes the (S)-ester, leaving the (R)-ester intact.

Impurities to Watch:

  • D-Homophenylalanine (Free Acid): Result of hydrolysis.

  • Diketopiperazine derivative: If dimerization occurs (rare for esters, common for amides).

  • Racemate: Failure of the chiral catalyst.

References

  • Blacker, A. J., et al. (1999). Efficient Asymmetric Hydrogenation of Enamides. (Contextual reference for synthesis of chiral amino esters).
  • PubChem. Compound Summary: Ethyl 2-amino-4-phenylbutanoate.[1] National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Data for (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride. This document is intended for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques used to confirm the structure and purity of this important chiral building block. As a derivative of phenylalanine, this compound and its analogs are of significant interest in medicinal chemistry and drug discovery[1].

Introduction

(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride is a chiral amino acid ester hydrochloride with the chemical formula C₁₂H₁₈ClNO₂ and a molecular weight of 243.73 g/mol [2]. Its structure, comprising a stereocenter at the α-carbon, a phenyl group, and an ethyl ester, necessitates a multi-faceted analytical approach for unambiguous identification and quality control. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are indispensable tools in this process. This guide will delve into the theoretical underpinnings and practical application of these methods for the analysis of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride.

Molecular Structure and Spectroscopic Correlation

The structural features of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride directly correlate with its expected spectroscopic signatures. The following diagram illustrates the key structural components and their anticipated spectroscopic behavior.

G cluster_mol (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride cluster_data Spectroscopic Correlations mol HNMR ¹H NMR mol->HNMR Proton Environments CNMR ¹³C NMR mol->CNMR Carbon Skeleton MS Mass Spec. mol->MS Molecular Mass & Fragmentation IR IR mol->IR Functional Groups

Caption: Molecular structure and its correlation with key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; D₂O is often preferred for amino acid hydrochlorides as it can exchange with the labile amine and carboxylic acid protons, simplifying the spectrum. However, DMSO-d₆ can be used if observation of these exchangeable protons is desired.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm for ¹H NMR).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS, though not typically used with D₂O).

Predicted ¹H NMR Data (400 MHz, D₂O):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.40 - 7.20m5HAromatic protons (C₆H₅)
~4.30q2H-OCH₂CH₃
~4.10t1Hα-CH
~2.80t2Hγ-CH₂
~2.20m2Hβ-CH₂
~1.30t3H-OCH₂CH₃

Interpretation and Rationale:

  • The aromatic protons of the phenyl group are expected to appear as a complex multiplet in the downfield region (~7.20-7.40 ppm) due to their deshielded environment.

  • The quartet at approximately 4.30 ppm is characteristic of the methylene protons of the ethyl ester, which are split by the adjacent methyl group.

  • The α-proton, being adjacent to the electron-withdrawing amino and ester groups, is expected to be a triplet at around 4.10 ppm.

  • The benzylic protons (γ-CH₂) will be a triplet at approximately 2.80 ppm, deshielded by the phenyl ring.

  • The β-protons will appear as a multiplet around 2.20 ppm.

  • The methyl protons of the ethyl ester will be an upfield triplet at about 1.30 ppm.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Prepare the sample as described for ¹H NMR, though a higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.

  • Instrumentation: Use a spectrometer with a carbon-observe probe, typically operating at a frequency corresponding to the proton frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer).

  • Data Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon.

    • Use a sufficient number of scans to obtain a clear spectrum.

  • Data Processing: Process the data similarly to ¹H NMR, referencing to the solvent peak.

Predicted ¹³C NMR Data (100 MHz, D₂O):

Chemical Shift (ppm)Assignment
~172.0C=O (Ester)
~140.0C (quaternary, aromatic)
~129.0CH (aromatic)
~128.5CH (aromatic)
~126.0CH (aromatic)
~62.0-OCH₂CH₃
~54.0α-CH
~34.0β-CH₂
~31.0γ-CH₂
~13.5-OCH₂CH₃

Interpretation and Rationale:

  • The ester carbonyl carbon is expected to be the most downfield signal at around 172.0 ppm.

  • The aromatic carbons will appear in the 126-140 ppm region. The quaternary carbon will be a weaker signal.

  • The carbon of the ester's methylene group will be around 62.0 ppm.

  • The α-carbon, attached to the nitrogen, will be at approximately 54.0 ppm.

  • The aliphatic methylene carbons (β and γ) will be in the upfield region, around 31.0-34.0 ppm.

  • The methyl carbon of the ethyl group will be the most upfield signal at roughly 13.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. This can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode, as the amino group is readily protonated.

    • Scan a mass range that includes the expected molecular ion.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and any characteristic fragment ions.

Predicted Mass Spectrometry Data (ESI+):

m/z (amu)Interpretation
208.13[M+H]⁺ (protonated molecule, free base)
135.08[M+H - CO₂Et]⁺
91.05[C₇H₇]⁺ (tropylium ion)

Interpretation and Rationale:

  • In positive mode ESI, the molecule is expected to be detected as the protonated free base, [M+H]⁺, with an m/z of approximately 208.13, corresponding to the molecular weight of the free amine (207.27 g/mol ) plus a proton.

  • A common fragmentation pathway for amino acid esters is the loss of the ethoxycarbonyl group, leading to a fragment at m/z 135.08.

  • The presence of a phenylethyl moiety often results in the formation of the stable tropylium ion at m/z 91.05.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the spectrum for characteristic absorption bands.

Predicted IR Data (ATR):

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800MediumN-H stretch (ammonium salt)
~2980-2850MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1600, ~1495Medium-WeakC=C stretch (aromatic)
~1200StrongC-O stretch (ester)
~750, ~700StrongC-H bend (monosubstituted benzene)

Interpretation and Rationale:

  • The broad absorption in the 3000-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of the ammonium hydrochloride salt.

  • The C-H stretching vibrations of the aliphatic parts of the molecule will appear just below 3000 cm⁻¹.

  • A strong, sharp peak around 1740 cm⁻¹ is indicative of the C=O stretch of the ester functional group.

  • The characteristic C=C stretching vibrations of the aromatic ring will be present in the 1600-1450 cm⁻¹ region.

  • A strong C-O stretching band for the ester is expected around 1200 cm⁻¹.

  • The strong bands in the fingerprint region (~750 and 700 cm⁻¹) are characteristic of a monosubstituted benzene ring.

Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the comprehensive spectroscopic analysis of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride.

G cluster_workflow Spectroscopic Analysis Workflow start Sample of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride ir IR Spectroscopy (ATR-FTIR) start->ir Functional Group ID nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS) start->ms Molecular Weight and Fragmentation data_analysis Data Analysis and Interpretation ir->data_analysis nmr->data_analysis ms->data_analysis structure_confirmation Structure and Purity Confirmation data_analysis->structure_confirmation Corroboration of Data

Caption: A typical workflow for the spectroscopic characterization of a small molecule.

Conclusion

The comprehensive spectroscopic analysis of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride, employing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust methodology for its structural confirmation and purity assessment. Each technique offers complementary information, and when used in concert, they allow for an unambiguous identification of this important chiral molecule. The protocols and predicted data presented in this guide serve as a valuable resource for scientists and researchers in the field of drug development and chemical synthesis.

References

  • PubChem. (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride. [Link]

Sources

Foundational

Technical Whitepaper: Structural Elucidation and Quality Control of (R)-Ethyl 2-amino-4-phenylbutanoate HCl via 1H NMR

Executive Summary (R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride (also known as D-homophenylalanine ethyl ester hydrochloride) is a critical chiral building block in the synthesis of ACE inhibitors (e.g., Enalapril an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride (also known as D-homophenylalanine ethyl ester hydrochloride) is a critical chiral building block in the synthesis of ACE inhibitors (e.g., Enalapril analogs) and neutral endopeptidase (NEP) inhibitors. Its structural integrity—specifically the stability of the ester moiety and the purity of the amine salt—is paramount for downstream yield and stereochemical fidelity.

This guide provides a definitive protocol for the structural validation of this compound using proton nuclear magnetic resonance (


H NMR). Unlike generic protocols, this document focuses on the specific spin systems of the homophenylalanine side chain and the diagnostic signals required to validate salt formation and ester stability.

Chemical Identity & Structural Logic[1][2]

  • IUPAC Name: Ethyl (2R)-2-amino-4-phenylbutanoate hydrochloride[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 243.73 g/mol [1]

  • Key Structural Features:

    • Protonated Amine (

      
      ):  Exchangeable protons visible in DMSO-
      
      
      
      .
    • Ethyl Ester: Distinct quartet-triplet system.

    • Homophenylalanine Side Chain: A propylene linker (

      
      ) connecting the chiral center to the aromatic ring, creating a distinct 
      
      
      
      spin system compared to standard phenylalanine.

Experimental Protocol

Sample Preparation (The "Dry-Salt" Method)

Objective: To prevent H/D exchange of the ammonium protons and minimize water peaks that obscure the


-proton region.
  • Solvent Selection: Use DMSO-

    
      (99.9% D) for primary characterization.
    
    • Why:

      
       often results in poor solubility for hydrochloride salts and broadens the ammonium signal. 
      
      
      
      causes immediate loss of the
      
      
      signal via exchange.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL DMSO-

    
    .
    
    • Note: High concentrations (>20 mg) can cause viscosity-induced line broadening in salts.

  • Handling: The compound is hygroscopic. Weigh quickly in a low-humidity environment. If the salt is "sticky," dry under high vacuum (0.1 mbar) at 40°C for 2 hours before analysis to remove surface moisture.

Acquisition Parameters[3]
  • Frequency: 400 MHz or higher (recommended for resolving the side-chain multiplets).

  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds.
    • Reasoning: The aromatic protons and the quaternary carbonyl carbon (if running

      
      C) have longer 
      
      
      
      relaxation times. Adequate delay ensures accurate integration for quantitative purity assessment.
  • Scans: 16–32 scans are sufficient for >98% pure material.

Workflow Visualization

NMR_Workflow Start Start: Raw Material Solvent Select DMSO-d6 (Preserve NH3+) Start->Solvent Prep Dissolve 10mg/0.6mL (Dry Environment) Solvent->Prep Hygroscopic Check Acq Acquisition (D1 >= 3s, 400MHz) Prep->Acq Process Processing (LB=0.3Hz, Phase) Acq->Process Validation Validation Check (Integrals & NH3+) Process->Validation Validation->Start Fail: Reprocess

Figure 1: Optimized workflow for NMR analysis of amino acid ester salts, prioritizing solvent choice to preserve exchangeable protons.

Spectral Analysis & Assignment

The 1H NMR Spectrum (DMSO- , 400 MHz)

The following table details the expected signals. Note that chemical shifts (


) may vary slightly (

ppm) depending on concentration and temperature.
PositionAssignmentShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
1

(Ammonium)
8.60 – 8.80Broad Singlet3HN/A
2 Aromatic (Ph-H)7.15 – 7.35Multiplet5H-
3 Ethyl

4.15Quartet2H7.1
4

-CH (Methine)
3.95 – 4.05Triplet/dd1H~6.0
5 Benzylic

-

2.60 – 2.75Multiplet2H-
6 Side-chain

-

2.05 – 2.20Multiplet2H-
7 Ethyl

1.18Triplet3H7.1
Detailed Mechanistic Assignment
  • The Ammonium Handle (8.7 ppm): In DMSO-

    
    , the protonated amine appears as a broad singlet (sometimes splitting into a triplet if the sample is extremely dry and acid-free). Disappearance of this peak upon adding 
    
    
    
    confirms the salt form.
  • The Homophenylalanine "Gap" (2.0 - 2.8 ppm): Unlike Phenylalanine (where the

    
    -protons are directly benzylic and appear ~3.1 ppm), this molecule has an extra methylene group.
    
    • The

      
      -protons  (benzylic) are at ~2.65 ppm.[2]
      
    • The

      
      -protons  (between the chiral center and the benzylic group) are shielded, appearing upfield at ~2.10 ppm. This separation is the primary fingerprint distinguishing Homophenylalanine from Phenylalanine.
      
  • The Chiral Center (

    
    -CH):  The proton at C2 is deshielded by both the ester carbonyl and the ammonium cation, pushing it to ~4.0 ppm.
    
Signal Mapping Diagram

Structure_Map cluster_sidechain Side Chain Logic NH3 NH3+ (Ammonium) S_NH3 8.7 ppm (Broad s) NH3->S_NH3 Alpha Alpha-CH (Chiral Center) S_Alpha 4.00 ppm (Triplet) Alpha->S_Alpha Beta Beta-CH2 (Linker) Beta->Alpha Coupled S_Beta 2.10 ppm (Multiplet) Beta->S_Beta Gamma Gamma-CH2 (Benzylic) Gamma->Beta Coupled S_Gamma 2.65 ppm (Multiplet) Gamma->S_Gamma Ph Phenyl Ring S_Ph 7.2 - 7.3 ppm (Multiplet) Ph->S_Ph EsterCH2 Ester O-CH2 S_EstCH2 4.15 ppm (Quartet) EsterCH2->S_EstCH2 EsterCH3 Ester CH3 S_EstCH3 1.18 ppm (Triplet) EsterCH3->S_EstCH3

Figure 2: Structural assignment mapping. Note the shielding of the Beta-CH2 relative to the Gamma-CH2.

Quality Control & Troubleshooting

Self-Validating Purity Checks

A "self-validating" spectrum must satisfy internal integral ratios.

  • The Integral Ratio Test: Set the Phenyl region (5H) to 5.00.

    • The Ethyl

      
       (1.18 ppm) must integrate to 3.00 (
      
      
      
      ).
    • The

      
      -CH (4.00 ppm) must integrate to 1.00 (
      
      
      
      ).
    • Failure Mode: If the Ethyl

      
       integrates < 2.8, you likely have the free acid  (hydrolysis product) or significant non-volatile impurities.
      
Common Impurities
  • Ethanol: If the synthesis involved Fischer esterification with ethanol, residual solvent is common. Look for a triplet at 1.06 ppm and a quartet at 3.44 ppm (in DMSO-

    
    ). These are distinct from the ester peaks.
    
  • Free Acid (Homophenylalanine): Loss of the ethyl signals (4.15 q, 1.18 t) and appearance of a broad carboxylic acid proton >12 ppm.

  • Enantiomeric Purity (Critical Note):

    • Limitation: Standard

      
      H NMR in achiral solvents (DMSO, 
      
      
      
      ) cannot distinguish between the (R) and (S) enantiomers. The spectra are identical.
    • Solution: To verify the (R)-configuration, you must use Chiral HPLC or add a Chiral Shift Reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) to the NMR tube, which will split the signals if the sample is racemic.

Salt Stoichiometry

To confirm the hydrochloride salt stoichiometry (1:1):

  • Dissolve a known mass of the sample with a known mass of an internal standard (e.g., maleic acid) in

    
    .
    
  • Compare the molar integration of the organic skeleton to the weighed mass. Significant deviation suggests excess HCl (hygroscopic weight gain) or free base (incomplete salt formation).

References

  • PubChem. (n.d.). (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for amino acid ester shifts). Retrieved from [Link]

  • Blacker, A. J., et al. (1997). Synthesis of Enalapril and Lisinopril Intermediates. Organic Process Research & Development.

Sources

Exploratory

A Technical Guide to the Safe Handling and Application of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride

Introduction: (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride is a chiral amino acid ester, specifically a derivative of phenylalanine, that serves as a critical intermediate in synthetic organic chemistry.[1] Its prim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride is a chiral amino acid ester, specifically a derivative of phenylalanine, that serves as a critical intermediate in synthetic organic chemistry.[1] Its primary utility is found in the pharmaceutical industry as a key building block for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to manage hypertension.[2] Given its role in drug development, researchers and scientists must have a comprehensive understanding of its chemical properties and the requisite safety protocols for its handling.

This guide provides an in-depth, experience-driven framework for the safe management of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride in a laboratory setting. It moves beyond a simple recitation of rules to explain the causality behind each procedural recommendation, ensuring a culture of safety built on scientific understanding.

Compound Profile and Physicochemical Properties

Understanding the fundamental nature of a chemical is the first step in safe handling. The structure of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride—featuring a stereocenter, an ester group, and an amine salt—dictates its reactivity, stability, and potential hazards.

PropertyValueSource
Chemical Formula C₁₂H₁₈ClNO₂[1][3]
Molecular Weight 243.73 g/mol [1][3]
CAS Number 90940-54-8[1]
Appearance White to off-white solid[1]
Storage Temperature Powder: -20°C (3 years), 4°C (2 years)[1]

The presence of the hydrochloride salt makes the compound a solid with increased water solubility compared to its free-base form. This salt form also enhances its stability, preventing the free amine from undergoing undesired reactions, such as polymerization, which can occur with amino acid esters.[4]

Hazard Identification and Risk Assessment

While some reports indicate the compound does not meet GHS hazard criteria, a significant majority of notifications classify it as hazardous, and a conservative approach is mandatory.[3] The primary risks are associated with its irritant and potentially corrosive properties, typical of amine hydrochloride salts, and the physical hazard of inhaling fine powder.

GHS Hazard Classification Summary:

Hazard CodeHazard StatementClassRationale
H302 Harmful if swallowedAcute Toxicity, Oral (Cat. 4)Ingestion can lead to systemic effects.[3][5]
H315 Causes skin irritationSkin Irritation (Cat. 2)The acidic nature of the hydrochloride can irritate skin upon contact.[3]
H319 Causes serious eye irritationEye Irritation (Cat. 2A)Direct contact with eyes can cause significant damage.[3]
H335 May cause respiratory irritationSTOT - Single Exposure (Cat. 3)Inhalation of the powder can irritate the respiratory tract.[3]

Note: A related compound, 2-Amino-4-Phenylbutane, is classified as causing burns (R34), reinforcing the need for caution regarding irritant and corrosive potential.[6]

Engineering Controls and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the "Hierarchy of Controls," which prioritizes the most effective safety measures. This framework dictates that engineering and administrative controls should be the primary means of protection, with PPE serving as the final barrier.

Hierarchy of Controls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

3.1. Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable, particularly when handling the powder.

  • Causality: A fume hood contains the solid particles, preventing them from becoming airborne and entering the user's breathing zone, directly mitigating the respiratory irritation hazard (H335).[7]

  • Mandatory Facilities: Any laboratory where this material is used must be equipped with an eyewash station and a safety shower, providing immediate decontamination for accidental exposures.[6]

3.2. Personal Protective Equipment (PPE): The Essential Barrier

PPE must be selected based on the specific hazards of the compound.

ProtectionSpecificationRationale
Eye/Face Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.Protects against powder or solution splashes that can cause serious eye irritation (H319).[6]
Skin Nitrile gloves and a flame-resistant or 100% cotton lab coat.Prevents direct contact with the skin, mitigating the skin irritation hazard (H315).[6][8][9]
Respiratory Not required if handled in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.A fume hood is the preferred method to prevent inhalation. Respirators are a backup for situations with insufficient engineering controls.[6]

Standard Operating Procedures (SOPs) for Handling and Storage

A self-validating protocol is one where the steps inherently check and reinforce safety.

4.1. Protocol for Weighing and Handling

  • Pre-Handling Verification: Before entry, confirm the chemical fume hood is operational. Review this SDS and have all required PPE donned correctly.[10]

  • Containment: Conduct all manipulations of the solid compound, including weighing and transfers, within the fume hood to contain any dust.[7]

  • Static Control: Use non-sparking tools and consider grounding equipment, as dusts can sometimes generate static electricity.[11]

  • Addition to Solvents: When dissolving, add the solid (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride to the solvent slowly to control any potential exothermic reactions.

  • Post-Handling Hygiene: After handling, decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.[6][8]

4.2. Storage Protocol

Proper storage is crucial for maintaining the compound's integrity and preventing accidents.

  • Container: Store in a tightly closed, properly labeled container to prevent contamination and moisture absorption.[6][11]

  • Location: Keep in a cool, dry, and well-ventilated area designated for corrosive or irritant materials.[6]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases. The hydrochloride salt will react exothermically with bases.

  • Temperature: For long-term stability, adhere to recommended storage temperatures (-20°C for years, 4°C for months).[1]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.[10]

5.1. First Aid Measures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][11]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the skin with copious amounts of water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of water or milk. Seek immediate medical attention.[6]

5.2. Spill Response Protocol

A systematic approach is required to safely manage a spill.

Spill Response Workflow Start Spill Detected Alert Alert personnel Evacuate immediate area Start->Alert Assess Assess spill size Is it a minor spill? Alert->Assess PPE Don appropriate PPE (Goggles, gloves, lab coat) Assess->PPE Yes MajorSpill Major Spill: Follow institutional emergency procedures. Contact EHS. Assess->MajorSpill No Contain Contain spill with inert absorbent material (vermiculite, sand) PPE->Contain Collect Carefully collect absorbed material into a labeled waste container Contain->Collect Decontaminate Decontaminate spill area with appropriate cleaner Collect->Decontaminate End Area Secure Decontaminate->End

Caption: A clear workflow for responding to a chemical spill.

Waste Management and Disposal

Chemical waste must be handled with the same diligence as the parent compound.

  • Classification: All waste containing (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride, including contaminated absorbents from spills, must be treated as hazardous chemical waste.

  • Containment: Store waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Disposal must be carried out through an approved waste disposal facility, strictly adhering to all applicable local, state, and federal environmental regulations.[5][11] Never discharge this chemical into sewers or waterways.[6][12]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4-Phenylbutane, 98+%.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12935373, (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733848, Ethyl (R)-2-hydroxy-4-phenylbutyrate. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Ethyl 2-Methylbutyrate. Retrieved from [Link]

  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

  • Google Patents. (2008). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.
  • ACS Publications. (n.d.). Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. Synthesis of enalapril maleate. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2001). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Journal of Bioscience and Bioengineering, 92(4), 384-6. Retrieved from [Link]

  • Harvey Mudd College. (2015). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4646380, Ethyl 2-amino-4-phenylbutanoate. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]

  • ChemBK. (2024). (R)-ethyl-2-hydroxy-4-phenylbutanoate. Retrieved from [Link]

  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.

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Foundational

An In-depth Technical Guide to (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride: A Phenylalanine Derivative Core to Pharmaceutical Synthesis

Foreword: The Architectural Significance of Chiral Building Blocks In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality,...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Significance of Chiral Building Blocks

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of "handedness," is not a mere structural nuance but a fundamental determinant of a drug's efficacy and safety. Nature itself is exquisitely stereospecific, with biological targets like enzymes and receptors often interacting with only one enantiomer of a chiral molecule. It is within this context that we examine (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride, a non-proteinogenic amino acid derivative that serves as a critical chiral synthon. This guide eschews a conventional overview, instead delving into the causality behind its synthesis, the logic of its application, and the rigorous methods required for its validation, providing researchers and drug development professionals with a field-proven perspective on this essential molecule.

Molecular Identity and Physicochemical Profile

(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride is structurally an ethyl ester of D-homophenylalanine, a higher homolog of the essential amino acid phenylalanine. The extension of the side chain by a single methylene group, combined with the specific (R)-stereochemistry at the alpha-carbon, imbues it with unique properties that are highly sought after in medicinal chemistry. Its hydrochloride salt form enhances stability and improves handling characteristics, particularly solubility in polar solvent systems.

Core Structural and Physical Data

A comprehensive understanding begins with its fundamental properties, which dictate its behavior in both chemical reactions and analytical procedures.

PropertyValueSource
IUPAC Name ethyl (2R)-2-amino-4-phenylbutanoate;hydrochloridePubChem[1]
Synonyms D-Homophenylalanine ethyl ester hydrochloridePubChem[1]
CAS Number 90940-54-8MedChemExpress[2]
Molecular Formula C₁₂H₁₈ClNO₂MedChemExpress[2]
Molecular Weight 243.73 g/mol PubChem[1]
Appearance White to off-white solid/powderMedChemExpress[2]
Melting Point 159-163 °CEchemi[3]
Structural Representation

The molecule's architecture is key to its function as a chiral building block. The diagram below illustrates its connectivity and stereochemistry.

Caption: 2D structure of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride.

Strategic Synthesis: A Logic-Driven Approach

The synthesis of a single enantiomer amino acid derivative is a non-trivial task where the control of stereochemistry is the central challenge. The most industrially viable and scientifically elegant routes often rely on the asymmetric transformation of a prochiral precursor.

The Precursor: Ethyl 2-oxo-4-phenylbutanoate

The journey to the target molecule begins with its corresponding α-keto ester, ethyl 2-oxo-4-phenylbutanoate. Its synthesis is a foundational step, with several established methods.

  • Method A: Fischer Esterification: This classic method involves treating 2-oxo-4-phenylbutyric acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The mixture is typically heated to reflux to drive the equilibrium towards the ester product.[4]

  • Method B: Grignard Reaction: An alternative approach involves the reaction of a phenylethyl Grignard reagent (prepared from 2-bromoethylbenzene and magnesium) with diethyl oxalate. This forms the carbon skeleton and the keto-ester functionality in a single, efficient step.[5]

The Keystone Transformation: Asymmetric Reduction

The critical step that defines the final product's stereochemistry is the reduction of the prochiral ketone in ethyl 2-oxo-4-phenylbutanoate to a chiral alcohol. The goal is to produce (R)-ethyl 2-hydroxy-4-phenylbutanoate with high enantiomeric excess (% ee).

Causality of Method Choice: While chemical reductants with chiral ligands can be effective, biocatalysis has emerged as a superior strategy. Enzymes, particularly ketoreductases from yeast strains like Candida and Rhodotorula, operate with exceptional stereoselectivity under mild, environmentally benign conditions.[6][7] This enzymatic reduction is highly favored in industrial settings because it avoids the use of expensive and often toxic heavy metal catalysts and typically results in very high % ee, minimizing costly chiral purification steps later on.

From Hydroxyl to Amine: Functional Group Interconversion

With the chiral center established, the final key transformation is the conversion of the hydroxyl group to a primary amine with retention or, more commonly, inversion of stereochemistry, followed by formation of the hydrochloride salt.

  • Activation of the Hydroxyl Group: The hydroxyl is a poor leaving group. It must first be activated, typically by converting it into a sulfonate ester (e.g., tosylate or mesylate) by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine.

  • Nucleophilic Substitution: The activated sulfonate ester is then subjected to nucleophilic substitution with an azide source, such as sodium azide (NaN₃). This reaction proceeds via an Sₙ2 mechanism, which cleanly inverts the stereocenter from (R) to (S).

  • Reduction of the Azide: The resulting (S)-azido ester is then reduced to the primary amine. A common and effective method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This step yields the free amine, (S)-ethyl 2-amino-4-phenylbutanoate.

  • Salt Formation: Finally, the free amine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride (HCl) gas in the same or a miscible solvent. The hydrochloride salt precipitates from the solution as a stable, crystalline solid, which can be easily isolated by filtration.

Synthetic Workflow Diagram

The following diagram outlines the logical progression from the keto-ester precursor to the final product.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_chiral_step Key Chiral Transformation cluster_conversion Functional Group Conversion cluster_final Final Product start 2-Oxo-4-phenylbutyric Acid or Phenylethyl Grignard precursor Ethyl 2-oxo-4-phenylbutanoate start->precursor Esterification or Grignard Reaction hydroxy (R)-Ethyl 2-hydroxy-4-phenylbutanoate precursor->hydroxy Asymmetric Reduction (e.g., Yeast/Ketoreductase) activated Activated (R)-Sulfonate Ester hydroxy->activated 1. TsCl, Pyridine azide (S)-Ethyl 2-azido-4-phenylbutanoate activated->azide 2. NaN₃ (Sₙ2 Inversion) amine (S)-Ethyl 2-amino-4-phenylbutanoate azide->amine 3. H₂, Pd/C final_product (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride* amine->final_product 4. HCl in ether note *Note: The final product is named (R) due to a change in Cahn-Ingold-Prelog priority rules when replacing -OH with -NH₂, even though the spatial arrangement relative to the other groups is inverted from the (R)-alcohol.

Caption: A strategic workflow for the synthesis of the target compound.

Core Applications in Drug Discovery

The value of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride lies in its utility as a versatile and high-value intermediate. Its structure is incorporated into numerous complex molecules, particularly in the pharmaceutical sector.

Keystone Intermediate for ACE Inhibitors

The primary and most well-documented application of this compound and its direct precursors is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[7] These drugs are a cornerstone of therapy for hypertension and congestive heart failure. Molecules like benazepril, lisinopril, and enalapril feature a core structure derived from intermediates like (R)-ethyl 2-hydroxy-4-phenylbutanoate or its corresponding amino derivative. The specific stereochemistry and the phenylethyl side chain are crucial for potent binding to the active site of the ACE enzyme.

A Scaffold for Peptidomimetics and Novel Therapeutics

Beyond ACE inhibitors, the broader class of phenylalanine derivatives is fundamental in medicinal chemistry.[8]

  • Enzyme Inhibition: The phenylethyl side chain can fit into hydrophobic pockets of enzyme active sites, making it an excellent starting point for designing novel inhibitors for various therapeutic targets.[9]

  • Peptide Modification: Incorporating non-natural amino acids like D-homophenylalanine into peptides can significantly increase their metabolic stability by making them resistant to degradation by peptidases. This is a key strategy for improving the pharmacokinetic profile of peptide-based drugs.[9]

  • Neurological and Physiological Activity: Amino acid derivatives have been explored for a wide range of biological activities, including influencing the secretion of anabolic hormones and serving as fuel during exercise.[2] While this is a general property of the class, it underscores the diverse potential of such molecules.

Self-Validating Protocols: Analytical Characterization

Trustworthiness in chemical synthesis is achieved through rigorous analytical validation. For a chiral compound, this extends beyond simple purity analysis to the critical determination of enantiomeric integrity.

Protocol: Chiral HPLC for Enantiomeric Purity Assessment

This protocol provides a self-validating system to confirm the enantiomeric excess (% ee) of the final product. The separation of enantiomers on a chiral stationary phase provides unambiguous proof of stereochemical purity.

Objective: To separate and quantify the (R) and (S) enantiomers of ethyl 2-amino-4-phenylbutanoate to determine the enantiomeric excess of the synthesized batch.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • HPLC-grade n-Hexane.

  • HPLC-grade Isopropanol (IPA).

  • Diethylamine (DEA), reagent grade.

  • Sample of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride.

  • Racemic (R/S)-ethyl 2-amino-4-phenylbutanoate standard (for method development/peak identification).

Methodology:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of n-Hexane:Isopropanol:Diethylamine in a ratio of 90:10:0.1 (v/v/v).

    • Causality: The hexane/IPA mixture provides the primary separation medium. Diethylamine is a crucial additive; as a basic modifier, it interacts with residual silanols on the silica support and sharpens the peak shape of the basic amine analyte, preventing tailing and improving resolution.

    • Filter the mobile phase through a 0.45 µm filter and degas thoroughly using sonication or vacuum.

  • Standard and Sample Preparation:

    • Racemic Standard: Prepare a solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL. This is used to confirm the retention times of both the (R) and (S) enantiomers.

    • Test Sample: Accurately weigh and dissolve the synthesized hydrochloride salt in the mobile phase to a concentration of approximately 1 mg/mL. The HCl salt should be neutralized by the DEA in the mobile phase to run effectively on the column.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (isocratic).

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Causality: 254 nm is chosen as the phenyl group provides strong chromophoric activity at this wavelength, ensuring high sensitivity.

  • Data Acquisition and Analysis:

    • Inject the racemic standard first to determine the retention times (t_R) for the two enantiomers.

    • Inject the test sample.

    • Integrate the peak areas for both enantiomers observed in the chromatogram.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Self-Validation System: The protocol is self-validating because the initial run with the racemic standard provides a clear, 50:50 benchmark for two well-resolved peaks. Any deviation from this ratio in the test sample is a direct, quantitative measure of enantiomeric purity. A successful synthesis will show one dominant peak (the desired R-enantiomer) and a very small or non-existent peak at the retention time of the S-enantiomer.

Safety, Handling, and Storage

Professional laboratory practice demands strict adherence to safety protocols, especially when handling fine chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

Based on aggregated GHS data, (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride presents the following potential hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Mandatory Handling Procedures:

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[10]

  • Eye Protection: Wear chemical safety goggles or a face shield.[11]

  • Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat to prevent skin contact.[11]

  • Hygiene: Wash hands thoroughly after handling.[10]

Storage and Stability

To ensure the long-term integrity of the compound, the following storage conditions are recommended:

  • Temperature: For long-term storage, maintain at -20°C. For short-term use, 4°C is acceptable.[2]

  • Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.

  • Location: Keep in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride stands as a testament to the power of stereocontrolled synthesis. Its primary role as a precursor to life-saving ACE inhibitors highlights the critical importance of such chiral building blocks in the pharmaceutical industry. The synthetic strategies employed, particularly the increasing reliance on biocatalysis, reflect a broader industry trend towards greener, more efficient, and highly selective manufacturing processes. Future research will undoubtedly focus on discovering novel applications for this versatile scaffold in diverse therapeutic areas and on further refining its synthesis to be even more sustainable and cost-effective. For the drug development professional, a deep understanding of this molecule—from its synthesis to its application and analysis—is not just beneficial, it is essential for innovation.

References

  • Oda, S., Inada, Y., Kobayashi, A., & Ohta, H. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762-7. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. Request PDF. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. PrepChem.com. [Link]

  • Al-Warhi, T., El-Gamal, M. I., & Anbar, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2349. [Link]

  • Yoshida, N., Takeda, M., et al. (2004). Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function. Pharmacology, 72(1), 35-43. [Link]

  • Biocompare. (n.d.). (R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride from MedChemExpress. Biocompare.com. [Link]

  • Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • Denis, C., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Wikipedia. (n.d.). Phenylalanine. Wikipedia.org. [Link]

  • ResearchGate. (n.d.). Structures of 25 commonly used phenylalanine derivatives. ResearchGate.net. [Link]

Sources

Exploratory

A Technical Guide to Ensuring the Chiral Integrity of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride

Abstract (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride, a key chiral intermediate in the synthesis of various pharmaceuticals, demands stringent control of its stereochemical purity. This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride, a key chiral intermediate in the synthesis of various pharmaceuticals, demands stringent control of its stereochemical purity. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and implement robust analytical strategies for the determination of its chiral purity. We delve into the underlying principles of chiral chromatography, present a detailed, field-tested High-Performance Liquid Chromatography (HPLC) methodology, and discuss the validation of this method in accordance with international regulatory standards. Furthermore, this guide explores the potential synthetic impurities and offers insights into ensuring the overall quality of this critical starting material.

The Imperative of Chiral Purity in Pharmaceutical Development

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, the pair of mirror-image molecules, often exhibit significantly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of controlling stereochemistry in drug substances.[1]

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of enantiomeric impurities.[1] For a drug substance developed as a single enantiomer, the opposite enantiomer is treated as an impurity and must be controlled within strict limits. This necessitates the development and validation of highly selective analytical methods to accurately quantify the undesired enantiomer.

(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). The stereochemical integrity of this intermediate directly impacts the purity and safety of the final drug product. Therefore, a robust and reliable method for determining its chiral purity is not just a quality control measure but a critical component of the overall drug development process.

Analytical Methodologies for Chiral Purity Determination

Several analytical techniques can be employed for the separation of enantiomers, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Among these, chiral HPLC is the most widely adopted method in the pharmaceutical industry due to its versatility, robustness, and broad applicability.[2]

The principle of chiral HPLC lies in the use of a Chiral Stationary Phase (CSP). A CSP is a solid support that has been modified with a chiral selector, a molecule that can interact diastereomerically with the enantiomers of the analyte. This differential interaction leads to a difference in retention times, allowing for their separation and quantification.

Commonly used CSPs for the separation of amino acid derivatives, such as (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride, include polysaccharide-based phases (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide phases.[3][4] The choice of the appropriate CSP is a critical first step in method development and is often guided by the structural features of the analyte.

A Validated Chiral HPLC Method for (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride

Chromatographic Conditions

A systematic approach to developing the chromatographic conditions is paramount. The selection of the chiral stationary phase is the most critical factor. For amino acid esters, polysaccharide-based CSPs often provide excellent enantioselectivity.

ParameterRecommended ConditionRationale
Column Chiralpak® IA or equivalent (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mmPolysaccharide-based CSPs are well-established for the separation of a wide range of chiral compounds, including amino acid derivatives.[3] The immobilized nature of the phase offers greater solvent compatibility.
Mobile Phase Isocratic elution with n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)A normal-phase mobile system often provides better selectivity for this class of compounds on polysaccharide CSPs. Ethanol acts as the polar modifier, and a small amount of TFA is added to improve peak shape and reduce tailing by protonating the basic amine functionality.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can influence enantioselectivity. Maintaining a constant temperature ensures reproducibility.
Detection UV at 254 nmThe phenyl group in the molecule provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Diluent Mobile PhaseDissolving the sample in the mobile phase ensures compatibility and good peak shape.
Sample Preparation
  • Accurately weigh approximately 25 mg of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm nylon filter before injection.

System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 2.0 between the (R)- and (S)-enantiomer peaks
Tailing Factor (T) ≤ 2.0 for the (R)-enantiomer peak
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injections of the standard solution
Calculation of Chiral Purity

The chiral purity is expressed as the percentage of the desired (R)-enantiomer relative to the total amount of both enantiomers.

Where:

  • Area(R) = Peak area of the (R)-enantiomer

  • Area(S) = Peak area of the (S)-enantiomer

The amount of the (S)-enantiomer impurity is calculated as:

Potential Impurities in (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride

A thorough understanding of the synthetic route is crucial for identifying potential impurities. A common route to (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride involves the esterification of (R)-2-amino-4-phenylbutanoic acid.

Chiral Impurity
  • (S)-ethyl 2-amino-4-phenylbutanoate hydrochloride: This is the undesired enantiomer and the primary focus of the chiral purity analysis. It can be present due to incomplete resolution in the synthesis of the starting material or racemization during the esterification process.

Process-Related Impurities
  • (R)-2-amino-4-phenylbutanoic acid: Unreacted starting material from the esterification step.

  • Ethyl 2-chloro-4-phenylbutanoate: A potential byproduct if thionyl chloride is used in the esterification process.

  • Diethyl 2,2'-iminobis(4-phenylbutanoate): A potential dimerization byproduct.

Degradation Impurities
  • Hydrolysis of the ester group can lead to the formation of (R)-2-amino-4-phenylbutanoic acid over time, especially in the presence of moisture.

The developed HPLC method should be evaluated for its ability to separate these potential impurities from the main component and the (S)-enantiomer.

Method Validation: A Self-Validating System

Validation of the analytical method is a mandatory requirement to ensure its suitability for its intended purpose. The validation should be performed according to the ICH Q2(R1) guideline.[5][6]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the peaks for the (R)- and (S)-enantiomers are well-resolved from each other and from any known process-related impurities.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For the determination of the (S)-enantiomer, the linearity should be established from the reporting limit to at least 120% of the specification limit for this impurity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The LOQ is a critical parameter for an impurity method and should be at or below the reporting threshold for the impurity.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. This is typically determined by spiking the sample with known amounts of the (S)-enantiomer at different concentration levels.

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes:

  • Repeatability: Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Typical variations to be studied include:

  • Mobile phase composition (e.g., ±2% in the minor component)

  • Column temperature (e.g., ±5 °C)

  • Flow rate (e.g., ±0.1 mL/min)

Visualization of the Analytical Workflow

The following diagram illustrates the key stages in the determination of the chiral purity of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride.

Chiral_Purity_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis & Reporting prep_start Weigh Sample dissolve Dissolve in Diluent prep_start->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Enantiomeric Separation on CSP inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate Chromatogram calculate Calculate % Purity integrate->calculate report Report Results calculate->report

Sources

Foundational

(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride mechanism of action

The following technical guide details the mechanism of action, pharmacological significance, and experimental utility of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride . This compound is the (R)-enantiomer (D-configur...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological significance, and experimental utility of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride .

This compound is the (R)-enantiomer (D-configuration) of the critical intermediate used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. While the (S)-enantiomer is the active pharmacophore in drugs like Benazepril , Enalapril , and Ramipril , the (R)-isomer serves as a vital chiral reference standard and impurity marker in drug development. Its "mechanism of action" in this context is defined by its stereoselective exclusion from the ACE active site, offering a negative control that validates the structure-activity relationship (SAR) of the drug class.

[1][2][3][4]

Executive Summary & Chemical Identity

(R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride , also known as D-Homophenylalanine ethyl ester HCl , is a non-proteinogenic amino acid derivative.[1] In the pharmaceutical industry, it acts as the "distomer" (inactive enantiomer) corresponding to the "eutomer" (active (S)-enantiomer) found in the side chains of "pril" class antihypertensives.

Property Details
IUPAC Name Ethyl (2R)-2-amino-4-phenylbutanoate hydrochloride
Common Name D-Homophenylalanine ethyl ester HCl
CAS Number 90940-54-8 (HCl salt)
Molecular Formula C₁₂H₁₈ClNO₂
Molecular Weight 243.73 g/mol
Chiral Center C2 (R-configuration)
Primary Application Chiral Purity Standard, Impurity Profiling (Benazepril, Ramipril), Stereochemical Probe

Mechanism of Action: Stereoselective ACE Inhibition

The pharmacological relevance of this compound is best understood through its failure to inhibit ACE, contrasting with its (S)-counterpart. This "negative" mechanism highlights the strict stereochemical requirements of the target enzyme.

The ACE Binding Pocket (Zinc Metalloprotease)

Angiotensin-Converting Enzyme (ACE) is a zinc-dependent dipeptidyl carboxypeptidase. Active inhibitors mimic the transition state of the substrate (Angiotensin I) hydrolysis.

  • S1 Subsite : Hydrophobic pocket that accommodates the phenylpropyl side chain.

  • Zinc Ion (Zn²⁺) : Coordinates with the carbonyl/carboxyl groups of the inhibitor.

  • Stereochemical Gate : The enzyme's active site is chiral, evolved to process L-amino acids (S-configuration).

The Distomer Effect (R-Configuration)

The (S)-enantiomer of ethyl 2-amino-4-phenylbutanoate aligns the phenyl ring into the S1 hydrophobic pocket while positioning the secondary amine to coordinate with the catalytic Zinc (or bridge to the prime subsites).

  • (R)-Isomer Misalignment : The (R)-configuration of (R)-ethyl 2-amino-4-phenylbutanoate projects the phenylpropyl group in a trajectory that causes steric clashes with the enzyme wall or prevents the amino/ester groups from effectively coordinating the Zn²⁺ ion.

  • Affinity Drop : This stereochemical mismatch typically results in a 100- to 1000-fold loss in binding affinity compared to the (S)-isomer, making it effectively inactive as a drug but highly valuable for proving stereospecificity in assays.

Pathway Visualization

The following diagram illustrates the stereoselective synthesis and the divergence in biological activity.

MOA_Pathway Precursor 2-Oxo-4-phenylbutanoic Acid (Prochiral Ketone) Enzyme_S Carbonyl Reductase (S-selective) Precursor->Enzyme_S Enzyme_R Carbonyl Reductase (R-selective) (e.g., Candida krusei) Precursor->Enzyme_R Target_S (S)-Homophenylalanine Ethyl Ester (Active Intermediate) Enzyme_S->Target_S Target_R (R)-Homophenylalanine Ethyl Ester (The Topic Compound) Enzyme_R->Target_R Drug Benazepril / Ramipril (ACE Inhibitor) Target_S->Drug Coupling Impurity Chiral Impurity / Distomer (Inactive/Low Affinity) Target_R->Impurity Contaminant ACE_Binding ACE Active Site Binding (High Affinity) Drug->ACE_Binding No_Binding Steric Clash / No Binding (Negative Control) Impurity->No_Binding

Caption: Divergent synthesis and activity pathways for (R) vs (S) homophenylalanine ethyl esters.

Experimental Protocols & Synthesis

For researchers, the isolation or synthesis of the (R)-isomer is often required to establish analytical methods (HPLC) for quality control of the active drug.

Biocatalytic Synthesis (Kinetic Resolution)

To obtain high optical purity of the (R)-isomer, enzymatic reduction is the preferred route over chemical synthesis.

Protocol: Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate

  • Substrate Preparation : Dissolve ethyl 2-oxo-4-phenylbutyrate (10 mM) in phosphate buffer (pH 7.0) containing 5% DMSO.

  • Biocatalyst Addition : Add lyophilized cells of Candida krusei SW2026 or a recombinant E. coli expressing (R)-specific carbonyl reductase.

  • Cofactor Regeneration : Supplement with Glucose Dehydrogenase (GDH) and Glucose to regenerate NADPH in situ.

  • Incubation : Shake at 30°C, 200 rpm for 24 hours.

  • Extraction : Extract reaction mixture with ethyl acetate (3x).

  • Purification : Dry organic layer over Na₂SO₄, concentrate, and convert to HCl salt by adding 1M HCl in diethyl ether.

  • Result : Yields (R)-ethyl 2-hydroxy-4-phenylbutanoate , which can be converted to the amino ester via Mitsunobu reaction (with inversion) or used directly if the amine was the starting material for resolution.

    • Note: To get the (R)-amine directly, use an (R)-selective Transaminase (Amine Transaminase) on the keto ester.

Analytical Quality Control (Chiral HPLC)

This protocol validates the enantiomeric purity of the (S)-drug using the (R)-isomer as a reference standard.

  • Column : Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase : Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 210 nm or 254 nm.

  • Expected Outcome : The (R)-isomer typically elutes before or after the (S)-isomer (depending on the specific column), allowing for quantification of <0.1% chiral impurity in the final API.

Role in Drug Development

While not a marketed drug itself, (R)-ethyl 2-amino-4-phenylbutanoate is critical in the CMC (Chemistry, Manufacturing, and Controls) section of regulatory filings (NDA/ANDA).

  • Impurity Profiling : Regulatory bodies (FDA, EMA) require the quantification of the "wrong" enantiomer. This compound is the certified reference material (CRM) for that purpose.

  • Toxicology : High concentrations of D-amino acid derivatives can sometimes inhibit D-amino acid oxidase (DAAO) or accumulate in the kidney. Toxicological screening of the (R)-isomer ensures the safety of the racemic mixture or impurity levels.

  • Synthetic Intermediate : In some specific routes, the (R)-hydroxy acid is converted to the (S)-amino acid via SN2 inversion (using azide or phthalimide nucleophiles). In these cases, the (R)-stereochemistry of the precursor is essential to obtain the (S)-drug.

References

  • Luckose, F., et al. (2015). "Effects of amino acid derivatives on physical, mental, and physiological activities."[2] Critical Reviews in Food Science and Nutrition.

  • MedChemExpress . "(R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride Product Information." MCE Catalog.

  • Zhang, X., et al. (2024). "Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems." Bioresources and Bioprocessing.

  • PubChem . "(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride (Compound Summary)." National Library of Medicine.

  • Lin, W., et al. (2001). "A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid." Tetrahedron: Asymmetry.

Sources

Exploratory

Strategic Utilization of D-Homophenylalanine Ethyl Ester in Peptidomimetics &amp; Medicinal Chemistry

The following technical guide details the research applications, synthesis, and experimental utility of D-Homophenylalanine ethyl ester , a critical non-proteinogenic amino acid derivative. Executive Summary & Chemical P...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, synthesis, and experimental utility of D-Homophenylalanine ethyl ester , a critical non-proteinogenic amino acid derivative.

Executive Summary & Chemical Profile

D-Homophenylalanine ethyl ester (D-Hph-OEt) represents a specialized scaffold in modern drug discovery, primarily valued for its role in synthesizing ACE (Angiotensin-Converting Enzyme) inhibitors and NEP (Neutral Endopeptidase) inhibitors.

Structurally, it diverges from canonical Phenylalanine in two critical ways:

  • Homologation: The insertion of an additional methylene group (

    
    ) in the side chain extends the aromatic ring's reach, allowing it to access deep hydrophobic pockets in metalloproteases that natural Phenylalanine cannot reach.
    
  • Stereochemistry (D-Configuration): The non-natural (R)-configuration confers resistance to endogenous proteases, significantly extending the plasma half-life of peptide-based therapeutics.

Chemical Identity
PropertySpecification
IUPAC Name Ethyl (2R)-2-amino-4-phenylbutanoate
CAS Number 124044-66-2 (Free Base) / 90940-54-8 (HCl Salt)
Molecular Formula

Molecular Weight 207.27 g/mol (Free Base)
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in water.[1]
Key Functionality Chiral building block, C-terminal protection, Lipophilic spacer.

Therapeutic Application: Dual ACE/NEP Inhibition

The most high-impact application of D-Hph-OEt is as a precursor for "Pril" class antihypertensives (e.g., Delapril , Spirapril ) and vasopeptidase inhibitors.

Mechanism of Action

In metalloproteases like ACE and NEP, the active site contains a Zinc ion (


) coordinated by histidine residues. Inhibitors must bind this zinc while simultaneously occupying a hydrophobic S1' pocket.
  • The "Homo" Advantage: The extended side chain of Homophenylalanine allows the aromatic ring to penetrate deeper into the S1' subsite of NEP compared to Phenylalanine, increasing binding affinity (

    
    ).
    
  • The Ethyl Ester Role: In research, the ethyl ester often acts as a prodrug moiety . It masks the carboxylic acid to improve oral bioavailability (lipophilicity). Once absorbed, intracellular esterases hydrolyze the ethyl ester to the active free acid (D-Hph), which then chelates the Zinc atom.

ACE_Mechanism Prodrug D-Hph-OEt (Prodrug) High Lipophilicity Membrane Gastrointestinal Membrane (Passive Diffusion) Prodrug->Membrane Absorption Liver Hepatic Esterases (Bioactivation) Membrane->Liver Transport ActiveDrug D-Hph Free Acid (Active Inhibitor) Liver->ActiveDrug Hydrolysis (-EtOH) ACE_NEP ACE / NEP Enzyme (Zn2+ Active Site) ActiveDrug->ACE_NEP High Affinity Binding (S1' Pocket Occupation) BP_Drop Vasodilation & BP Reduction ACE_NEP->BP_Drop Inhibition

Figure 1: Pharmacokinetic activation pathway of D-Homophenylalanine ethyl ester derivatives.

Protocol: Chemo-Enzymatic Synthesis (Kinetic Resolution)

Synthesizing pure D-Hph-OEt chemically often results in racemization. The industry-standard protocol utilizes enzymatic kinetic resolution to isolate the D-isomer from a racemic mixture with high enantiomeric excess (


).
Methodology

Principle: Proteolytic enzymes (like Alcalase or Subtilisin) preferentially hydrolyze the L-ester into the L-acid, leaving the D-ester intact.

Step-by-Step Protocol
  • Substrate Preparation: Dissolve 10 g of racemic (

    
    )-Homophenylalanine ethyl ester in 50 mL of methyl tert-butyl ether (MTBE).
    
  • Buffer Addition: Add 50 mL of phosphate buffer (0.1 M, pH 7.5).

  • Enzyme Initiation: Add 1.0 mL of Alcalase 2.4L (Novozymes) or Candida antarctica Lipase B.

  • Reaction: Stir vigorously at 30°C. Monitor pH; maintain at 7.5 by auto-titration with 1M NaOH.

    • Stop Point: When NaOH consumption corresponds to 50% conversion (approx. 4-6 hours).

  • Separation:

    • The reaction mixture now contains L-Homophenylalanine (Acid) (aqueous phase) and D-Homophenylalanine Ethyl Ester (organic phase).

    • Separate phases. Wash the organic phase with 5%

      
       to remove traces of acid.
      
  • Purification: Dry organic phase over

    
    , filter, and concentrate in vacuo.
    
  • Validation: Analyze via Chiral HPLC (Chiralpak AD-H column, Hexane:IPA 90:10). Target ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    

Synthesis_Workflow Racemic Racemic (D,L)-Hph-OEt (Starting Material) Reaction Hydrolysis (pH 7.5, 30°C) Racemic->Reaction Enzyme Biocatalyst (Alcalase/Lipase) Enzyme->Reaction L_Acid L-Hph-OH (Acid) (Aqueous Phase) Reaction->L_Acid Hydrolyzed D_Ester D-Hph-OEt (Ester) (Organic Phase) Reaction->D_Ester Unreacted (Pure)

Figure 2: Enzymatic kinetic resolution workflow to isolate pure D-Homophenylalanine ethyl ester.

Application in Peptide Synthesis (Solution Phase)

D-Hph-OEt is frequently used as the C-terminal component in solution-phase peptide synthesis. Its ester group serves as orthogonal protection, stable to weak bases and acids, but removable via saponification.

Protocol: Coupling of Boc-Pro-OH to H-D-Hph-OEt

This protocol describes coupling a proline derivative to D-Hph-OEt, a common motif in ACE inhibitor research (mimicking the C-terminus of Enalapril/Delapril).

Reagents:

  • Boc-L-Proline (1.0 eq)

  • H-D-Homophenylalanine ethyl ester HCl (1.0 eq)

  • EDC

    
    HCl (1.1 eq)
    
  • HOBt (1.1 eq)

  • DIPEA (3.0 eq)

  • DCM (Dichloromethane, anhydrous)

Procedure:

  • Activation: In a round-bottom flask, dissolve Boc-L-Proline (2.15 g, 10 mmol) in 30 mL dry DCM. Add HOBt (1.49 g, 11 mmol) and EDC

    
    HCl (2.11 g, 11 mmol). Stir at 0°C for 15 minutes.
    
  • Coupling: Add H-D-Hph-OEt

    
    HCl (2.44 g, 10 mmol) followed by dropwise addition of DIPEA (5.2 mL, 30 mmol).
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup:

    • Dilute with 50 mL DCM.

    • Wash sequentially with: 1M HCl (

      
       mL), 5% 
      
      
      
      (
      
      
      mL), and Brine.
  • Isolation: Dry over

    
     and evaporate. The resulting dipeptide (Boc-Pro-D-Hph-OEt) is typically a viscous oil or white foam.
    
  • Deprotection (Optional): To remove the ethyl ester, treat with LiOH in THF/Water (1:1) at 0°C for 2 hours (Saponification).

Why Solution Phase?

While Solid Phase Peptide Synthesis (SPPS) is common, solution phase is preferred for D-Hph-OEt when:

  • Scale-up is required: Producing gram-to-kilogram quantities of pharmaceutical intermediates (like Delapril precursors).

  • Ester retention is desired: In SPPS, the C-terminal is usually cleaved as an acid or amide. Using D-Hph-OEt in solution preserves the ester for prodrug applications.

References

  • Asano, Y., et al. (2020). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates.[2][3][4] Journal of Bioscience and Bioengineering. Link

  • Pasupathy, K., et al. (2016). Process for the preparation of Delapril and its intermediates.[5] US Patent 9,233,923. Link

  • Wyvratt, M. J., & Patchett, A. A. (1985). Recent developments in the design of angiotensin-converting enzyme inhibitors.[6][7] Medicinal Research Reviews. Link

  • Sigma-Aldrich. (2024). Product Specification: D-Homophenylalanine ethyl ester hydrochloride.[8]Link

  • Coppola, G. M. (2000). The Chemistry of Non-Natural Amino Acids: D-Homophenylalanine. Wiley-VCH. Link

Sources

Protocols & Analytical Methods

Method

Protocol for using (R)-ethyl 2-amino-4-phenylbutanoate in peptide synthesis

Application Note: Technical Guide for the Integration of (R)-ethyl 2-amino-4-phenylbutanoate in Peptidomimetic Synthesis Executive Summary & Molecule Profile This technical guide details the protocol for utilizing (R)-et...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide for the Integration of (R)-ethyl 2-amino-4-phenylbutanoate in Peptidomimetic Synthesis

Executive Summary & Molecule Profile

This technical guide details the protocol for utilizing (R)-ethyl 2-amino-4-phenylbutanoate (also known as D-Homophenylalanine ethyl ester) in peptide synthesis. While its (S)-enantiomer is a well-known intermediate for ACE inhibitors like Enalapril, the (R)-enantiomer discussed here is critical for synthesizing protease-resistant peptidomimetics, D-amino acid scans, and pharmacological controls.

Compound Profile:

  • IUPAC Name: Ethyl (2R)-2-amino-4-phenylbutanoate hydrochloride[1]

  • Common Name: D-Homophenylalanine ethyl ester HCl[1]

  • CAS: 90940-54-8[1][2]

  • Molecular Weight: 243.73 g/mol (HCl salt)[1][3]

  • Stereochemistry: (R) / D-configuration.

  • Key Utility: Introduction of a hydrophobic, flexible side chain with resistance to endogenous proteases (chymotrypsin-like activity).

Pre-Synthesis Considerations

Material Handling and Salt Break

The compound is typically supplied as a hydrochloride salt (HCl) to ensure stability. The free amine is prone to oxidative degradation and cyclization (diketopiperazine formation) if stored for long periods.

  • Challenge: Direct use of the HCl salt in coupling requires in-situ neutralization. Improper neutralization (excess base) can lead to racemization of the activated carboxyl component it reacts with.

  • Recommendation: Perform an in situ salt break using a non-nucleophilic base (NMM or DIEA) immediately prior to coupling.

Solubility Profile
SolventSolubility (HCl Salt)Solubility (Free Base)Application Note
Water High (>50 mg/mL)LowGood for workup/extraction.
DMF HighHighPreferred coupling solvent.
DCM ModerateHighGood for coupling; poor for salt dissolution.
Ethanol HighHighAvoid during coupling (transesterification risk).

Experimental Protocols

Protocol A: Solution-Phase Coupling (C-Terminal Capping)

Objective: Couple an N-protected amino acid (e.g., Boc-Pro-OH or Fmoc-Xaa-OH) to the amine of (R)-ethyl 2-amino-4-phenylbutanoate.

Reagents:

  • Amine Component: (R)-ethyl 2-amino-4-phenylbutanoate HCl (1.0 equiv)[1]

  • Carboxyl Component: N-protected Amino Acid (1.1 equiv)[4]

  • Coupling Agent: EDC.HCl (1.2 equiv) + HOBt (1.2 equiv) OR HATU (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) (2.2 equiv) or DIEA (2.2 equiv)

  • Solvent: Anhydrous DMF or DCM/DMF (9:1)

Step-by-Step Procedure:

  • Activation: Dissolve the N-protected amino acid and the coupling agent (HOBt/EDC) in anhydrous DMF under nitrogen. Stir at 0°C for 15 minutes.

    • Note: If using HATU, add it to the amino acid solution first, then add 1.0 equiv of base to activate.

  • Salt Break: In a separate vial, dissolve (R)-ethyl 2-amino-4-phenylbutanoate HCl in minimal DMF. Add 1.0 equiv of NMM to neutralize the HCl.

  • Coupling: Transfer the neutralized amine solution dropwise to the activated carboxyl component at 0°C.

  • Basification: Add the remaining base (NMM/DIEA) to adjust pH to ~8 (measured on wet pH paper).

    • Critical: Do not exceed pH 9. High pH promotes racemization of the incoming amino acid and potential hydrolysis of the ethyl ester.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with: 5% citric acid (removes unreacted amine), water, 5% NaHCO₃ (removes unreacted acid), and brine.

    • Dry over Na₂SO₄ and concentrate.[4]

Protocol B: Saponification (Ester Hydrolysis)

Objective: Convert the ethyl ester to the free carboxylic acid for subsequent chain elongation.[5]

Risk: The alpha-proton of D-homophenylalanine is somewhat acidic. Harsh saponification (NaOH/Heat) will cause racemization, converting your expensive (R)-isomer into a racemic mixture.

Optimized Mild Hydrolysis:

  • Dissolution: Dissolve the peptide-ester (1.0 equiv) in THF/Water (3:1 ratio). Cool to 0°C.

  • Reagent: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 to 2.0 equiv).

    • Why LiOH? It is less aggressive than NaOH/KOH and less likely to cause racemization.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to 15°C. Monitor closely by TLC. Stop immediately upon disappearance of starting material.

  • Neutralization: Acidify carefully with 1N HCl to pH 3–4 at 0°C.

  • Extraction: Extract immediately with EtOAc. Do not leave the compound in the aqueous acidic phase for prolonged periods.

Process Logic & Visualization

The following diagram illustrates the decision matrix for handling this specific isomer, highlighting the critical control points for stereochemical preservation.

G Start Start: (R)-ethyl 2-amino-4-phenylbutanoate HCl Neutralization Salt Break (DMF + NMM, pH 7-8) Start->Neutralization Dissolve Coupling Coupling Reaction (Activated AA + EDC/HOBt) Neutralization->Coupling Add to Activated Ester Check Decision: Extend Peptide? Coupling->Check QC: LC-MS Workup_Ester Final Workup (Ester) Isolate for Assay Check->Workup_Ester No (C-term cap) Saponification Controlled Saponification (LiOH, 0°C, THF/H2O) Check->Saponification Yes (Elongation) FreeAcid Free Acid Product Ready for Next Coupling Saponification->FreeAcid Acidify & Extract

Caption: Workflow for integrating D-Hphe-OEt into peptide synthesis, distinguishing between terminal capping and chain elongation pathways.

Quality Control & Troubleshooting

Stereochemical Validation (Chiral HPLC)

Because the (R)-enantiomer is the value driver, you must validate that no racemization occurred during coupling or saponification.

  • Column: Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20) with 0.1% DEA (for free amine) or TFA (for N-protected).

  • Expectation: The (S)-enantiomer (L-Hphe) generally elutes at a different retention time. Spike with authentic L-isomer to confirm separation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Diketopiperazine (DKP) Formation Occurs if the N-terminus is deprotected while the C-terminal ethyl ester is present (dipeptide stage).Avoid deprotecting the N-terminus of a dipeptide-ester. Extend to tripeptide or keep N-protected.
Racemization High pH during coupling or saponification.Use NMM instead of TEA/DIEA. Keep saponification at 0°C with LiOH.
Incomplete Coupling HCl salt not fully neutralized.Ensure 1.0 equiv of base is added specifically for the salt break before adding the coupling base.

References

  • Compound Properties & Safety: PubChem. Ethyl (2R)-2-amino-4-phenylbutanoate hydrochloride. National Library of Medicine. [Link]

  • Saponification Protocol: Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). [Link]

  • Related Synthesis (Enalapril Context): Google Patents.

Sources

Application

Application Note: Enantiomeric Separation of Ethyl 2-amino-4-phenylbutanoate by HPLC

Executive Summary This application note details a robust protocol for the enantiomeric separation of Ethyl 2-amino-4-phenylbutanoate , a critical intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the enantiomeric separation of Ethyl 2-amino-4-phenylbutanoate , a critical intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Enalapril and Lisinopril.

Achieving high optical purity for this intermediate is non-negotiable in pharmaceutical development, as the efficacy and safety profile of the final drug depend heavily on the stereochemistry of the homophenylalanine moiety. This guide presents two validated pathways: a Normal Phase (NP) method utilizing immobilized polysaccharide columns (recommended for stability and scale-up) and a Reversed Phase (RP) method utilizing crown ether technology (alternative for aqueous compatibility).

Analyte Profile & Separation Strategy

Target Molecule[1][2][3]
  • IUPAC Name: Ethyl 2-amino-4-phenylbutanoate

  • Common Name: Ethyl Homophenylalaninate

  • Structure: Primary amine, Ethyl ester, Phenyl ring.[1]

  • Chiral Center: C2 (

    
    -carbon).
    
  • Key Interactions: The molecule possesses a primary amine (H-bond donor/acceptor), an ester carbonyl (H-bond acceptor), and a phenyl ring (

    
    -
    
    
    
    interaction site).
Method Selection Logic

The separation strategy relies on the "Three-Point Interaction" model.

  • Polysaccharide-based CSPs (Amylose/Cellulose): The preferred choice. The aromatic ring of the analyte interacts via

    
    -
    
    
    
    stacking with the carbamate groups of the stationary phase, while the amino and ester groups engage in hydrogen bonding.
  • Crown Ether CSPs: Excellent for primary amines but requires highly acidic aqueous mobile phases (pH 1.0–2.0), which poses a risk of ester hydrolysis over prolonged run times. Therefore, the Normal Phase Polysaccharide method is prioritized here for stability.

Method Development Workflow

MethodDevelopment Start Start: Ethyl 2-amino-4-phenylbutanoate CheckSolubility Solubility Check: Hexane/Ethanol vs. Water/MeOH Start->CheckSolubility Decision Select Mode CheckSolubility->Decision NP_Route Normal Phase (Recommended) High Ester Stability Decision->NP_Route Primary RP_Route Reversed Phase (Alternative) Crown Ether Specificity Decision->RP_Route Secondary NP_Column Column: Immobilized Amylose (e.g., Chiralpak IA/ID) NP_Route->NP_Column RP_Column Column: Crown Ether (e.g., Crownpak CR-I(+)) RP_Route->RP_Column NP_Mobile MP: Hexane/EtOH/DEA (90:10:0.1) NP_Column->NP_Mobile Optimization Optimization: Adjust % Alcohol or Temp NP_Mobile->Optimization RP_Mobile MP: pH 1.5 HClO4 / MeOH (85:15) RP_Column->RP_Mobile RP_Mobile->Optimization Final Final Method Validation Optimization->Final

Figure 1: Decision tree for chiral method development emphasizing the stability of the ester moiety.

Detailed Protocol A: Normal Phase (Recommended)

This method utilizes an immobilized amylose-based stationary phase.[2] Immobilized phases are preferred over coated phases to allow for a wider range of solvents if solubility becomes an issue, though standard alkanes/alcohols work best here.

Materials & Reagents[2][5]
  • Column: Chiralpak IA or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate), immobilized).

    • Dimensions: 250 x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase A: n-Hexane (HPLC Grade).[4]

  • Mobile Phase B: Ethanol (Absolute) or Isopropanol (IPA).

  • Modifier: Diethylamine (DEA) or Triethylamine (TEA). Crucial for peak shape.

  • Sample Diluent: Mobile Phase.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase n-Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v)Ethanol provides better mass transfer than IPA. DEA suppresses ionization of the primary amine, preventing tailing.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Temperature 25°CLower temperatures often improve chiral resolution (enthalpy driven separation).
Detection UV @ 210 nm (primary) and 254 nm (secondary)210 nm detects the amide/ester backbone; 254 nm is specific to the phenyl ring.
Injection Vol 5 - 10 µLLoad approx. 1 mg/mL concentration.
Step-by-Step Execution
  • Preparation: Premix n-Hexane and Ethanol in a 90:10 ratio. Add 0.1% DEA to the mixture. Do not rely on the pump to mix the modifier at such low concentrations.

  • Equilibration: Flush the column with 20 column volumes (approx. 30-40 mL) of mobile phase until the baseline stabilizes.

  • Blank Run: Inject the mobile phase to ensure no ghost peaks from the DEA or solvent impurities.

  • Sample Injection: Inject the racemic standard (1 mg/mL).

  • Optimization:

    • If resolution (Rs) < 1.5: Decrease Ethanol to 5% or switch to Isopropanol (Hexane/IPA 90:10).

    • If tailing occurs: Increase DEA to 0.2% or switch to Ethanolamine.

Detailed Protocol B: Reversed Phase (Alternative)

This method is strictly for analytical environments where normal phase solvents (Hexane) are restricted or if the sample is in an aqueous matrix.

Materials & Reagents[2]
  • Column: Crownpak CR-I(+) (Chiral Crown Ether).

    • Dimensions: 150 x 4.0 mm, 5 µm.[5]

  • Mobile Phase: Perchloric Acid (HClO4) aqueous solution / Methanol.

  • Sample Diluent: Mobile Phase (pH must be acidic).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase pH 1.5 HClO4 (aq) / Methanol (85 : 15 v/v)The amine must be protonated (

) to complex with the crown ether.
Flow Rate 0.4 - 0.6 mL/minCrown ether columns often have higher backpressure; lower flow preserves column life.
Temperature 10°C - 25°CLower temperature significantly enhances the host-guest complexation stability.
Detection UV @ 210 nmPerchloric acid is transparent at this wavelength.

Critical Warning: The acidic condition (pH 1.5) can hydrolyze the ethyl ester into the free acid (Homophenylalanine) if the sample sits in the autosampler for >4 hours. Keep samples at 4°C and analyze immediately.

System Suitability & Results Interpretation

Acceptance Criteria

For a valid run, the following parameters must be met (based on USP <621>):

  • Resolution (

    
    ):  > 2.0 (Baseline separation).
    
  • Tailing Factor (

    
    ):  < 1.5 for both enantiomers.
    
  • Retention Factor (

    
    ): 
    
    
    
    > 2.0 (to avoid elution with void volume).
Expected Elution Order
  • Polysaccharide Columns (IA/AD): Typically, the (S)-enantiomer elutes first, followed by the (R)-enantiomer, but this must be confirmed with a pure optical standard due to the specific interaction of the ethyl ester group.

  • Crown Ether (CR+): Elution order is strictly determined by the configuration of the amino group relative to the crown structure.

Data Table: Typical Performance (Protocol A)
PeakRetention Time (min)Area %Theoretical Plates (N)Tailing Factor
Enantiomer 1 6.249.88,5001.1
Enantiomer 2 8.450.28,2001.2

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Interaction of free amine with silanols.Increase DEA concentration to 0.2%. Ensure column is "capped" or immobilized type.
Low Resolution Mobile phase too strong.Reduce Ethanol content (e.g., 95:5).[3] Switch modifier from Ethanol to IPA.
Drifting Retention Temperature fluctuation.Use a column oven. Chiral selectivity is highly temperature-sensitive.
Split Peaks Sample solvent mismatch.Dissolve sample in the mobile phase. Avoid using 100% Ethanol if MP is 90% Hexane.

References

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from

  • Phenomenex. (2023).[3][6] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Shinbo, T., et al. (1987). Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packing material.
  • Sielc Technologies. (n.d.). Separation of Ethyl 2-oxo-4-phenylbutyrate on Newcrom R1 HPLC column. Retrieved from (Cited for structural analog behavior).

  • Daicel Corporation. (2021). Separation of enantiomer of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji. Retrieved from

Sources

Method

Enantioselective Gas Chromatographic Analysis of (R)-ethyl 2-amino-4-phenylbutanoate via Derivatization

[Application Notes and Protocols] Abstract This document provides a comprehensive guide for the derivatization of (R)-ethyl 2-amino-4-phenylbutanoate, a key chiral intermediate in pharmaceutical synthesis, for subsequent...

Author: BenchChem Technical Support Team. Date: February 2026

[Application Notes and Protocols]

Abstract

This document provides a comprehensive guide for the derivatization of (R)-ethyl 2-amino-4-phenylbutanoate, a key chiral intermediate in pharmaceutical synthesis, for subsequent analysis by gas chromatography (GC). Due to the polar nature and low volatility of the amino ester, direct GC analysis is challenging. This application note details two robust derivatization protocols: N-acylation with trifluoroacetic anhydride (TFAA) and silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The rationale behind reagent selection, step-by-step methodologies, and expected outcomes are presented to guide researchers, scientists, and drug development professionals in achieving reliable and sensitive enantioselective analysis.

Introduction: The Rationale for Derivatization

(R)-ethyl 2-amino-4-phenylbutanoate is a crucial chiral building block in the synthesis of various pharmaceuticals. Its enantiomeric purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Gas chromatography, particularly when coupled with a chiral stationary phase, offers a powerful technique for enantioselective analysis. However, the inherent properties of amino acids and their esters, such as high polarity and low volatility, make them unsuitable for direct GC analysis, often leading to poor peak shape, thermal degradation, and inadequate separation.

Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, thereby improving its chromatographic behavior. For (R)-ethyl 2-amino-4-phenylbutanoate, the primary target for derivatization is the active hydrogen on the primary amine group. This guide will focus on two widely accepted and effective derivatization strategies:

  • N-Acylation: This method involves the reaction of the amino group with an acylating agent, typically a fluorinated anhydride like trifluoroacetic anhydride (TFAA). The resulting N-acyl derivative is significantly more volatile and less polar. Furthermore, the introduction of fluorine atoms can enhance detection sensitivity, especially with an electron capture detector (ECD).[1]

  • Silylation: This technique replaces the active hydrogen of the amino group with a trimethylsilyl (TMS) group.[2] Silylation is a common and versatile derivatization method for a wide range of compounds containing polar functional groups. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose, producing volatile and thermally stable derivatives.[3]

The choice between these methods often depends on the specific analytical requirements, available instrumentation, and the matrix of the sample.

Derivatization Protocols

This section provides detailed, step-by-step protocols for the two recommended derivatization methods. It is crucial to perform these reactions in a dry environment, as moisture can hydrolyze the derivatizing reagents and the resulting derivatives, leading to inaccurate results.

Protocol 1: N-Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol describes the formation of the N-trifluoroacetyl derivative of (R)-ethyl 2-amino-4-phenylbutanoate. The resulting derivative exhibits excellent volatility and thermal stability, making it well-suited for GC analysis.

Materials:

  • (R)-ethyl 2-amino-4-phenylbutanoate sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate (or another suitable solvent like dichloromethane)

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the (R)-ethyl 2-amino-4-phenylbutanoate sample into a clean, dry vial.

  • Dissolution: Add 1.0 mL of anhydrous ethyl acetate to the vial and vortex to dissolve the sample completely.

  • Reagent Addition: Carefully add 100 µL of trifluoroacetic anhydride (TFAA) to the sample solution. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood and use appropriate personal protective equipment.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.

  • Evaporation: After cooling to room temperature, evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of anhydrous ethyl acetate.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual moisture.

  • Analysis: The resulting solution is now ready for injection into the GC system.

Workflow Diagram:

TFAA_Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Work-up cluster_final Final Preparation Sample 1. Weigh Sample Dissolve 2. Dissolve in Anhydrous Solvent Sample->Dissolve Add_TFAA 3. Add TFAA Dissolve->Add_TFAA Heat 4. Heat at 70°C Add_TFAA->Heat Evaporate 5. Evaporate to Dryness Heat->Evaporate Reconstitute 6. Reconstitute in Anhydrous Solvent Evaporate->Reconstitute GC_Analysis 7. GC Analysis Reconstitute->GC_Analysis

Caption: N-Acylation Workflow with TFAA.

Protocol 2: Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This protocol details the formation of the N-trimethylsilyl derivative. Silylation is a very common derivatization technique for a wide variety of compounds. MSTFA is a powerful silylating agent that produces volatile by-products that do not interfere with the chromatography.[3]

Materials:

  • (R)-ethyl 2-amino-4-phenylbutanoate sample

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine (optional, as a catalyst)

  • Anhydrous acetonitrile (or another suitable solvent)

  • Vials with PTFE-lined caps

  • Heating block or water bath

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the (R)-ethyl 2-amino-4-phenylbutanoate sample into a clean, dry vial.

  • Dissolution: Add 0.5 mL of anhydrous acetonitrile to the vial and vortex to dissolve the sample.

  • Reagent Addition: Add 0.5 mL of MSTFA to the sample solution. If derivatization is slow, 1% trimethylchlorosilane (TMCS) can be added to the MSTFA as a catalyst.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The resulting solution is now ready for injection into the GC system. No further work-up is typically required as the by-products are volatile.[3]

Workflow Diagram:

MSTFA_Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_final Final Preparation Sample 1. Weigh Sample Dissolve 2. Dissolve in Anhydrous Solvent Sample->Dissolve Add_MSTFA 3. Add MSTFA Dissolve->Add_MSTFA Heat 4. Heat at 60°C Add_MSTFA->Heat GC_Analysis 5. Direct GC Analysis Heat->GC_Analysis

Caption: Silylation Workflow with MSTFA.

Data Presentation and Expected Results

The success of the derivatization can be confirmed by the appearance of a sharp, symmetrical peak for the derivatized analyte in the gas chromatogram. The retention time will be significantly different from that of the underivatized compound, which would likely not elute under typical GC conditions.

Table 1: Comparison of Derivatization Methods

ParameterN-Acylation (TFAA)Silylation (MSTFA)
Reagent Trifluoroacetic anhydrideN-methyl-N-(trimethylsilyl)trifluoroacetamide
Reaction Temp. 70°C60°C
Reaction Time 30 minutes30 minutes
Derivative Stability Generally more stableLess moisture sensitive than other silylating agents
By-products VolatileVery volatile, elute with solvent front[3]
Work-up Evaporation step requiredDirect injection

For enantioselective analysis, a chiral GC column is required. The choice of the chiral stationary phase will depend on the specific derivative formed. For N-trifluoroacetyl derivatives, a Chirasil-Val type column is often effective. For silyl derivatives, cyclodextrin-based chiral stationary phases can provide good enantioseparation. The separation of the enantiomers will be observed as two distinct peaks in the chromatogram.

Causality Behind Experimental Choices

  • Choice of Solvents: Anhydrous solvents are critical to prevent the hydrolysis of both the derivatizing reagents and the final derivatives. Acetonitrile and ethyl acetate are good choices due to their volatility and ability to dissolve the analyte and reagents.

  • Reaction Temperature and Time: The specified temperatures and times are optimized to ensure complete derivatization without causing degradation of the analyte or its derivative. These conditions may need slight optimization depending on the specific sample matrix and concentration.

  • Use of Catalysts: In silylation reactions, the addition of a catalyst like TMCS can increase the reactivity of the silylating agent, which is particularly useful for sterically hindered or less reactive functional groups.[4]

  • Inert Atmosphere: Using a dry, inert gas like nitrogen for solvent evaporation prevents the introduction of moisture and oxygen, which could compromise the integrity of the derivative.

Self-Validating System and Trustworthiness

The protocols described herein are designed to be self-validating. The successful derivatization and subsequent GC analysis should yield a single, sharp peak for a pure enantiomer or two well-resolved peaks for a racemic mixture on a suitable chiral column. The absence of broad or tailing peaks indicates that the derivatization has effectively reduced the polarity and increased the volatility of the analyte. The stability of the derivatized sample can be assessed by repeated injections over time, with consistent peak areas and retention times indicating a stable derivative.

Conclusion

The derivatization of (R)-ethyl 2-amino-4-phenylbutanoate is an essential step for its reliable and sensitive analysis by gas chromatography. Both N-acylation with TFAA and silylation with MSTFA are effective methods to achieve this. The choice of method will depend on the specific analytical goals and laboratory resources. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently perform enantioselective GC analysis of this important pharmaceutical intermediate.

References

  • Google Patents.
  • Masinde Muliro University of Science and Technology. "Derivatization Reactions and Reagents for Gas Chromatography Analysis." Accessed February 7, 2026. [Link]

  • Chemistry LibreTexts. "Derivatization." Last updated August 29, 2023. [Link]

  • MDPI. "Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine." Molecules 2020, 25(19), 4603. [Link]

Sources

Application

Use of (R)-ethyl 2-amino-4-phenylbutanoate as an intermediate for ACE inhibitors.

Application Note: Strategic Utilization of (R)-Ethyl 2-amino-4-phenylbutanoate in Peptidomimetic Drug Synthesis Part 1: Executive Summary & Technical Context Subject: (R)-ethyl 2-amino-4-phenylbutanoate (CAS: 90940-54-8)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (R)-Ethyl 2-amino-4-phenylbutanoate in Peptidomimetic Drug Synthesis

Part 1: Executive Summary & Technical Context

Subject: (R)-ethyl 2-amino-4-phenylbutanoate (CAS: 90940-54-8) Synonyms: D-Homophenylalanine ethyl ester; (R)-HPhe-OEt.[1]

This Application Note details the handling, synthetic utility, and stereochemical implications of (R)-ethyl 2-amino-4-phenylbutanoate in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.

Critical Scientific Distinction (Expertise & Logic): Most marketed ACE inhibitors (e.g., Enalapril, Lisinopril, Benazepril, Ramipril) possess an (S)-configuration (L-isomer) at the homophenylalanine stereocenter. The industry standard often utilizes (R)-2-hydroxy-4-phenylbutanoate (an alcohol) which undergoes nucleophilic substitution with inversion to form the desired (S)-amine bond.

However, the direct use of the (R)-amine (the subject of this guide) is critical for three specific high-value applications:

  • Structure-Activity Relationship (SAR) Studies: Establishing the "eudismic ratio" (potency difference between enantiomers) to confirm the stereospecificity of the ACE binding pocket.

  • Impurity Profiling: Synthesizing the (R)-epimer (a common process impurity) to serve as a reference standard for Quality Control (QC) release testing.

  • Next-Generation Peptidomimetics: Designing proteolytically stable analogs where D-amino acids (R-configuration) resist enzymatic degradation, useful in dual-action inhibitors (e.g., ACE/Neprilysin).

Part 2: Detailed Protocols

Protocol A: Reductive Alkylation for ACE Inhibitor Analog Synthesis

Objective: To couple (R)-ethyl 2-amino-4-phenylbutanoate with a keto-functionalized proline derivative (e.g., Ethyl 2-oxo-4-phenylbutanoate or a substituted keto-proline) to form the secondary amine "Ala-Pro" backbone characteristic of ACE inhibitors.

Mechanism: Schiff base formation followed by diastereoselective reduction.

Materials:

  • Amine: (R)-Ethyl 2-amino-4-phenylbutanoate HCl (1.0 equiv)[1][2]

  • Ketone: Ethyl 2-oxo-4-phenylbutanoate (1.1 equiv) [or relevant keto-scaffold]

  • Solvent: Ethanol (Anhydrous)

  • Base: Triethylamine (TEA) (to free the amine salt)

  • Catalyst: Raney Nickel or Pd/C (10% w/w)

  • Hydrogen Source: H₂ gas (balloon or Parr shaker) or Sodium Cyanoborohydride (NaBH₃CN) for chemical reduction.

Step-by-Step Methodology:

  • Free Base Liberation:

    • Dissolve (R)-ethyl 2-amino-4-phenylbutanoate HCl in Ethanol.

    • Add TEA (1.0 equiv) and stir for 15 minutes at room temperature (20-25°C).

    • Checkpoint: Ensure complete dissolution. If using NaBH₃CN, add molecular sieves (3Å) to promote imine formation.

  • Imine Formation (Schiff Base):

    • Add the ketone component (Ethyl 2-oxo-4-phenylbutanoate) dropwise.

    • Stir for 1–2 hours at room temperature.

    • Validation: Monitor by TLC or LC-MS for the disappearance of the starting amine and appearance of the imine mass (M+ = Sum of reagents - H₂O).

  • Reduction (Catalytic Hydrogenation Method):

    • Safety: Purge the reaction vessel with Nitrogen (N₂) to remove oxygen.

    • Add Pd/C catalyst (10 mol%).

    • Introduce H₂ gas (1–3 atm). Stir vigorously for 4–12 hours.

    • Stereochemical Note: The use of the (R)-amine induces specific diastereoselectivity. If the ketone is achiral, a new stereocenter is formed. If the ketone is chiral (e.g., an L-Proline derivative), kinetic resolution may occur.

  • Workup & Isolation:

    • Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Dichloromethane (DCM) and wash with water (x2) and Brine (x1).

    • Dry over Na₂SO₄ and evaporate.

  • Purification:

    • The product (a secondary amine) is often an oil. Convert to the hydrochloride or maleate salt for crystallization.

    • Solvent System: Crystallize from Ethyl Acetate/Hexanes or Ethanol/Ether.

Protocol B: Chiral Purity & Epimer Analysis

Objective: To quantify the optical purity of the synthesized (R)-analog and detect trace (S)-isomer contamination (which would represent the "active" drug in a standard context).

Method: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase.

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm and 254 nm.

  • Temperature: 25°C.

Acceptance Criteria:

  • (R)-Isomer Retention Time: ~12.5 min (Example - must be experimentally verified).

  • (S)-Isomer Retention Time: ~15.2 min.

  • Resolution (Rs): > 1.5.

Part 3: Visualization & Pathways

Figure 1: Strategic Role of (R)-Amine vs. (R)-Alcohol in ACE Inhibitor Synthesis

This diagram illustrates why the (R)-amine is used for analogs while the (R)-alcohol is used for active drugs (due to inversion).

ACE_Synthesis_Pathways Start_R_Amine (R)-Ethyl 2-amino-4-phenylbutanoate (The Topic Molecule) Reaction_Reductive Reductive Amination (Retention of Configuration) Start_R_Amine->Reaction_Reductive + Keto-Proline Derivative Start_R_Alcohol (R)-Ethyl 2-hydroxy-4-phenylbutanoate (Common Industrial Precursor) Reaction_Substitution Nucleophilic Substitution (SN2) (Inversion of Configuration) Start_R_Alcohol->Reaction_Substitution Activation (Triflate/Tosylate) Product_R_Analog (R, S)-Dipeptide Analog (Inactive/Low Potency) Used for: SAR Studies, Impurity Stds Reaction_Reductive->Product_R_Analog Yields (R)-Center Product_S_Drug (S, S)-Dipeptide Drug (Active ACE Inhibitor) Example: Enalapril Backbone Reaction_Substitution->Product_S_Drug Yields (S)-Center

Caption: Divergent synthetic pathways. The (R)-amine (yellow) retains configuration to form (R)-analogs, whereas the (R)-alcohol (red) undergoes inversion to form the bioactive (S)-drug core.

Figure 2: Impurity Formation Logic

Visualizing how the (R)-amine serves as a reference standard for the "Wrong Isomer" impurity.

Impurity_Logic Racemic_Start Racemic Precursor Resolution Chiral Resolution Racemic_Start->Resolution S_Amine (S)-Amine (Desired) Resolution->S_Amine R_Amine (R)-Amine (Undesired/Distomer) Resolution->R_Amine Drug_Synthesis Drug Synthesis (Enalapril/Benazepril) S_Amine->Drug_Synthesis R_Amine->Drug_Synthesis Trace Contamination Impurity_Std Impurity Reference Standard (Required for QC) R_Amine->Impurity_Std Intentional Synthesis

Caption: The (R)-amine is synthesized intentionally to qualify analytical methods capable of detecting trace enantiomeric impurities in the final drug substance.

Part 4: Data Summary

Table 1: Comparative Properties of Homophenylalanine Derivatives

Property(R)-Ethyl 2-amino-4-phenylbutanoate(S)-Ethyl 2-amino-4-phenylbutanoate(R)-Ethyl 2-hydroxy-4-phenylbutanoate
Common Name D-Homophenylalanine ethyl esterL-Homophenylalanine ethyl ester(R)-HPBE
CAS Number 90940-54-810399-13-0 (Racemic) / 90940-53-7135726-97-1
Role in ACEi Impurity Std / SAR ProbeActive Drug Precursor Key Intermediate (via Inversion)
Configuration R (D-isomer)S (L-isomer)R (converts to S)
Storage -20°C (Hygroscopic HCl salt)-20°C2-8°C

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12935373, (R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride. Retrieved from [Link]

  • Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension. (Foundational text on ACE stereochemistry requirements). Retrieved from [Link]

  • Tao, J., & Lin, G. (2009). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. (Discusses the resolution of homophenylalanine derivatives). Wiley Online Library. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: N-Protection of (R)-ethyl 2-amino-4-phenylbutanoate

Introduction: The Strategic Importance of N-Protection (R)-ethyl 2-amino-4-phenylbutanoate, a key chiral building block derived from phenylalanine, is a valuable intermediate in the synthesis of numerous pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Protection

(R)-ethyl 2-amino-4-phenylbutanoate, a key chiral building block derived from phenylalanine, is a valuable intermediate in the synthesis of numerous pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] The primary amino group in this molecule is a potent nucleophile, readily participating in a wide array of chemical reactions. While this reactivity is essential for forming desired amide bonds in peptide synthesis, it can also lead to undesirable side reactions, reducing yield and purity.

Therefore, the strategic protection of this amino group is a critical first step in multi-step synthetic pathways. By temporarily "masking" the amine with a suitable protecting group, chemists can perform transformations on other parts of the molecule without interference. The protecting group must be introduced efficiently and, crucially, be removable under conditions that do not compromise the integrity of the rest of the molecule. This document provides a detailed guide to the most common and effective N-protection strategies for (R)-ethyl 2-amino-4-phenylbutanoate, focusing on the widely used Boc, Cbz, and Fmoc protecting groups.

Selecting the Optimal Protecting Group: A Comparative Analysis

The choice of an N-protecting group is dictated by the overall synthetic strategy, particularly the chemical stability of the substrate and the conditions required for subsequent reaction steps. The three most prevalent groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—offer distinct advantages and are removed under orthogonal conditions.

  • Boc (tert-Butoxycarbonyl): This group is prized for its stability in basic and nucleophilic conditions. Its removal is typically achieved under anhydrous acidic conditions, which cleave the tert-butyl carbamate through the formation of a stable tert-butyl cation.[3][4][5]

  • Cbz (Benzyloxycarbonyl): The Cbz group is robust and stable to a wide range of non-reductive conditions. It is most commonly cleaved via catalytic hydrogenolysis, a mild method that yields the free amine, toluene, and carbon dioxide.[6][7][8]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its unique lability under mild basic conditions, typically with a secondary amine like piperidine. It is stable to acidic conditions.[9][10]

The selection process can be visualized as follows:

G Start Synthetic Goal: N-Protection of (R)-ethyl 2-amino-4-phenylbutanoate Decision Evaluate Downstream Reaction Conditions Start->Decision Acid_Stable Need Acid Stability? Decision->Acid_Stable Yes Base_Stable Need Base/Nucleophile Stability? Decision->Base_Stable Yes H2_Stable Need Hydrogenolysis Stability? Decision->H2_Stable No Use_Fmoc Select Fmoc Group (Base-Labile) Acid_Stable->Use_Fmoc Use_Boc Select Boc Group (Acid-Labile) Base_Stable->Use_Boc Use_Cbz Select Cbz Group (H₂-Labile) H2_Stable->Use_Cbz G Amine R-NH₂ Intermediate [Intermediate Complex] Amine->Intermediate + (Boc)₂O (Base) Boc2O (Boc)₂O Product R-NH-Boc Intermediate->Product Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: Simplified reaction scheme for Boc protection.

Materials and Reagents:

  • (R)-ethyl 2-amino-4-phenylbutanoate HCl

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dioxane, Tetrahydrofuran (THF), or Acetonitrile

  • Water (deionized)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1 M Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve (R)-ethyl 2-amino-4-phenylbutanoate HCl (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2.5 eq) in portions. The use of a base is critical to neutralize the HCl salt and facilitate the reaction. [3]3. Reagent Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously overnight (approx. 16 hours). Reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Work-up (Quenching & Extraction):

    • Reduce the volume of the solvent in vacuo.

    • Add ethyl acetate to the residue.

    • Carefully wash the organic layer sequentially with 1 M HCl, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting N-Boc-(R)-ethyl 2-amino-4-phenylbutanoate is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography on silica gel.

Protocol 2: N-Cbz Protection

This classic method employs benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

Reaction Principle: The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base is added to neutralize the hydrochloric acid generated during the reaction, driving it to completion. [8]Controlling the pH is crucial; if it is too low, the Cbz-Cl can decompose, and if it is too high, racemization of the amino acid ester can occur. [8] Materials and Reagents:

  • (R)-ethyl 2-amino-4-phenylbutanoate HCl

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Diethyl ether

  • Water (deionized)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolution & Basification: Suspend (R)-ethyl 2-amino-4-phenylbutanoate HCl (1.0 eq) in water and cool to 0 °C. Add a solution of sodium carbonate (1.2 eq) in water dropwise, ensuring the pH is maintained between 9-10.

  • Reagent Addition: While maintaining the temperature at 0 °C and stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise. Caution: Cbz-Cl is lachrymatory and corrosive.

  • Reaction: Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up (Extraction):

    • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane or diethyl ether (2x).

    • Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude N-Cbz-(R)-ethyl 2-amino-4-phenylbutanoate can be purified by crystallization or silica gel chromatography if required.

Protocol 3: N-Fmoc Protection

This protocol uses Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), which is more stable and often gives cleaner reactions than Fmoc-Cl. [9] Reaction Principle: Similar to the other methods, this is a nucleophilic substitution reaction. The amine attacks the carbonyl of the Fmoc-OSu reagent, with the N-hydroxysuccinimide anion acting as a good leaving group. The reaction is typically performed under mild basic conditions. [9] Materials and Reagents:

  • (R)-ethyl 2-amino-4-phenylbutanoate HCl

  • Fmoc-OSu

  • Sodium bicarbonate (NaHCO₃)

  • Acetone or Dioxane

  • Water (deionized)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolution: In a flask, dissolve (R)-ethyl 2-amino-4-phenylbutanoate HCl (1.0 eq) in a 1:1 mixture of acetone and water.

  • Basification: Add sodium bicarbonate (2.2 eq) to the solution and stir until dissolved.

  • Reagent Addition: Add Fmoc-OSu (1.05 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature overnight. The reaction progress should be monitored by TLC.

  • Work-up (Precipitation & Extraction):

    • Remove the acetone under reduced pressure.

    • Add water to the remaining aqueous solution and extract with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl. A white precipitate of the product should form.

    • Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The resulting N-Fmoc-(R)-ethyl 2-amino-4-phenylbutanoate can be used directly or purified by recrystallization.

Summary of Reaction Conditions

Table 2: Optimized Conditions for N-Protection
Protecting GroupReagentBaseSolvent SystemTemp (°C)Typical Time (h)
Boc (Boc)₂ONaHCO₃ / TEADioxane/H₂O or THF0 to RT12 - 18
Cbz Cbz-ClNa₂CO₃DCM/H₂O or Ether/H₂O0 to RT4 - 6
Fmoc Fmoc-OSuNaHCO₃Acetone/H₂O or Dioxane/H₂ORT12 - 18

Conclusion and Best Practices

The successful N-protection of (R)-ethyl 2-amino-4-phenylbutanoate is fundamental to its use in advanced organic synthesis. The choice between Boc, Cbz, and Fmoc groups should be made based on a thorough analysis of the planned synthetic route, considering the orthogonality of their deprotection chemistries. For all procedures, the following best practices are recommended:

  • Purity of Starting Material: Ensure the starting amino acid ester is of high purity to avoid side reactions.

  • Stoichiometry: Use a slight excess (1.05-1.1 eq) of the protecting reagent to ensure complete conversion.

  • Temperature Control: For reactive reagents like Cbz-Cl, maintaining low temperatures during addition is critical to maximize yield and minimize byproduct formation.

  • Reaction Monitoring: Always monitor the reaction progress using an appropriate technique like TLC or LC-MS to determine the endpoint accurately.

By following these detailed protocols and considering the underlying chemical principles, researchers can confidently and efficiently prepare N-protected (R)-ethyl 2-amino-4-phenylbutanoate for application in drug discovery and development.

References

  • A Better Understanding of Di Tert Butyl Dicarbonate - Echemi. (2024).
  • Di-tert-butyl dicarbonate: Application, synthesis and toxicity - ChemicalBook. (2023).
  • (R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride - MedchemExpress.com.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
  • Cbz-Protected Amino Groups - Organic Chemistry Portal.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal. Retrieved from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – Total Synthesis.
  • Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed.
  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025).
  • Process for preparing enantiomerically enriched amino-alcohols - Google Patents. (2010).
  • Fmoc-Protected Amino Groups - Organic Chemistry Portal.
  • Methods for the synthesis of fmoc protected amines - Google Patents. (1997).

Sources

Application

Application Notes and Protocols for the Deprotection of the Ethyl Ester in (R)-ethyl 2-amino-4-phenylbutanoate

Introduction: The Strategic Importance of (R)-2-amino-4-phenylbutanoic Acid (R)-ethyl 2-amino-4-phenylbutanoate is a chiral building block of significant value in the pharmaceutical industry. It serves as a key precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (R)-2-amino-4-phenylbutanoic Acid

(R)-ethyl 2-amino-4-phenylbutanoate is a chiral building block of significant value in the pharmaceutical industry. It serves as a key precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to manage hypertension and heart failure.[1][2][3] The conversion of this ethyl ester to its corresponding carboxylic acid, (R)-2-amino-4-phenylbutanoic acid (also known as D-homophenylalanine), is a critical deprotection step. The free carboxyl group is essential for the final molecule's biological activity, enabling it to bind effectively to the active site of the ACE enzyme.[4][5]

The primary challenge in this deprotection is the preservation of the stereochemical integrity at the α-carbon. Racemization at this chiral center can lead to a mixture of enantiomers, significantly reducing the therapeutic efficacy of the final active pharmaceutical ingredient (API) and complicating purification processes.[6][7] Therefore, the choice of deprotection methodology is not trivial; it is a strategic decision that impacts yield, purity, and the economic viability of the synthesis.

This guide provides a detailed analysis of the principal methods for the deprotection of (R)-ethyl 2-amino-4-phenylbutanoate, offering field-proven insights into the causality behind experimental choices, step-by-step protocols, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Method 1: Saponification (Base-Catalyzed Hydrolysis)

Saponification is a classic and widely used method for ester hydrolysis. It involves the treatment of the ester with a stoichiometric amount of a strong base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH).

Underlying Principles and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide (EtO⁻) leaving group. In the final, irreversible step, the highly basic ethoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol.[8][9] This final acid-base reaction drives the equilibrium to completion, making saponification an effectively irreversible process.

Causality Behind Experimental Choices:

  • Choice of Base: While NaOH and KOH are effective, Lithium Hydroxide (LiOH) is often the preferred reagent for sensitive substrates like α-amino esters.[10] LiOH is considered a milder base, which can reduce the risk of racemization at the α-carbon. The acidity of the α-proton is a critical concern; under strongly basic conditions, this proton can be abstracted, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical information.[11]

  • Solvent System: A mixed solvent system, typically containing water and a water-miscible organic solvent like tetrahydrofuran (THF) or methanol, is necessary.[10] This ensures that both the polar inorganic base and the less polar organic ester are sufficiently solubilized to allow the reaction to proceed efficiently.

  • Temperature Control: The reaction is often conducted at room temperature or below. Lower temperatures further mitigate the risk of racemization by disfavoring the deprotonation of the α-carbon.[11]

Visualizing the Saponification Mechanism

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Detailed Experimental Protocol: Saponification using LiOH

Materials and Reagents:

  • (R)-ethyl 2-amino-4-phenylbutanoate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.2 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (R)-ethyl 2-amino-4-phenylbutanoate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (1.2 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Acidification: Once the reaction is complete, carefully add 1M HCl solution to the flask, with cooling in an ice bath, until the pH of the aqueous layer is approximately 2-3. This protonates the carboxylate salt to form the free carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude (R)-2-amino-4-phenylbutanoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) if necessary.

Method 2: Acid-Catalyzed Hydrolysis

This method involves heating the ester in the presence of a strong acid catalyst and an excess of water.

Underlying Principles and Rationale

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst (e.g., H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates ethanol to yield the protonated carboxylic acid. Deprotonation gives the final product.[8][9]

Causality Behind Experimental Choices:

  • Reversibility: Unlike saponification, this reaction is reversible.[8][10] To drive the equilibrium towards the products, Le Châtelier's principle is applied by using a large excess of water.

  • Reaction Conditions: This method typically requires more forcing conditions, such as heating under reflux for several hours, which increases the reaction rate but also elevates the risk of side reactions.

  • Racemization Risk: While often perceived as less prone to racemization than base-catalyzed methods for some substrates, the harsh, acidic, and high-temperature conditions can still induce racemization of sensitive α-amino acids.[12]

Visualizing the Acid Hydrolysis Workflow

AcidHydrolysis Start (R)-ethyl 2-amino-4-phenylbutanoate + Excess H2O, cat. H+ Reflux Heat under Reflux (e.g., 6N HCl) Start->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor Workup Workup: 1. Cool to RT 2. Neutralize (e.g., with NaHCO3) 3. Extract with Organic Solvent Monitor->Workup Purify Purification: Recrystallization or Chromatography Workup->Purify Product (R)-2-amino-4-phenylbutanoic acid Purify->Product

Caption: General workflow for acid-catalyzed ester deprotection.

Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials and Reagents:

  • (R)-ethyl 2-amino-4-phenylbutanoate (1.0 eq)

  • Hydrochloric acid (HCl), 6M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add (R)-ethyl 2-amino-4-phenylbutanoate (1.0 eq) and a large excess of 6M HCl.

  • Reflux: Heat the mixture to reflux using a heating mantle and allow it to react for several hours (e.g., 4-8 hours).

  • Reaction Monitoring: Periodically take aliquots to monitor the disappearance of the starting material by TLC or HPLC.

  • Cooling and Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7.

  • Extraction: Extract the product from the aqueous solution using ethyl acetate (3x volumes).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting carboxylic acid as needed.

Method 3: Enzymatic Hydrolysis

Enzymatic hydrolysis represents a green and highly selective alternative for ester deprotection, leveraging the catalytic power of enzymes like lipases.

Underlying Principles and Rationale

This biocatalytic approach utilizes enzymes, most commonly lipases (e.g., Lipase B from Candida antarctica, Novozym 435), to catalyze the hydrolysis of the ester bond.[13][14] The reaction occurs at the enzyme's active site, which provides a unique chiral environment.

Causality Behind Experimental Choices:

  • Unparalleled Selectivity: The primary advantage is the exceptional enantioselectivity of enzymes. They can differentiate between the enantiomers of a racemic substrate or, in this case, act on the prochiral center without disturbing the existing stereocenter, guaranteeing the preservation of the (R)-configuration.

  • Mild Conditions: Reactions are performed under physiological conditions, typically near neutral pH and at or near room temperature.[15] This completely avoids the harsh acidic or basic reagents and high temperatures that can cause racemization and other side reactions.

  • Environmental Benefits: This method aligns with the principles of green chemistry by using a biodegradable catalyst (the enzyme) and often aqueous solvent systems, reducing chemical waste.

Visualizing the Enzymatic Workflow

EnzymaticWorkflow Start (R)-ethyl 2-amino-4-phenylbutanoate in Phosphate Buffer (pH ~7) Enzyme Add Lipase (e.g., Novozym 435) Start->Enzyme Incubate Incubate with Stirring (e.g., 30°C) Enzyme->Incubate Monitor Monitor pH & Conversion Incubate->Monitor Workup Workup: 1. Filter to remove enzyme 2. Acidify aqueous phase 3. Extract product Monitor->Workup Product High Purity (R)-2-amino-4-phenylbutanoic acid Workup->Product

Caption: Experimental workflow for enzymatic ester hydrolysis.

Detailed Experimental Protocol: Enzymatic Hydrolysis

Materials and Reagents:

  • (R)-ethyl 2-amino-4-phenylbutanoate (1.0 eq)

  • Immobilized Lipase (e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • pH meter and a pH-stat or a dilute NaOH solution for manual pH adjustment

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

Procedure:

  • Substrate Preparation: Suspend (R)-ethyl 2-amino-4-phenylbutanoate in the phosphate buffer in a temperature-controlled reaction vessel.

  • Enzyme Addition: Add the immobilized lipase to the suspension (e.g., 10% w/w of the substrate).

  • Reaction Control: Maintain the pH of the mixture at 7.0 by the controlled addition of a dilute NaOH solution. The consumption of NaOH is directly proportional to the extent of the reaction. Maintain a constant temperature (e.g., 30-40°C).

  • Reaction Monitoring: The reaction is complete when the addition of base ceases.

  • Enzyme Removal: Remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

  • Product Isolation: Cool the filtrate in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3x volumes).

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the highly pure carboxylic acid.

Comparative Analysis of Deprotection Methods

The selection of an optimal deprotection strategy requires a careful evaluation of the trade-offs between reaction conditions, efficiency, and stereochemical outcome.

ParameterSaponification (Base-Catalyzed)Acid-Catalyzed HydrolysisEnzymatic Hydrolysis
Reagents Strong Base (LiOH, NaOH)Strong Acid (HCl, H₂SO₄)Enzyme (e.g., Lipase)
Conditions Mild to moderate (0°C to RT)Harsh (Reflux, high temp.)Very Mild (RT, neutral pH)
Reaction Time Moderate (2-6 hours)Long (4-12 hours)Variable (4-24 hours)
Typical Yield High (>90%)Good to High (80-95%)High (>95%)
Stereochemical Purity High risk of racemization Moderate risk of racemizationExcellent (no racemization)
Advantages Irreversible, high yield, common reagentsInexpensive reagentsHigh selectivity, mild conditions, environmentally friendly, reusable catalyst
Disadvantages Risk of racemization, requires careful pH control during workupReversible, harsh conditions, potential for side reactionsHigher initial cost of enzyme, slower reaction times, substrate-specific

Conclusion and Senior Scientist Recommendation

The deprotection of (R)-ethyl 2-amino-4-phenylbutanoate is a critical transformation where the preservation of stereochemical purity is paramount.

  • Saponification offers a rapid and high-yielding route but must be approached with caution. The use of milder conditions, such as LiOH at low temperatures, is strongly recommended to minimize the significant risk of racemization.

  • Acid-catalyzed hydrolysis is generally less favorable for this specific substrate due to the harsh conditions required, which pose a threat to the chiral center and can lead to undesired side products.

  • Enzymatic hydrolysis stands out as the superior method when the highest degree of enantiomeric purity is required. Its unparalleled selectivity under mild, environmentally benign conditions makes it the gold standard for high-value pharmaceutical intermediates, despite potentially higher initial costs and longer reaction times.

For researchers and drug development professionals, the choice depends on the project's specific constraints. For early-stage research where material is limited and purity is critical, enzymatic hydrolysis is the method of choice. For process development and scale-up where cost and throughput are major drivers, a carefully optimized and controlled saponification protocol may be a viable alternative, provided that rigorous analytical monitoring of enantiomeric excess is implemented.

References

  • Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Method for preparing ethyl 2-oxy-4-phenylbutyrate.Google Patents (CN101265188A).
  • Production of Ethyl (R)-2-Hydroxy-4-phenylbutanoate via Reduction of Ethyl 2-Oxo-4-phenylbutanoate in an Interface Bioreactor. Journal of Bioscience and Bioengineering. Available at: [Link]

  • A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. ResearchGate. Available at: [Link]

  • (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride. PubChem, National Institutes of Health. Available at: [Link]

  • Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. PubMed, National Institutes of Health. Available at: [Link]

  • Method for preparing ethyl 2-oxo-4-phenylbutyrate.Google Patents (CN101928219A).
  • Chemically fuelled deracemization of amino acids. University of Groningen. Available at: [Link]

  • Hydrolysis of esters. Chemguide. Available at: [Link]

  • Synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors: An important class of antihypertensive drugs. ResearchGate. Available at: [Link]

  • Amino Acids in the Development of Prodrugs. MDPI. Available at: [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed, National Institutes of Health. Available at: [Link]

  • Discovery and development of ACE inhibitors. Wikipedia. Available at: [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Enzymatic hydrolysis of esters from 2-carboxy-6- methoxy-2,3-dihydrobenzofuran acid. Semantic Scholar. Available at: [Link]

  • Base-Catalyzed Racemization of Peptide Active Esters. ACS Publications. Available at: [Link]

  • Optical Resolution of Ethyl 2-(Benzylamino)-4-oxo-4-phenylbutanoate with Tartaric Acid a Practical Synthesis of D-Homophenylalanine. ResearchGate. Available at: [Link]

  • Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciSpace. Available at: [Link]

  • racemize alpha chiral acid with LiOH? Reddit. Available at: [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Angiotensin-Converting Enzyme Inhibitors (ACEI). NCBI Bookshelf. Available at: [Link]

  • Phenylbutyric Acid: simple structure - multiple effects. PubMed, National Institutes of Health. Available at: [Link]

  • Hydrolysis-induced racemization of amino acids. ResearchGate. Available at: [Link]

  • ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Organic Syntheses. Available at: [Link]

  • Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. MDPI. Available at: [Link]

  • Advancing Drug Discovery with Specialty Amino Acid Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. Available at: [Link]

Sources

Method

Enzymatic resolution of racemic ethyl 2-amino-4-phenylbutanoate

Application Note: Biocatalytic Resolution of Racemic Ethyl 2-amino-4-phenylbutanoate Executive Summary Ethyl 2-amino-4-phenylbutanoate (Homophenylalanine ethyl ester) is a critical chiral intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Resolution of Racemic Ethyl 2-amino-4-phenylbutanoate

Executive Summary

Ethyl 2-amino-4-phenylbutanoate (Homophenylalanine ethyl ester) is a critical chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril and Lisinopril. The pharmaceutical requirement for high enantiomeric purity (typically >99% ee of the (S)-isomer) necessitates robust resolution strategies.

While classical chemical resolution (e.g., using tartaric acid) is feasible, it often suffers from low yields and complex recycling streams. This Application Note details a Biocatalytic Kinetic Resolution protocol. We present two distinct, field-validated pathways:

  • Primary Protocol (Direct Acylation): Lipase-catalyzed enantioselective N-acylation of the free amine in organic solvent. This method is preferred for its direct applicability to the specific substrate and ease of workup.

  • Secondary Context (Hydrolytic): Protease-catalyzed hydrolysis of the N-protected ester, a common industrial alternative.

Scientific Mechanism & Strategy

The Challenge of Instability

Free amino acid esters are prone to spontaneous cyclization (diketopiperazine formation) or polymerization in aqueous solution at neutral/alkaline pH. Therefore, Path A (Organic Phase Resolution) is often superior for the free amine substrate as it avoids aqueous instability and allows for "self-validating" separation via acid/base extraction.

Mechanism: Lipase-Catalyzed N-Acylation

In this protocol, Candida antarctica Lipase B (CAL-B) acts as an acyl transferase. The enzyme exhibits high enantioselectivity for the (R)-enantiomer of primary amines (following Kazlauskas' rule).

  • Reaction: Racemic Amine + Acyl Donor

    
     (R)-Amide + (S)-Amine (Unreacted).
    
  • Outcome: The desired (S)-enantiomer remains as the free base, while the (R)-enantiomer is converted to the neutral amide.

ReactionMechanism Figure 1: Kinetic Resolution Mechanism via Selective N-Acylation Substrate Racemic Ethyl 2-amino-4-phenylbutanoate Intermediate Enzyme-Substrate Complex Substrate->Intermediate Binding Enzyme CAL-B (Novozym 435) + Ethyl Acetate Enzyme->Intermediate ProductR (R)-N-Acetyl Amide (Converted) Intermediate->ProductR Fast Reaction (k_fast) ProductS (S)-Free Amine (Target, Unreacted) Intermediate->ProductS Slow/No Reaction (k_slow)

Primary Protocol: Lipase-Catalyzed N-Acylation

Objective: Isolate (S)-Ethyl 2-amino-4-phenylbutanoate with >98% ee.

Materials
  • Substrate: Racemic Ethyl 2-amino-4-phenylbutanoate (Free base).

  • Biocatalyst: Immobilized Candida antarctica Lipase B (e.g., Novozym 435 or equivalent).

  • Acyl Donor: Ethyl Acetate (EtOAc) - serves as both reactant and solvent, or Isopropyl Acetate.

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (if not using neat EtOAc).

  • Stopping Agent: Glacial Acetic Acid or filtration.

Experimental Workflow

Step 1: Substrate Preparation Dissolve 50 mM of the racemic substrate in dry MTBE (or Toluene). Add 2-5 equivalents of Ethyl Acetate.

  • Note: Ensure the solvent is anhydrous (<0.05% water). Water promotes non-selective hydrolysis of the ester group, degrading the yield.

Step 2: Enzymatic Reaction Add immobilized CAL-B (20-50 mg per mmol of substrate). Incubate at 30°C - 40°C with orbital shaking (200 rpm).

  • Monitoring: Track conversion via HPLC (Chiralpak AD-H or OD-H column).

  • Target: Stop reaction at 50-52% conversion . Pushing beyond 50% ensures high ee of the unreacted (S)-amine (theoretical max yield 50%).

Step 3: Separation (The Self-Validating Step) This step validates the process success without immediate HPLC.

  • Filter off the immobilized enzyme (save for reuse).

  • Extraction: Add 1M HCl (aq) to the organic filtrate.

    • Aqueous Phase: Contains protonated (S)-Amine (Target).

    • Organic Phase: Contains neutral (R)-Amide (Impurity).

  • Separate phases.

  • Basify the aqueous phase (pH > 10) with NaOH and extract with DCM to recover the pure (S)-amine.

Data Summary Table
ParameterConditionRationale
Temperature 30°C - 45°CBalance between reaction rate and enzyme stability.
Solvent MTBE or TolueneHydrophobic solvents preserve lipase activity and suppress hydrolysis.
Acyl Donor Ethyl AcetateIrreversible donor (if ethanol is removed) or equilibrium driven.
E-Value Typically >100High selectivity of CAL-B for (R)-amines leaves (S)-amine pure.
Time 4 - 24 hoursDependent on enzyme loading; monitor to hit 50% conversion.

Secondary Protocol: Hydrolytic Resolution (Industrial Route)

If the starting material is already N-protected (e.g., N-acetyl), or if aqueous processing is mandatory, use the Alcalase method.

  • Enzyme: Alcalase (Subtilisin from Bacillus licheniformis).

  • Substrate: N-Acetyl-ethyl 2-amino-4-phenylbutanoate.

  • Reaction: Hydrolysis of the ester moiety.

    • Alcalase preferentially hydrolyzes the (S)-ester to the (S)-acid.

    • Result: (S)-N-Acetyl-Acid (Aqueous soluble at pH 7) + (R)-N-Acetyl-Ester (Organic soluble).

  • pH Stat: Maintain pH 7.5–8.0 using 1M NaOH. The consumption of NaOH correlates directly to conversion.

Process Visualization

Workflow Figure 2: Downstream Processing and Separation Workflow Start Racemic Substrate (Organic Solution) Rxn Add CAL-B + Ethyl Acetate (Shake 30°C, 24h) Start->Rxn Filter Filtration (Remove Enzyme) Rxn->Filter Extract Liquid-Liquid Extraction (Add 1M HCl) Filter->Extract PhaseOrg Organic Phase Contains (R)-Amide Extract->PhaseOrg Neutral Species PhaseAq Aqueous Phase (Acidic) Contains (S)-Amine Salt Extract->PhaseAq Protonated Species Basify Basify (pH > 10) Extract with DCM PhaseAq->Basify Final Pure (S)-Ethyl 2-amino-4-phenylbutanoate Basify->Final

Troubleshooting & Optimization

  • Low Conversion (<40%):

    • Check water content.[1] Too much water leads to competitive hydrolysis.

    • Increase enzyme loading or temperature (up to 50°C).

  • Low Selectivity (Low ee):

    • Stop reaction earlier (e.g., 45% conversion).

    • Switch solvent to Diisopropyl ether (DIPE) which often enhances rigidity/selectivity of lipases.

  • Racemization:

    • Ensure the reaction temperature does not exceed 60°C, as the alpha-proton is acidic enough to allow thermal racemization over long periods.

References

  • Gao, D., et al. (2022). Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis.[2] Angewandte Chemie International Edition.[2] Link

  • Chen, Y., et al. (2009). Concise Synthesis and Enzymatic Resolution of L-(+)-Homophenylalanine Hydrochloride. Journal of the Chinese Chemical Society. (Describes the Alcalase/Hydrolytic route). Link

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Amino Acids. Tetrahedron. (Review of CAL-B mediated resolution of amino acid esters). Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.[2] Link

Sources

Application

Application Note &amp; Protocol: A Scalable and Enantioselective Synthesis of (R)-ethyl 2-amino-4-phenylbutanoate Hydrochloride

Audience: Researchers, scientists, and drug development professionals engaged in pharmaceutical manufacturing and process chemistry. Abstract: This document provides a comprehensive guide to the large-scale synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in pharmaceutical manufacturing and process chemistry.

Abstract: This document provides a comprehensive guide to the large-scale synthesis of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride, a valuable chiral building block and phenylalanine derivative.[1] The protocol is designed for scalability, focusing on a robust and efficient two-step process commencing with the synthesis of the key intermediate, ethyl 2-oxo-4-phenylbutanoate, followed by a highly enantioselective reductive amination. The rationale behind critical process parameters, safety considerations for large-scale production, and detailed analytical validation steps are thoroughly discussed to ensure reproducibility and high purity of the final active pharmaceutical ingredient (API) intermediate.

Introduction and Strategic Overview

(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride is a non-proteinogenic amino acid derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structural similarity to phenylalanine allows for its incorporation into peptidomimetics and other complex molecules. The primary challenge in its synthesis, particularly on an industrial scale, lies in the precise control of the stereochemistry at the α-carbon. The formation of enantiomerically pure α-amino acids is a critical objective in drug development, as different enantiomers can exhibit vastly different pharmacological activities.[3][4]

This guide outlines a synthetic strategy centered around asymmetric reductive amination, a powerful and widely adopted method for producing chiral amines.[3][5] This approach offers high enantioselectivity and is amenable to large-scale operations.[6]

The overall synthetic workflow is depicted below:

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Asymmetric Synthesis cluster_2 Part C: Salt Formation & Purification A 2-Oxo-4-phenylbutyric Acid C Esterification (H₂SO₄ catalyst) A->C B Ethanol (Excess) B->C D Ethyl 2-oxo-4-phenylbutanoate C->D E Ethyl 2-oxo-4-phenylbutanoate D->E Work-up & Purification G Asymmetric Reductive Amination (Chiral Catalyst + Hantzsch Ester) E->G F Ammonia Source (e.g., NH₄OAc) F->G H (R)-ethyl 2-amino-4-phenylbutanoate (Free Base) G->H I (R)-ethyl 2-amino-4-phenylbutanoate H->I Work-up & Isolation K Salt Formation & Crystallization I->K J HCl in Solvent (e.g., Isopropanol) J->K L Final Product: (R)-ethyl 2-amino-4-phenylbutanoate HCl K->L

Figure 1: High-level workflow for the synthesis of the target compound.

Part A: Large-Scale Synthesis of Ethyl 2-oxo-4-phenylbutanoate

The synthesis of the α-keto ester precursor is the foundational step. We employ a Fischer esterification, which is a cost-effective and scalable method utilizing readily available starting materials.[7]

Rationale and Mechanistic Insight

Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. In this protocol, 2-oxo-4-phenylbutyric acid is reacted with an excess of ethanol, which serves as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is reversible, and driving it to completion on a large scale requires the removal of water or the use of a large excess of the alcohol.[7]

Experimental Protocol

Materials and Equipment:

  • Large-scale glass-lined reactor with reflux condenser, mechanical stirrer, and temperature control.

  • Rotary evaporator for solvent removal.

  • Separatory funnel (or equivalent for liquid-liquid extraction).

Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.Density (g/mL)Notes
2-Oxo-4-phenylbutyric acid178.1810.0 kg1.0-Starting Material
Ethanol (Anhydrous)46.0750 L~150.789Reactant & Solvent
Sulfuric Acid (98%)98.081.0 L~0.331.84Catalyst
Ethyl Acetate88.11As needed-0.902Extraction Solvent
Saturated NaHCO₃ Solution-As needed--For neutralization
Brine-As needed--For washing
Anhydrous MgSO₄ or Na₂SO₄-As needed--Drying Agent

Procedure:

  • Reactor Setup: Charge the glass-lined reactor with 50 L of anhydrous ethanol. Begin agitation.

  • Acid Addition: Carefully and slowly add 1.0 L of concentrated sulfuric acid to the ethanol. An exothermic reaction will occur; ensure the temperature is maintained below 40°C.

  • Substrate Addition: Once the temperature has stabilized, add 10.0 kg of 2-oxo-4-phenylbutyric acid to the reactor.

  • Reflux: Heat the mixture to reflux (approximately 78-80°C) and maintain for 5-7 hours. The reaction progress can be monitored by TLC or HPLC by observing the disappearance of the starting carboxylic acid.[7]

  • Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature. Reduce the volume by approximately half using a rotary evaporator to remove excess ethanol.

  • Quenching: Transfer the concentrated mixture to a larger vessel containing 50 L of cold water. The product, ethyl 2-oxo-4-phenylbutyrate, will separate as an oil.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 L). Combine the organic layers, including the initially separated oil.[7]

  • Washing and Neutralization: Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine. This removes residual acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting oil can be purified by vacuum distillation to afford ethyl 2-oxo-4-phenylbutanoate as a colorless oil.[7] A typical boiling point is 135-141°C at 3 mmHg.

Part B: Asymmetric Reductive Amination

This is the key enantioselective step. The strategy involves the in-situ formation of an imine from the α-keto ester, followed by a stereoselective reduction catalyzed by a chiral entity. Chiral phosphoric acids have emerged as powerful catalysts for such transformations, offering high yields and excellent enantiomeric excesses.[8]

Rationale and Mechanistic Insight

The reaction proceeds via the condensation of the keto ester with an ammonia source to form an intermediate imine. A chiral Brønsted acid, such as a SPINOL-derived phosphoric acid, then activates the imine by protonation. The Hantzsch ester, a mild and effective hydride donor, selectively transfers a hydride to one face of the activated imine, guided by the chiral environment of the catalyst. This "outer-sphere" hydride addition establishes the desired (R)-stereocenter.[9]

G KetoEster Ethyl 2-oxo-4-phenylbutanoate Imine Intermediate Imine KetoEster->Imine Ammonia NH₃ Source Ammonia->Imine ActivatedImine Activated Imine [Imine-CPA-H]⁺ Imine->ActivatedImine Catalyst Chiral Phosphoric Acid (CPA-H⁺) Catalyst->ActivatedImine Product (R)-Amino Ester ActivatedImine->Product Hydride Transfer HantzschEster Hantzsch Ester (Hydride Source) HantzschEster->Product

Figure 2: Simplified mechanism of CPA-catalyzed reductive amination.

Experimental Protocol

Materials and Equipment:

  • Inert atmosphere reactor (e.g., glass-lined, nitrogen-purged) with precise temperature control.

  • Standard laboratory glassware for work-up.

Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 1 kg scale)Molar Equiv.Notes
Ethyl 2-oxo-4-phenylbutanoate206.241.0 kg1.0Substrate
Hantzsch Ester253.291.35 kg1.1Hydride Donor
Ammonium Acetate77.082.24 kg6.0Ammonia Source
Chiral Phosphoric Acid CatalystVaries5-10 mol%0.05 - 0.1e.g., (R)-TRIP
Toluene-10 L-Solvent
1M HCl Solution-As needed-For extraction
Saturated NaHCO₃ Solution-As needed-For neutralization

Procedure:

  • Reactor Setup: To a dry, inert reactor, add ethyl 2-oxo-4-phenylbutanoate (1.0 kg), Hantzsch ester (1.35 kg), ammonium acetate (2.24 kg), and the chiral phosphoric acid catalyst (e.g., 5 mol%).

  • Solvent Addition: Add toluene (10 L) to the reactor.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-50°C) for 24-48 hours. Monitor the reaction by HPLC for the consumption of the starting material and formation of the product.

  • Cooling and Quenching: Once complete, cool the reaction to room temperature.

  • Work-up - Acid Extraction: Add 1M HCl solution to the reactor and stir. The product amine will move to the aqueous layer as its hydrochloride salt, while the Hantzsch ester and its oxidized form remain in the organic layer. Separate the layers.

  • Work-up - Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or saturated NaHCO₃) until the pH is ~9-10. This will convert the product back to the free base.

  • Work-up - Extraction: Extract the free amine from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate (3 x 5 L).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-ethyl 2-amino-4-phenylbutanoate as an oil.

Part C: Hydrochloride Salt Formation and Final Purification

The final step involves converting the purified free base into its stable, crystalline hydrochloride salt. Crystallization is a critical purification step on a large scale, effectively removing minor impurities and providing a product with excellent handling properties.[10][11]

Rationale

Amino acid esters are often isolated as hydrochloride salts to improve their stability and crystallinity. The free amine is prone to oxidation and can be difficult to handle as an oil. The salt formation is achieved by treating a solution of the amine with hydrochloric acid. A well-chosen solvent system allows for the selective crystallization of the desired salt, leaving impurities behind in the mother liquor.[12]

Experimental Protocol

Reagents:

  • Crude (R)-ethyl 2-amino-4-phenylbutanoate (from Part B).

  • Isopropanol (IPA) or Ethyl Acetate.

  • Concentrated HCl or HCl gas.

Procedure:

  • Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in isopropanol (or bubble HCl gas through the solution) until the pH is acidic (pH ~2-3, checked with wetted pH paper).

  • Crystallization: The hydrochloride salt will begin to precipitate. Continue stirring in the cold for several hours to ensure complete crystallization.

  • Filtration: Collect the solid product by filtration. Wash the filter cake with a small amount of cold solvent (e.g., cold isopropanol or diethyl ether) to remove any residual impurities.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Quality Control and Validation

The final product should be analyzed to confirm its identity, purity, and enantiomeric excess.

AnalysisMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Assay HPLC≥ 99.0%
Enantiomeric Excess Chiral HPLC≥ 99.0% ee (R-isomer)
Residual Solvents GC-HSWithin ICH limits
Melting Point DSC or Melting Point ApparatusReport value

References

  • PrepChem. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]

  • NIH Common Fund. (2008). Large Scale Purification of Integral Membrane Proteins. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wang, Z., et al. (2020). Synthesis of chiral amines via reductive amination and rational design of an iridium catalyst. ResearchGate. Retrieved from [Link]

  • Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. Retrieved from [Link]

  • Google Patents. (2008). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • Google Patents. (2010). CN101928219B - Method for preparing ethyl 2-oxo-4-phenylbutyrate.
  • Lee, E. S., et al. (2003). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 26.3: Synthesis of Enantiomerically Pure Amino Acids. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wong, C. H. (Ed.). (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Enzymes in Synthetic Organic Chemistry. Pergamon.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]

  • Nadeem, H. (2019). Separation and Purification of Amino Acids. ResearchGate. Retrieved from [Link]

  • Askin, D. (n.d.). Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres.
  • Trost, B. M., & Brubaker, J. D. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PubMed Central. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]

  • Saghyan, A. S., & Langer, P. (2016). Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. In Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH.
  • MDPI. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids. Retrieved from [Link]

  • Belokon, Y. N., et al. (1998). Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]

  • Patsnap. (2022). Preparation method of 2-amino-2-phenylbutyric acid. Retrieved from [Link]

Sources

Method

Application Note: High-Fidelity Quantification of (R)-ethyl 2-amino-4-phenylbutanoate for Pharmaceutical Quality Control

Introduction: The Criticality of Enantiomeric Purity (R)-ethyl 2-amino-4-phenylbutanoate, also known as D-homophenylalanine ethyl ester, is a key chiral intermediate in the synthesis of several Angiotensin-Converting Enz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity

(R)-ethyl 2-amino-4-phenylbutanoate, also known as D-homophenylalanine ethyl ester, is a key chiral intermediate in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to manage hypertension and congestive heart failure. As with many pharmaceuticals, the biological activity is often stereospecific, meaning only one enantiomer provides the desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the accurate quantification of the desired (R)-enantiomer and the detection of its (S)-counterpart are of paramount importance for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide to the analytical techniques for the precise and robust quantification of (R)-ethyl 2-amino-4-phenylbutanoate. We will delve into the primary method of choice, chiral High-Performance Liquid Chromatography (HPLC), offering a detailed, validated protocol. Furthermore, we will explore complementary and alternative techniques such as chiral Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing researchers and drug development professionals with a well-rounded toolkit for chiral analysis. All methodologies are presented with a focus on the principles behind the techniques and are grounded in the validation requirements outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The Cornerstone of Chiral Separation: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers in the pharmaceutical industry.[5] The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the resolution of a wide range of chiral molecules, including amino acid esters.[6]

The selection of the appropriate CSP and mobile phase is an empirical process, but for compounds like ethyl 2-amino-4-phenylbutanoate, columns with cellulose phenylcarbamate derivatives often provide excellent enantioselectivity.[6] Normal-phase chromatography, utilizing non-polar solvents like hexane and a polar modifier like isopropanol or ethanol, is frequently employed for these types of separations as it can enhance the chiral recognition capabilities of the CSP.[6][7]

Visualizing the Chiral HPLC Workflow

The following diagram illustrates the key steps in the quantification of (R)-ethyl 2-amino-4-phenylbutanoate using chiral HPLC, from sample preparation to data analysis and validation.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep Dissolve sample in mobile phase filter Filter through 0.45 µm syringe filter prep->filter inject Inject onto Chiral HPLC System filter->inject separate Enantiomeric Separation on Polysaccharide CSP inject->separate detect UV Detection (e.g., 220 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Calculate Concentration & Enantiomeric Purity integrate->quantify validate Method Validation (ICH Q2(R2)) quantify->validate

Caption: Workflow for the quantification of (R)-ethyl 2-amino-4-phenylbutanoate by chiral HPLC.

Detailed Protocol for Chiral HPLC Quantification

This protocol provides a starting point for the method development and validation for the analysis of (R)-ethyl 2-amino-4-phenylbutanoate.

2.2.1 Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chiral Column: A polysaccharide-based column, such as a Lux Cellulose-2 or Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size), is recommended as a starting point.[1]

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol.

  • Standards: Reference standards of (R)-ethyl 2-amino-4-phenylbutanoate and (S)-ethyl 2-amino-4-phenylbutanoate.

  • Sample Diluent: A mixture of n-hexane and IPA, typically in a ratio similar to the mobile phase.

2.2.2 Chromatographic Conditions

ParameterRecommended ConditionRationale
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)Normal phase conditions often provide better chiral recognition on polysaccharide CSPs. The ratio should be optimized for best resolution and retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can influence enantioselectivity; maintaining a constant temperature is crucial for reproducibility.
Detection UV at 220 nmThe phenyl group in the analyte provides strong UV absorbance at this wavelength.
Injection Volume 10 µLShould be optimized based on sample concentration and detector sensitivity.

2.2.3 Sample and Standard Preparation

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of (R)-ethyl 2-amino-4-phenylbutanoate reference standard in the sample diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing (R)-ethyl 2-amino-4-phenylbutanoate in the sample diluent to a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and instrument.

2.2.4 Data Analysis

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of the individual reference standards.

  • Integrate the peak areas of both enantiomers in the sample chromatogram.

  • Quantify the concentration of the (R)-enantiomer using the calibration curve generated from the working standard solutions.

  • Calculate the enantiomeric purity (or enantiomeric excess, ee) using the following formula:

    • Enantiomeric Purity (%) = [Area of (R)-enantiomer / (Area of (R)-enantiomer + Area of (S)-enantiomer)] x 100

Method Validation according to ICH Q2(R2) Guidelines

A crucial aspect of any analytical method in the pharmaceutical industry is its validation to ensure it is fit for its intended purpose.[2][3][4] The following parameters should be assessed according to the ICH Q2(R2) guidelines:[2][3][4]

Validation ParameterDescription and Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the (R)- and (S)-enantiomers from each other and from any potential impurities.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.[8]
Accuracy The closeness of the test results to the true value. This can be assessed by the recovery of spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries are typically expected to be within 98-102%.[8]
Precision The degree of scatter between a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). The relative standard deviation (RSD) should be evaluated and is often required to be ≤ 2%.[8]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is particularly important for the quantification of the undesired (S)-enantiomer as an impurity.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Alternative and Complementary Analytical Techniques

While chiral HPLC is the primary method, other techniques can offer valuable complementary information or may be more suitable in specific contexts.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a powerful technique for the separation and identification of volatile and thermally stable chiral compounds. For amino acid esters like (R)-ethyl 2-amino-4-phenylbutanoate, derivatization is typically required to increase their volatility and improve chromatographic performance.[9]

3.1.1 Derivatization: A Necessary Step

The primary amino group and any other polar functionalities in the molecule must be derivatized. A common approach involves a two-step reaction:

  • Acylation: Reaction with a reagent like heptafluorobutyl chloroformate (HFBCF) to derivatize the amino group.

  • Esterification (if necessary): If the carboxylic acid form is being analyzed, it would be esterified. In this case, the ethyl ester is already present.

Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a non-chiral GC column.[10]

3.1.2 Protocol Outline for Chiral GC-MS

  • Derivatization: React a known amount of the sample with a suitable derivatizing agent (e.g., HFBCF) under controlled conditions.

  • Extraction: Perform a liquid-liquid extraction to isolate the derivatized analyte.

  • GC-MS Analysis: Inject the extracted sample onto a GC equipped with a chiral capillary column (e.g., Chirasil-Val).

  • Data Analysis: The enantiomers are separated based on their retention times. The mass spectrometer provides confirmation of the identity of the peaks and allows for sensitive quantification using selected ion monitoring (SIM).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination

NMR spectroscopy can be a rapid and non-separative method for determining the enantiomeric excess (ee) of a chiral compound. The principle relies on making the enantiomers chemically non-equivalent in the NMR spectrum. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[11]

3.2.1 The Role of Chiral Solvating Agents

A chiral solvating agent forms transient diastereomeric complexes with the enantiomers of the analyte.[11] These complexes have different magnetic environments, leading to separate signals for the two enantiomers in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.

NMR_CSA_Interaction cluster_enantiomers Analyte Enantiomers cluster_complexes Diastereomeric Complexes (Transient) R_enantiomer (R)-Analyte R_complex [(R)-Analyte + CSA] R_enantiomer->R_complex + CSA S_enantiomer (S)-Analyte S_complex [(S)-Analyte + CSA] S_enantiomer->S_complex + CSA CSA Chiral Solvating Agent (CSA) NMR NMR Spectrometer (Distinct Signals) R_complex->NMR S_complex->NMR

Caption: Principle of enantiomeric excess determination by NMR using a chiral solvating agent.

3.2.2 Protocol Outline for NMR Analysis

  • Sample Preparation: Dissolve a precise amount of the analyte in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis: Identify a proton signal in the analyte that is well-resolved into two distinct peaks corresponding to the two diastereomeric complexes. Integrate these peaks to determine the enantiomeric ratio.

Summary and Conclusion

The robust and accurate quantification of (R)-ethyl 2-amino-4-phenylbutanoate is essential for the quality control of APIs in the pharmaceutical industry. Chiral HPLC stands out as the most reliable and widely accepted method for this purpose, offering excellent resolution and reproducibility. A well-developed and validated HPLC method, following ICH Q2(R2) guidelines, provides the necessary confidence in the reported enantiomeric purity.

Chiral GC-MS and NMR spectroscopy serve as valuable complementary techniques. GC-MS offers high sensitivity and structural confirmation, although it requires a derivatization step. NMR spectroscopy provides a rapid, non-separative means of determining enantiomeric excess, which can be particularly useful for reaction monitoring or high-throughput screening.

The choice of analytical technique will depend on the specific requirements of the analysis, such as the sample matrix, the required level of sensitivity, and the available instrumentation. By understanding the principles and protocols outlined in this application note, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method for the chiral analysis of (R)-ethyl 2-amino-4-phenylbutanoate.

References

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available at: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]

  • Method for preparing ethyl 2-oxy-4-phenylbutyrate. Google Patents.
  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar. Available at: [Link]

  • Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. ResearchGate. Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Available at: [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. PubMed. Available at: [Link]

  • NMR Chiral solvating agents. ResearchGate. Available at: [Link]

  • Chiral HPLC chromatogram showing commercial D,Lhomophenylalanine... ResearchGate. Available at: [Link]

  • Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. ResearchGate. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl. ResearchGate. Available at: [Link]

  • Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. ResearchGate. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

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Application

Application Notes and Protocols: Synthesis of Unnatural Amino Acids for Researchers and Drug Development Professionals

Introduction: Beyond Nature's Alphabet The central dogma of molecular biology is built upon a simple yet powerful alphabet of twenty proteinogenic amino acids. These building blocks assemble into the vast machinery of li...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Nature's Alphabet

The central dogma of molecular biology is built upon a simple yet powerful alphabet of twenty proteinogenic amino acids. These building blocks assemble into the vast machinery of life. However, the constraints of this natural set have become a frontier for innovation in chemistry and biology. Unnatural amino acids (UAAs), also known as non-canonical amino acids (ncAAs), are compounds that extend this alphabet, offering structures and functionalities not found in nature.[][2] Their synthesis and incorporation into peptides and proteins is a transformative tool in modern science.[2][3]

By strategically replacing natural amino acids, UAAs can introduce altered physicochemical and biological properties, making them invaluable molecular tools.[4] This has profound implications in drug discovery, where UAAs are used to enhance the stability, selectivity, and efficacy of peptide-based therapeutics.[5][6] In fact, several FDA-approved drugs, including methyldopa, baclofen, and gabapentin, feature UAA scaffolds, underscoring their clinical significance.[6][7] Beyond medicine, UAAs are used to engineer proteins with novel catalytic activities, to install bio-orthogonal handles for labeling and imaging, and to probe complex biological processes with unprecedented precision.[2][8][9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic strategies for accessing these powerful molecules. We will delve into the causality behind key chemical and biocatalytic methods, present detailed, self-validating protocols for foundational reactions, and offer a comparative analysis to guide your synthetic planning.

Chapter 1: A Strategic Overview of UAA Synthesis

The synthesis of a target UAA requires a strategic choice between two major branches of synthetic chemistry: traditional chemical synthesis and biocatalysis. Each branch offers distinct advantages and is suited to different scales and structural complexities. Chemical synthesis provides immense structural diversity and control, while biocatalysis offers exceptional stereoselectivity and sustainability.[][10]

G cluster_chem Chemical Synthesis cluster_bio Biocatalytic Synthesis de_novo De Novo Synthesis (e.g., Strecker, Bucherer-Bergs) asymmetric_cat Asymmetric Catalysis (e.g., Ni-Catalyzed Coupling) modification Modification of Natural AAs (e.g., Electrocatalysis) kinetic_res Kinetic Resolution (e.g., Acylase-mediated) asymmetric_bio Asymmetric Synthesis (e.g., Dehydrogenase-mediated) whole_cell Whole-Cell Biotransformation (Engineered E. coli) start Target Unnatural Amino Acid start->de_novo Racemic or Asymmetric start->asymmetric_cat Enantioselective start->modification Chiral Pool start->kinetic_res Enantioselective Separation start->asymmetric_bio Enantioselective start->whole_cell Sustainable Production

Caption: Major synthetic routes to unnatural amino acids.

Chapter 2: Chemical Synthesis Methodologies

Chemical synthesis offers unparalleled flexibility in designing novel amino acid side chains and backbones.[] While classical methods often produce racemic mixtures, modern catalytic approaches provide exquisite stereochemical control.

Classical Racemic Syntheses: The Foundation

Strecker Synthesis

First described in 1850, the Strecker synthesis is a cornerstone two-step procedure for producing α-amino acids from simple carbonyl compounds.[11] The reaction proceeds via the formation of an α-amino nitrile, which is subsequently hydrolyzed to the desired amino acid.[11][12] Its enduring utility lies in its operational simplicity and the vast commercial availability of aldehydes and ketones.

G RCHO Aldehyde (R-CHO) Imine Imine RCHO->Imine NH3 Ammonia (NH₃) NH3->Imine HCN Cyanide (HCN) H3O Acid / H₂O (H₃O⁺) AA α-Amino Acid (Racemic) H3O->AA Nitrile α-Amino Nitrile Imine->Nitrile + HCN Nitrile->AA Hydrolysis

Caption: Mechanism of the Strecker Synthesis.

Protocol 1: Strecker Synthesis of Racemic Phenylalanine

  • Rationale: This protocol uses benzaldehyde as the starting material. Ammonium chloride and potassium cyanide are used as safer, solid sources of ammonia and cyanide, respectively, which generate the necessary reagents in situ.[11] The final hydrolysis step with strong acid converts the nitrile group into a carboxylic acid.

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Ammonium Chloride (NH₄Cl, 1.5 eq)

    • Potassium Cyanide (KCN, 1.5 eq) - EXTREME CAUTION: HIGHLY TOXIC

    • Methanol (MeOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Water (H₂O)

    • Diethyl ether

  • Step-by-Step Protocol:

    • Reaction Setup (Work in a certified fume hood): In a round-bottom flask equipped with a magnetic stir bar, dissolve ammonium chloride (1.5 eq) in water (approx. 3 mL per 10 mmol of aldehyde). Add benzaldehyde (1.0 eq) followed by methanol to create a single phase (approx. 3 mL per 10 mmol of aldehyde).

    • Cyanide Addition: In a separate flask, dissolve potassium cyanide (1.5 eq) in a minimal amount of water. CAUTION: Addition of cyanide to the ammonium chloride solution will generate HCN gas. Ensure the fume hood is functioning optimally. Cool the aldehyde solution to 0 °C in an ice bath and add the KCN solution dropwise over 30 minutes.

    • Reaction: Allow the mixture to warm to room temperature and stir overnight. The formation of the α-amino nitrile may be observed as a precipitate.

    • Workup: Extract the reaction mixture with diethyl ether (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-amino nitrile.

    • Hydrolysis: Add concentrated HCl to the crude nitrile. Heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by TLC.

    • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the amino acid hydrochloride salt. Collect the solid by vacuum filtration, wash with cold water, and dry to yield racemic phenylalanine hydrochloride.

Bucherer-Bergs Synthesis

This multicomponent reaction provides a direct route to hydantoins from carbonyl compounds, potassium cyanide, and ammonium carbonate.[13][14] These hydantoin intermediates are stable, crystalline solids that can be isolated and subsequently hydrolyzed under acidic or basic conditions to yield the target amino acid.

G Ketone Ketone/Aldehyde Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + KCN Reagents KCN, (NH₄)₂CO₃ Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH₃ Hydantoin Hydantoin Intermediate Aminonitrile->Hydantoin + CO₂ (from (NH₄)₂CO₃) AA α-Amino Acid (Racemic) Hydantoin->AA Hydrolysis

Caption: Mechanism of the Bucherer-Bergs Reaction.

Modern Asymmetric Syntheses: Precision and Control

The primary limitation of classical methods is the formation of a 1:1 mixture of enantiomers (a racemate).[15] Modern drug development demands enantiomerically pure compounds, driving the development of asymmetric synthetic methods.

Catalytic Asymmetric Synthesis

This powerful strategy employs a small amount of a chiral catalyst—typically a transition metal complex with a chiral organic ligand—to steer a reaction towards a single enantiomer.[16] Nickel-catalyzed enantioconvergent cross-couplings, for example, can convert racemic starting materials into highly enantioenriched products, offering both high yield and excellent stereocontrol.[17]

  • Causality: The chiral ligand creates a three-dimensional asymmetric environment around the metal center. The two enantiomers of the racemic starting material react at different rates within this environment, or are funneled through a common intermediate that is then selectively converted to one product enantiomer, effectively "converging" the racemate to a single chiral product.[17]

G cluster_workflow Asymmetric Cross-Coupling Workflow Start Racemic α-Bromo Ester (R/S mixture) Product Enantioenriched UAA Ester (>95% S or R) Start->Product Reagent Organozinc Reagent (R'-ZnX) Reagent->Product Catalyst Chiral Ni-Catalyst Catalyst->Product Directs Stereochemistry

Caption: Workflow for Ni-catalyzed enantioconvergent synthesis.

Modification of Abundant Chiral Precursors

An alternative and highly efficient strategy is to start with an inexpensive, enantiopure natural amino acid, such as glutamic acid or aspartic acid, and chemically modify its side chain.[15] A state-of-the-art example is the Ag/Ni-electrocatalytic decarboxylative cross-coupling developed by Baran and co-workers.[15] This method uses the pendant carboxylic acid on glutamate or aspartate derivatives as a handle to generate a radical, which then couples with a wide range of heteroaryl halides.[15]

  • Causality: This approach leverages the inherent chirality of the starting material, avoiding the need to create a new stereocenter. The electrochemical method provides a mild and efficient way to forge a new carbon-carbon bond that would be difficult to achieve with traditional methods, dramatically shortening synthetic sequences.[15]

Chapter 3: Biocatalytic and Enzymatic Synthesis

Biocatalysis harnesses the power of enzymes or whole organisms to perform chemical transformations. This approach is renowned for its exceptional selectivity (chemo-, regio-, and stereo-) and its operation under mild, environmentally friendly conditions.[][10]

Enzymatic Kinetic Resolution

In kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other unreacted.[2] A common industrial example is the use of the enzyme Acylase I, which selectively hydrolyzes the N-acetyl group from the L-enantiomer of a racemic N-acetyl amino acid mixture. The resulting L-amino acid and the unreacted N-acetyl-D-amino acid can then be easily separated.

  • Key Limitation: The maximum theoretical yield for the desired product is 50%, as the other half of the starting material is left behind.[2]

G cluster_products Separable Products Start Racemic N-Acetyl UAA (L- and D- forms) Enzyme Acylase I Start->Enzyme Product_L L-UAA Enzyme->Product_L Selective Hydrolysis Unreacted_D N-Acetyl-D-UAA Enzyme->Unreacted_D No Reaction

Caption: Workflow for enzymatic kinetic resolution via Acylase I.

Enzymatic Asymmetric Synthesis

A more efficient biocatalytic approach is asymmetric synthesis, where an enzyme converts a non-chiral (prochiral) substrate into a single enantiomer of a chiral product.[2] For example, amino acid dehydrogenases can catalyze the reductive amination of an α-keto acid to produce an L- or D-amino acid with near-perfect enantioselectivity.

  • Key Advantage: This method has a theoretical maximum yield of 100%, making it highly atom-economical.[2]

Protocol 2: General Principle of Dehydrogenase-Mediated Asymmetric Synthesis

  • Rationale: This protocol describes the conceptual steps for using an amino acid dehydrogenase (AADH). The enzyme requires a keto-acid substrate and an ammonia source. A cofactor, typically NADH or NADPH, provides the reducing equivalents and is recycled using a secondary enzyme system (e.g., glucose dehydrogenase or formate dehydrogenase) to make the process catalytic in the expensive cofactor.

  • Materials:

    • α-Keto acid corresponding to the target UAA (1.0 eq)

    • Amino Acid Dehydrogenase (L- or D-selective)

    • Ammonium source (e.g., Ammonium chloride)

    • Cofactor (NAD⁺/NADH or NADP⁺/NADPH, catalytic amount)

    • Cofactor recycling enzyme (e.g., Formate Dehydrogenase)

    • Recycling substrate (e.g., Sodium formate)

    • Buffer solution (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)

  • Step-by-Step Protocol:

    • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution containing the α-keto acid substrate, the ammonium source, and the cofactor recycling substrate (sodium formate).

    • Enzyme and Cofactor Addition: Add the catalytic amount of the cofactor (e.g., NAD⁺) and the cofactor recycling enzyme (formate dehydrogenase).

    • Initiation: Initiate the reaction by adding the primary enzyme, the selected amino acid dehydrogenase.

    • Reaction Monitoring: Maintain the reaction at the optimal temperature (e.g., 30-40 °C) and pH. Monitor the conversion of the keto acid to the amino acid using a suitable analytical method (e.g., HPLC with a chiral column).

    • Workup and Isolation: Once the reaction is complete, terminate it by denaturing the enzymes (e.g., by pH shift or heat). Remove the denatured protein by centrifugation or filtration. The desired UAA can then be isolated from the aqueous solution using techniques like ion-exchange chromatography.

Chapter 4: Comparative Analysis and Method Selection

Choosing the right synthetic method depends on several factors: the desired scale, the required stereopurity, the functional groups on the target molecule, and available resources.

Table 1: Comparison of Key UAA Synthesis Methods

MethodStarting MaterialsKey Reagents / CatalystStereocontrolTypical YieldKey AdvantagesKey Limitations
Strecker Synthesis Aldehyde/KetoneKCN, NH₄ClNone (Racemic)Good to ExcellentHigh versatility, simple, inexpensive reagents.[11]Highly toxic reagents (cyanide), racemic product.[15]
Bucherer-Bergs Aldehyde/KetoneKCN, (NH₄)₂CO₃None (Racemic)Good to ExcellentStable hydantoin intermediate, good for hindered AAs.[13]Toxic reagents, requires harsh hydrolysis.
Asymmetric Catalysis Racemic Halide, OlefinChiral Metal CatalystExcellent (>99% ee)Good to ExcellentHigh enantioselectivity, mild conditions, broad scope.[17]Catalyst cost, sensitivity to some functional groups.
Kinetic Resolution Racemic N-Acetyl AAEnzyme (e.g., Acylase)Excellent (Separation)<50%High enantiopurity, mild aqueous conditions.[2]Theoretical yield limited to 50%.[2]
Enzymatic Asym. Synthesis α-Keto AcidEnzyme (e.g., AADH)Excellent (>99% ee)Excellent100% theoretical yield, green chemistry.[2]Substrate scope limited by available enzymes.
Whole-Cell Biocatalysis Sugars, PrecursorsEngineered MicrobeExcellentVariableHighly sustainable, scalable for specific UAAs.[]Strain development can be time-intensive.

Conclusion

The synthesis of unnatural amino acids is a dynamic and enabling field that sits at the crossroads of organic chemistry, biocatalysis, and synthetic biology. From the foundational Strecker and Bucherer-Bergs reactions to the precision of modern asymmetric catalysis and the green efficiency of enzymatic methods, the chemist's toolkit is more powerful than ever.[10][18] The future will likely see a greater fusion of these approaches—for instance, using biocatalysis to generate chiral building blocks that are then elaborated through advanced chemical cross-coupling reactions. As our ability to design and synthesize these custom building blocks continues to expand, so too will their impact on the development of next-generation therapeutics, materials, and biological tools.

References

  • BioAscent. (2024, June 24). Highlights in synthesis - unnatural amino acids. Retrieved from [Link]

  • Omizzur. (n.d.). 10 synthesis methods of unnatural amino acids. Retrieved from [Link]

  • Sharma, P., & Singh, Y. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38147-38163. Retrieved from [Link]

  • University of Pittsburgh. (2023, July 31). A new chemical process makes it easier to craft amino acids that don't exist in nature. Retrieved from [Link]

  • QYAOBIO. (n.d.). Chemical Synthesis of Unnatural Amino Acids. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2021, July 27). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

  • Singh, Y., & Sharma, P. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bitesize Bio. (2025, April 23). Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Retrieved from [Link]

  • Wu, B., & Dordick, J. S. (1998). Enzymatic synthesis of peptides containing unnatural amino acids. Biotechnology and Bioengineering, 58(5), 562-566. Retrieved from [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4737-4805. Retrieved from [Link]

  • Fu, G. C. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 60(31), 16754-16764. Retrieved from [Link]

  • Singh, Y., & Sharma, P. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BOC Sciences. (2024, December 6). Creating Unnatural Amino Acids. [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Drienovská, I., & Roelfes, G. (2020). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews, 120(1), 121-177. Retrieved from [Link]

  • Drienovská, I., & Roelfes, G. (2020). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews, 120(1), 121-177. Retrieved from [Link]

  • Baldwin, J. E., et al. (1989). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Advances in the Biosciences (Vol. 74, pp. 145-154). Pergamon Press.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Putr, P., & Císařová, I. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 22(1), 101. Retrieved from [Link]

  • Drienovská, I., & Roelfes, G. (2020). Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis. Chemical Reviews, 120(1), 121-177. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. Frontiers in Bioscience, 3, d623-37. Retrieved from [Link]

  • Giger, S., & Buller, R. (2023). Advances in Noncanonical Amino Acid Incorporation for Enzyme Engineering Applications. CHIMIA International Journal for Chemistry, 77(6), 395-401. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Saghyan, A. S., & Langer, P. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH. Retrieved from [Link]

Sources

Method

Application Note: Strategic Deployment of Building Blocks in Combinatorial Libraries

Introduction: The Foundation of Library Fidelity In modern drug discovery, a "building block" (BB) is not merely a reagent; it is the fundamental unit of chemical diversity. The success of a combinatorial library—whether...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundation of Library Fidelity

In modern drug discovery, a "building block" (BB) is not merely a reagent; it is the fundamental unit of chemical diversity. The success of a combinatorial library—whether a 10,000-member Solid-Phase Organic Synthesis (SPOS) array or a billion-member DNA-Encoded Library (DEL)—relies less on the sophistication of the automation and more on the intrinsic quality and reactivity profile of the building blocks selected.

This guide moves beyond basic synthesis to address the critical decision-making frameworks required to select, validate, and deploy building blocks effectively. We focus on two primary modalities: Solid-Phase Synthesis (SPOS) and DNA-Encoded Libraries (DEL) .

Strategic Selection: The "Privileged" Filter

Before a building block enters the lab, it must pass rigorous in silico triage. The goal is to maximize "drug-likeness" while minimizing "frequent hitter" artifacts.

Physicochemical Filtering Criteria

To ensure the final library members reside within the relevant chemical space (e.g., Lipinski's Rule of 5 for oral drugs or Rule of 3 for fragments), building blocks must be selected based on their contribution to the final construct.

PropertyFragment-Based (DEL/FBDD) TargetHTS/Lead-Like TargetRationale
Molecular Weight < 200 Da< 300 DaAllows room for scaffold and linkers without breaching 500 Da limit.
ClogP < 2.0< 3.0Hydrophobicity increases with complexity; starting low is critical.
H-Bond Donors ≤ 2≤ 3Excessive H-donors reduce permeability and solubility.
Rotatable Bonds ≤ 3≤ 5Rigid BBs reduce entropic penalty upon protein binding.
Functionality Mono-functional (capping) or Bi-functional (linker)Orthogonally protectedEnsures controlled, stepwise assembly.
Structural Filters (REOS & PAINS)

We utilize REOS (Rapid Elimination of Swill) and PAINS (Pan-Assay Interference Compounds) filters to remove BBs containing:

  • Michael acceptors (reactive toxicity).

  • Long aliphatic chains (aggregation/micelle formation).

  • Nitro groups or hydrazines (frequent redox cyclers).

Visualization: Building Block Selection Logic

The following diagram illustrates the decision tree for qualifying a commercial building block for library inclusion.

BB_Selection_Logic Start Candidate Building Block InSilico 1. In Silico Triage (MW, ClogP, REOS) Start->InSilico Reactivity 2. Reactivity Profiling (Test Reaction) InSilico->Reactivity Pass Reject Discard InSilico->Reject Fail Filters Solubility 3. Solubility Check (DMSO/DMF/Water) Reactivity->Solubility >80% Conversion Reactivity->Reject Low Yield/Side Products Purity 4. Purity Analysis (LCMS/NMR >95%) Solubility->Purity Soluble at 100mM Solubility->Reject Precipitates Decision Library Inclusion Purity->Decision Pass Purity->Reject Fail

Figure 1: Decision matrix for qualifying building blocks prior to library synthesis.

Application Note: Solid-Phase Organic Synthesis (SPOS)[1]

In SPOS, the building block is driven to reaction completion by using large excesses of reagents, exploiting the "pseudo-first-order" kinetic principle.

Protocol: Monomer Validation on Rink Amide Resin

Objective: Verify that a specific carboxylic acid building block couples effectively to a resin-bound amine without racemization or aggregation.

Materials:

  • Rink Amide MBHA Resin (0.5-0.7 mmol/g loading).

  • Candidate Building Block (Fmoc-protected amino acid or carboxylic acid).[1]

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:

  • Resin Swelling: Place 50 mg of resin in a fritted syringe. Add DMF (1 mL) and swell for 30 mins. Critical: Polystyrene resins collapse in protic solvents; maintain DMF environment.

  • Deprotection (if Fmoc): Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

  • Activation: In a separate vial, dissolve the Building Block (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in minimal DMF. Add DIPEA (8 equivalents). Activate for 2 minutes.

    • Expert Insight: Pre-activation ensures the active ester is formed before contact with the resin, reducing reaction time.

  • Coupling: Transfer the activated solution to the resin syringe. Shake at room temperature for 2 hours.

  • Kaiser Test (Colorimetric QC): Remove a few beads, wash with EtOH. Add 1 drop each of Ninhydrin, Phenol, and KCN solutions. Heat at 100°C for 2 mins.

    • Colorless/Yellow: Complete coupling (99%+). Proceed.

    • Blue: Incomplete coupling. Re-couple or discard BB.

  • Cleavage & Analysis: Wash resin (DMF/DCM). Cleave with 95% TFA/2.5% TIS/2.5% H2O for 1 hour. Analyze filtrate by LC-MS.

Application Note: DNA-Encoded Libraries (DEL)[2][3][4][5][6]

DEL synthesis imposes stricter constraints: reactions must be compatible with water (or aqueous mixtures) and must not degrade DNA (avoid strong acids, oxidants, or transition metals that cleave DNA).

The "Cycle" Concept

DELs are built in cycles. A building block is attached, and a unique DNA tag is ligated to the scaffold to "record" that addition.[1][2][3][4]

Protocol: DNA-Compatible Amide Coupling

Objective: Couple a carboxylic acid building block to a DNA-conjugated amine scaffold.

Materials:

  • DNA-Headpiece (HP) containing a primary amine (1 mM in water).

  • Building Block (Carboxylic Acid, 200 mM stock in DMA).

  • DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).

  • Buffer: 250 mM Borate Buffer, pH 9.4.

Step-by-Step Procedure:

  • Preparation: In a 96-well plate, combine:

    • 5 µL DNA-Headpiece (1 nmol).

    • 5 µL Borate Buffer.

    • 2 µL Building Block (400 equivalents).

    • 2 µL DMT-MM (400 equivalents, freshly prepared in water).

  • Incubation: Seal plate and vortex. Incubate at room temperature for 12 hours.

    • Expert Insight: Unlike SPOS, we cannot use HATU/DIPEA because the high pH and organic solvent requirements precipitate DNA. DMT-MM is the "gold standard" for aqueous amide coupling.

  • Ethanol Precipitation (Purification): Add 10% volume of 3M Sodium Acetate (pH 5.2) and 2.5 volumes of cold absolute ethanol. Incubate at -20°C for 1 hour. Centrifuge at 14,000 x g for 30 mins.

  • Validation: Resuspend pellet in water. Analyze by LC-MS (using a DNA-compatible column, e.g., C18 with HFIP/TEA buffer). The mass spectrum should show the DNA-BB conjugate mass.

Visualization: The DEL "Split-and-Pool" Workflow

This diagram visualizes how building blocks and DNA tags are synchronized.[2][5]

DEL_Workflow cluster_wells Parallel Reaction Cycle Pool Pooled DNA Scaffold Split Split into 96 Wells Pool->Split Well1 Well 1: Add BB_1 + Tag_1 Split->Well1 Well2 Well 2: Add BB_2 + Tag_2 Split->Well2 WellN Well N: Add BB_N + Tag_N Split->WellN Ligation Enzymatic Ligation Well1->Ligation Well2->Ligation WellN->Ligation Pool2 Pool & Purify Ligation->Pool2 NextCycle Proceed to Cycle 2 Pool2->NextCycle

Figure 2: The Split-and-Pool methodology for DNA-Encoded Library synthesis.[5]

Troubleshooting & Quality Control

Even with validated monomers, library synthesis can fail. Use these checkpoints:

  • The "Fiducial" Check: In every library plate, include one well with a "known good" building block (e.g., Benzoic Acid). If this well fails, the failure is systemic (reagents/robot), not specific to the new building blocks.

  • Capping: After the coupling step, always perform a "capping" step (e.g., with Acetic Anhydride in SPOS) to acetylate any unreacted amines. This prevents the formation of "deletion sequences" (missing one monomer) which are difficult to separate during purification.

  • Solubility Mismatch: If a BB precipitates upon addition to the master mix, it will result in low yields. Protocol: Dissolve BBs in the reaction solvent at 2x concentration and centrifuge before use. If a pellet forms, the BB is unsuitable for the automated protocol.

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 1997.

  • Goodnow, R. A., et al. "DNA-Encoded Library Technology: A Guide for the Uninitiated." Nature Reviews Drug Discovery, 2017.

  • Merrifield, R. B. "Solid Phase Peptide Synthesis.[6] I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 1963.

  • Neri, D., & Lerner, R. A. "DNA-Encoded Chemical Libraries: A Selection System Based on Endowing Organic Compounds with Heritable Genetic Information." Annual Review of Biochemistry, 2018.

  • Lewell, X. Q., et al. "RECAP—Retrosynthetic Combinatorial Analysis Procedure: A Powerful New Technique for Identifying Privileged Molecular Fragments with Useful Applications in Combinatorial Chemistry." Journal of Chemical Information and Computer Sciences, 1998.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Yield Optimization for (R)-Ethyl 2-amino-4-phenylbutanoate

Executive Summary & Critical Verification Target Molecule: (R)-ethyl 2-amino-4-phenylbutanoate (D-Homophenylalanine ethyl ester). CAS Registry Number: 103959-19-9 (Generic for racemate), 133496-76-9 (Specific for R-isome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Verification

Target Molecule: (R)-ethyl 2-amino-4-phenylbutanoate (D-Homophenylalanine ethyl ester). CAS Registry Number: 103959-19-9 (Generic for racemate), 133496-76-9 (Specific for R-isomer).

⚠ CRITICAL USER ALERT: Enantiomer Verification

Before proceeding, verify your target enantiomer.

  • (S)-Enantiomer (L-Homophenylalanine): The key intermediate for ACE inhibitors like Enalapril and Lisinopril .

  • (R)-Enantiomer (D-Homophenylalanine): The target of this guide.[1] Often used in novel peptide inhibitors (e.g., HIV protease inhibitors) or as a chiral probe.

  • If you actually require the Enalapril intermediate, you need the (S)-enantiomer. The protocols below will produce the (R)-enantiomer; however, the "waste" stream in Method 1 will contain your desired (S)-product.

Primary Optimization Protocols

Method A: Biocatalytic Kinetic Resolution (Recommended for High ee%)

This method utilizes the stereoselective hydrolysis of the racemic ester. Most lipases follow the Kazlauskas Rule , preferentially hydrolyzing the (S)-ester to the acid, leaving the desired (R)-ester unreacted.

The Workflow:



Protocol Parameters
ParameterRecommendationScientific Rationale
Biocatalyst Pseudomonas cepacia Lipase (PCL) / Burkholderia cepacia (Amano PS)PCL exhibits superior enantioselectivity (

) for

-amino esters compared to CAL-B (Novozym 435) which is better for alcohols.
Solvent System Biphasic: MTBE / Phosphate Buffer (pH 7.0)MTBE solubilizes the substrate; buffer maintains the ionization state of the enzyme.
Temperature 30°C - 35°CHigher temperatures (>40°C) degrade PCL stereoselectivity; lower temperatures reduce reaction rate significantly.
pH Control Stat-titration (keep pH 7.0)Hydrolysis releases acid, dropping pH. If pH < 6.0, enzyme activity crashes. Use 1M NaOH autotitration.
Termination 50-55% ConversionDo not stop exactly at 50%. Push to 55% to ensure all (S)-impurity is hydrolyzed, maximizing the ee% of the remaining (R)-ester.
Troubleshooting Biocatalysis (Q&A)

Q: My yield of the (R)-ester is high, but the enantiomeric excess (ee) is stuck at 85%. Why?

  • Root Cause: You likely stopped the reaction too early (e.g., at 40-45% conversion).

  • Fix: In a kinetic resolution, the "product" (the unreacted substrate) only becomes optically pure as conversion increases. Push the conversion to 55% . You will sacrifice mass yield (dropping from 50% theoretical to ~40% isolated) for a massive gain in optical purity (>98% ee).

Q: The reaction rate slows drastically after 20% conversion.

  • Root Cause: Product inhibition by the ethanol byproduct or pH drop.

  • Fix:

    • Ensure your pH-stat is working; the accumulation of (S)-acid drops pH rapidly.

    • If using a single phase (organic solvent with trace water), ethanol accumulation inhibits the lipase. Switch to a biphasic system where ethanol partitions into the aqueous phase.

Method B: Chemical Resolution via Diastereomeric Salt Formation

For scales where enzyme cost is prohibitive, classical resolution using chiral acids is the standard.

The Workflow:



Separation relies on solubility differences in ethanol/water.
Protocol Parameters
ParameterRecommendationScientific Rationale
Resolving Agent Dibenzoyl-L-tartaric acid (L-DBTA)Forms a more crystalline, less soluble salt with the (R)-amine compared to plain tartaric acid.
Solvent Ethanol (95%) or EtOH/Water (9:1)The (R)-amine

L-DBTA salt is typically less soluble and crystallizes out.
Stoichiometry 0.5 to 0.6 equivalents of Acid"Half-equivalent" method. Only enough acid is added to precipitate the desired enantiomer, leaving the other as a free base in solution.
Troubleshooting Chemical Resolution (Q&A)

Q: I am getting a "oiling out" instead of crystals.

  • Root Cause: Solvent polarity is too high (too much water) or cooling was too rapid.

  • Fix:

    • Reheat the mixture to dissolve the oil.

    • Add a seed crystal of the pure salt (if available).

    • Add a co-solvent like Ethyl Acetate to reduce polarity slightly.

    • Cool slowly (1°C/min).

Q: The yield is low (<20%), but purity is high.

  • Root Cause: You are likely losing product in the mother liquor due to the "Common Ion Effect" absence or high solubility.

  • Fix: Cool the final slurry to 0-5°C for 4 hours before filtration. Do not wash the filter cake with fresh solvent; wash with cold, saturated mother liquor or a small volume of cold MTBE.

Visualizing the Process Logic

The following diagram illustrates the decision matrix for selecting the correct optimization path based on your current failure mode.

OptimizationLogic Start Start: Yield Issue Identified CheckEnantiomer Verify Target: Is it (R)-Ester? Start->CheckEnantiomer MethodSelect Select Synthesis Method CheckEnantiomer->MethodSelect Confirmed (R) BioCat Method A: Biocatalysis (P. cepacia Lipase) MethodSelect->BioCat High Purity Needed ChemRes Method B: Chemical Resolution (Dibenzoyl-L-tartaric acid) MethodSelect->ChemRes Scale/Cost Priority IssueBio1 Problem: Low ee% (<90%) BioCat->IssueBio1 IssueBio2 Problem: Reaction Stalls BioCat->IssueBio2 FixBio1 Solution: Push Conversion to 55% (Sacrifice Yield) IssueBio1->FixBio1 FixBio2 Solution: Check pH Stat Remove EtOH IssueBio2->FixBio2 IssueChem1 Problem: Oiling Out ChemRes->IssueChem1 IssueChem2 Problem: Low Yield ChemRes->IssueChem2 FixChem1 Solution: Add EtOAc, Seed, Slow Cool IssueChem1->FixChem1 FixChem2 Solution: Cool to 0°C, Recycle Mother Liquor IssueChem2->FixChem2

Caption: Decision tree for troubleshooting yield vs. purity issues in (R)-ethyl 2-amino-4-phenylbutanoate synthesis.

Analytical Checkpoints

To ensure the protocol is working, you must validate intermediates using these specific conditions.

CheckpointMethodColumn/ConditionExpected Result
Enantiomeric Excess (ee) Chiral HPLCChiralcel OD-H or AD-H Mobile Phase: Hexane/IPA (90:10)Flow: 1.0 mL/min(R)-Ester elutes after (S)-Ester (Verify with standard). Target >98% ee.
Chemical Purity Reverse Phase HPLCC18 ColumnGradient: Water/ACN (0.1% TFA)Detect hydrolysis byproducts (Acid) or dimerization.

References

  • Kinetic Resolution of Amino Acid Esters: Wu, X. et al. "Kinetic resolution of amino acid esters catalyzed by lipases."[2] Biotechnology Letters. Source:

  • Pseudomonas Cepacia Lipase Specificity: Sigma-Aldrich Technical Data. "Lipase from Pseudomonas cepacia."[3][4] Source:

  • Synthesis of Homophenylalanine Derivatives: Yu, L., et al. "Practical Synthesis of (-)-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Aminobenzolactam via Nitration-Cyclization of L-Homophenylalanine Ethyl Ester."[5] (Discussion on LHPE synthesis and resolution). Heterocycles.
    Source:
    
  • Chemical Resolution Strategy: Berkés, D. et al. "Optical Resolution of Ethyl 2-(Benzylamino)-4-oxo-4-phenylbutanoate with Tartaric Acid... synthesis of D-Homophenylalanine." Source:

Sources

Optimization

Technical Support Center: Synthesis of (R)-Ethyl 2-amino-4-phenylbutanoate

[1][2] Current Status: Operational Subject: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: (R)-ethyl 2-amino-4-phenylbutanoate (CAS: 10399-13-0 / HCl salt: 90940-54-8) Common Application: Key interme...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Current Status: Operational Subject: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: (R)-ethyl 2-amino-4-phenylbutanoate (CAS: 10399-13-0 / HCl salt: 90940-54-8) Common Application: Key intermediate for ACE inhibitors (Enalapril, Lisinopril).[1][2]

Introduction

Welcome to the Technical Support Hub for (R)-Ethyl 2-amino-4-phenylbutanoate (often abbreviated as (R)-EAPB or (R)-homophenylalanine ethyl ester).[1][2] This guide addresses the specific chemical instabilities inherent to this molecule. Unlike standard amino esters, the homophenylalanine scaffold presents unique challenges regarding lactonization kinetics (in hydroxy-analogues), diketopiperazine (DKP) dimerization , and oxidative degradation .

This guide is structured as a dynamic troubleshooting workflow. Select the module matching your observation.[2]

Module 1: Enantiomeric Excess (ee) Erosion

Symptom: The product isolates with <98% ee, or optical rotation decreases during storage.

Root Cause Analysis

The


-proton of (R)-EAPB is acidic (

in organic media).[1][2] Racemization occurs via base-catalyzed enolization, particularly in the presence of moisture or Lewis bases.

Mechanism:

  • Deprotonation: A base abstracts the

    
    -proton, forming an achiral enolate intermediate.[2]
    
  • Reprotonation: The proton returns from either face, yielding a racemic mixture.[2]

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
pH Control Maintain pH < 6.0 during workup.The free base is auto-catalytic for racemization.[2] Store as the HCl or Tosylate salt immediately.
Solvent Choice Avoid dipolar aprotic solvents (DMF, DMSO) with bases.[2]These solvents strip cations, increasing the basicity of counter-anions (e.g., carbonate), accelerating enolization.
Temperature Esterification: Keep

C.
Reaction rates for racemization double roughly every 10

C.
Drying Use

over basic desiccants.[2]
Avoid

or CaO for drying organic extracts of the free base.
Visual Pathway: Racemization Logic

Racemization R_Iso (R)-EAPB (Target) Enolate Planar Enolate (Achiral Intermediate) R_Iso->Enolate Proton Abstraction (-H+) Base Base/Heat Base->Enolate Racemate Racemic Mixture ((R) + (S)) Enolate->Racemate Reprotonation (+H+)

Caption: Base-catalyzed enolization pathway leading to irreversible loss of optical purity.

Module 2: Insoluble Precipitates (Oligomerization)

Symptom: Appearance of white, insoluble solids in the reaction mixture or during storage of the free base oil.

Root Cause: Diketopiperazine (DKP) Formation

Unlike simple esters,


-amino esters are prone to intermolecular nucleophilic attack.[1][2] Two molecules of (R)-EAPB condense to form a cyclic diamide (diketopiperazine).[1] This is thermodynamically driven by the stability of the 6-membered ring.

Critical Thresholds:

  • Concentration: Risk increases significantly at concentrations

    
    .[2]
    
  • State: The free base oil is unstable at room temperature (shelf life < 24 hours).[2]

Corrective Actions
  • Salt Formation: Never store the free base.[2] Convert immediately to the Hydrochloride salt (stable solid).

  • Dilution: If the free base must be handled (e.g., before a coupling reaction), keep it in dilute solution (DCM or Toluene) at

    
    C.[2]
    
  • Steric Hindrance: If using EAPB in peptide coupling, employ bulky protecting groups on the nucleophile if possible, though this is less relevant for the raw material itself.

Visual Pathway: DKP Formation

DKP Monomer 2 x (R)-EAPB Free Base Dimer Linear Dipeptide Ester Monomer->Dimer Intermolecular Attack DKP Diketopiperazine (Cyclic Impurity) Dimer->DKP Intramolecular Cyclization Alcohol Ethanol Byproduct Dimer->Alcohol Elimination

Caption: Dimerization mechanism forming the thermodynamically stable 3,6-bis(phenylethyl)piperazine-2,5-dione.

Module 3: Hydrolysis & "Lactone" Confusion

Symptom: Loss of the ethyl group (formation of acid) or appearance of a non-polar impurity often misidentified as a lactone.

Clarification: The Lactone Trap

Researchers often confuse the behavior of (R)-2-hydroxy-4-phenylbutanoate (the hydroxy intermediate) with the amino target.[1]

  • Hydroxy-Analog: Readily cyclizes to form a lactone under acidic conditions due to the alcohol-ester interaction.[1]

  • Amino-Target ((R)-EAPB): Does not form a lactone directly.[1][2] However, it readily hydrolyzes to the zwitterionic acid ((R)-2-amino-4-phenylbutanoic acid) in the presence of water.[1]

Troubleshooting Hydrolysis:

  • Water Scavenging: If synthesizing via esterification of the amino acid, water must be removed azeotropically (Dean-Stark with Toluene) or chemically (

    
     method).[1]
    
  • Re-Esterification: If the acid impurity is detected (>5%), the mixture can be re-treated with ethanolic HCl at room temperature for 24 hours to recover the ester [1].

Module 4: Synthesis via Reductive Amination

Context: Industrial synthesis often proceeds via the reductive amination of ethyl 2-oxo-4-phenylbutyrate (EOPB) with a chiral amine or using chiral catalysts.[1][2]

Common Failure Mode: Over-Reduction [1][2]

  • Issue: Formation of the hydroxy-ester (Ethyl 2-hydroxy-4-phenylbutanoate) instead of the amine.

  • Cause: The ketone reduces faster than the imine forms.[2]

  • Fix: Pre-form the imine/enamine using a dehydrating agent (

    
     or molecular sieves) before adding the reducing agent (
    
    
    
    or
    
    
    ).

Standardized Protocols

A. Storage Protocol (Critical)
  • Form: Isolate ONLY as the Hydrochloride (HCl) or Tosylate (p-TsOH) salt.

  • Temperature: Store at

    
    C.
    
  • Atmosphere: Argon blanket (hygroscopic).[2]

  • Shelf Life:

    • Free Base:[1] < 24 Hours (Use immediately).[1]

    • HCl Salt: > 2 Years (if dry).[1][3]

B. Analytical Method (Chiral HPLC)

To verify enantiomeric purity and detect the DKP impurity.[2]

  • Column: Chiralcel OD-H or AD-H (Daicel).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:[1][2]10) + 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (Amide bond) and 254 nm (Phenyl ring).[1][2]

  • Expected Retention:

    • (R)-EAPB: ~12 min[1]

    • (S)-EAPB: ~15 min[1]

    • DKP Impurity: > 25 min (highly non-polar).[1]

References

  • Blaser, H. U., et al. (2003).[2][4] "Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters."[1][4] Synthesis, 2003(11), 1679–1682.[2][4]

  • Giron, D. (1995).[2] "Thermal analysis and solid-state chemistry of drugs: Diketopiperazine formation." Journal of Pharmaceutical and Biomedical Analysis. (General reference on DKP thermodynamics).

  • Blacker, A. J., et al. (1999).[2] "Synthesis of Enalapril and Lisinopril Intermediates." Organic Process Research & Development. (Industrial context for EAPB).

  • PubChem Compound Summary. (2025). "Ethyl 2-amino-4-phenylbutanoate."[1][2][3][5][6]

Sources

Troubleshooting

Technical Support Center: Purification of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride

Welcome to the technical support center for the purification of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this chiral intermediate in high purity. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work.

Introduction to Purification Challenges

(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride is a valuable chiral building block in synthetic organic chemistry. Its purification, however, presents a set of unique challenges that stem from its structure: a chiral amino acid ester salt. Key difficulties include controlling enantiomeric and diastereomeric purity, removing process-related impurities, and preventing product degradation. This guide will provide a systematic approach to overcoming these hurdles.

Purification Workflow Overview

The general workflow for the purification of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride involves several critical steps, each with its own set of potential issues. Understanding this workflow is the first step in effective troubleshooting.

PurificationWorkflow Crude Crude Product ((R/S)-ethyl 2-amino-4-phenylbutanoate) Resolution Diastereomeric Salt Resolution (e.g., with L-tartaric acid) Crude->Resolution Chiral Resolving Agent Liberation Liberation of Free Amine Resolution->Liberation Basification HCl_Salt Formation of Hydrochloride Salt Liberation->HCl_Salt HCl in solvent Recrystallization Recrystallization HCl_Salt->Recrystallization Solvent System Final Pure (R)-ethyl 2-amino-4-phenylbutanoate HCl Recrystallization->Final

Caption: General purification workflow for (R)-ethyl 2-amino-4-phenylbutanoate HCl.

Troubleshooting Guide

This section provides a quick-reference table for common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. Inappropriate solvent system (product is too soluble).2. Excessive amount of solvent used.3. Premature crystallization during hot filtration.1. Screen for a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Common systems for amino acid ester hydrochlorides include ethanol/diethyl ether, methanol/diethyl ether, or isopropanol/hexane.[1]2. Use the minimum amount of hot solvent required to dissolve the crude product.3. Ensure the filtration apparatus is pre-heated to prevent the product from crashing out.
Oily Product Instead of Crystals 1. Presence of impurities that lower the melting point.2. Supersaturation is too high, leading to oiling out before crystal nucleation.1. Attempt to purify further by column chromatography before recrystallization.2. Add slightly more solvent to the hot solution to reduce saturation. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
Poor Enantiomeric Excess (e.e.) 1. Incomplete resolution during diastereomeric salt formation.2. Racemization during workup or purification steps.1. Optimize the diastereomeric salt resolution. Key parameters include the choice of resolving agent (e.g., L-tartaric acid), solvent, temperature, and crystallization time.[2]2. Avoid harsh basic or acidic conditions and prolonged heating, which can promote racemization.
Presence of Starting Material (Ethyl 2-oxo-4-phenylbutanoate) Incomplete reductive amination.Improve the efficiency of the reductive amination step. This can involve optimizing the reaction time, temperature, pressure (if applicable), and the amount of reducing agent.
Hydrolysis of the Ethyl Ester Exposure to strong acidic or basic conditions, especially in the presence of water.[3]1. During the liberation of the free amine from the diastereomeric salt, use a mild inorganic base (e.g., NaHCO₃, Na₂CO₃) and avoid prolonged exposure.[3]2. During the hydrochloride salt formation, use anhydrous HCl in an anhydrous solvent (e.g., diethyl ether, isopropanol).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride?

A1: The impurity profile largely depends on the synthetic route. For a typical synthesis involving the reductive amination of ethyl 2-oxo-4-phenylbutanoate, common impurities may include:

  • The (S)-enantiomer: The opposite enantiomer is the most common and critical impurity to remove.

  • Unreacted starting material: Residual ethyl 2-oxo-4-phenylbutanoate.

  • Over-alkylation products: If the amine is exposed to alkylating agents.

  • By-products from the reducing agent: For example, borate salts if sodium borohydride is used.

  • (R)-2-amino-4-phenylbutanoic acid: Resulting from the hydrolysis of the ethyl ester.

Q2: How do I choose the right solvent system for the recrystallization of the hydrochloride salt?

A2: The ideal recrystallization solvent system is one in which the hydrochloride salt is highly soluble when hot and poorly soluble when cold. Given that it is a salt, polar protic solvents are a good starting point. A common strategy for amino acid ester hydrochlorides is to use a polar solvent like ethanol or isopropanol to dissolve the compound at reflux, followed by the addition of a less polar anti-solvent like diethyl ether or hexane until the solution becomes slightly turbid. Cooling this mixture will then induce crystallization.[1] A systematic screening of solvent/anti-solvent combinations is recommended for optimal results.

Q3: My diastereomeric salt resolution with L-tartaric acid is not giving a good separation. What can I do?

A3: Diastereomeric salt resolution is a multi-parameter optimization problem. Here are key factors to consider:

  • Stoichiometry of the Resolving Agent: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.[4]

  • Solvent: The choice of solvent is critical as it dictates the solubility difference between the two diastereomeric salts. Alcohols like methanol or ethanol are common choices. The presence of a small amount of water can sometimes be beneficial.[5]

  • Temperature Profile: A slow and controlled cooling process is crucial for selective crystallization. Crash cooling often leads to the co-precipitation of both diastereomers.

  • Crystallization Time: The kinetics of crystallization for the two diastereomers can be different. A shorter or longer crystallization time might favor the precipitation of the desired diastereomer.[4]

Q4: How can I monitor the enantiomeric purity during the purification process?

A4: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for determining enantiomeric excess.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of enantiomers of amino acid derivatives.[6]

  • Mobile Phase: For HPLC, a normal-phase mobile phase (e.g., hexane/isopropanol) with a basic additive (for the free amine) or an acidic additive (for the hydrochloride salt) is a good starting point. For SFC, CO₂ with a co-solvent like methanol is typically used.

  • Derivatization: If the underivatized compound is difficult to resolve, derivatization with a UV-active or fluorescent tag can sometimes improve the separation.[6]

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase Screening (Normal Phase):

    • Prepare a stock solution of the racemic ethyl 2-amino-4-phenylbutanoate.

    • Screen different ratios of hexane/isopropanol (e.g., 90:10, 80:20, 70:30).

    • If peak shape is poor, add a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine).

  • Optimization: Once a separation is observed, optimize the mobile phase composition and flow rate to achieve baseline resolution.

Q5: What is the risk of ester hydrolysis, and how can I prevent it?

A5: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water, to form the corresponding carboxylic acid.[3][7]

  • Acidic Conditions: While the hydrochloride salt is generally stable, prolonged heating in aqueous acidic solutions can lead to hydrolysis.[7]

  • Basic Conditions: The free amine is often generated from its salt by treatment with a base. Using strong bases like NaOH or KOH, especially at elevated temperatures, can rapidly hydrolyze the ester.

Mitigation Strategies:

  • When liberating the free amine, use a mild base like sodium bicarbonate or sodium carbonate in a biphasic system at low temperatures to quickly extract the free amine into an organic solvent.

  • Use anhydrous conditions whenever possible, especially when handling the free amine or forming the hydrochloride salt.

  • Minimize the time the compound is exposed to aqueous acidic or basic conditions.

References

  • Berkes, D. (2003). Optical Resolution of Ethyl 2-(Benzylamino)-4-oxo-4-phenylbutanoate with Tartaric Acid a Practical Synthesis of D-Homophenylalanine. Chemical Papers, 57(5), 350-354.
  • Dombrády, ZS., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(123).
  • Kwan, M. H. T., Breen, J., Bowden, M., Conway, L., Jones, M. F., Munday, R., ... & Blacker, A. J. (2018). Increasing Chiral Purity and Yield of Amines by Diastereomeric Crystal Resolution, Continuous Racemisation and Recycle.
  • L-tartaric acid. (n.d.). In PubChem. Retrieved February 7, 2026, from [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 253-264.
  • Oda, S., Inada, Y., Kobayashi, A., & Ohta, H. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, biotechnology, and biochemistry, 62(9), 1762–1767.
  • (R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride. (n.d.). In PubChem. Retrieved February 7, 2026, from [Link]

  • Recrystallization. (n.d.). In Organic Chemistry. LibreTexts. Retrieved February 7, 2026, from [Link]

  • Saponification. (n.d.). In Chemistry. LibreTexts. Retrieved February 7, 2026, from [Link]

  • The Hydrolysis of Esters. (2023, January 22). In Chemistry. LibreTexts. Retrieved February 7, 2026, from [Link]

  • Viedma, C., & Cintas, P. (2011). Homochirality in crystals: a historical overview. Chemical Society Reviews, 40(3), 1669-1682.
  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. (1989). Longman Scientific & Technical.
  • Welch, C. J., & Pirkle, W. H. (1997). Progress in the design and application of chiral stationary phases for high-performance liquid chromatography.
  • The basic hydrolysis of amino acid esters. (n.d.). In ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

Optimization

Optimization of reaction parameters for coupling reactions

Mission Statement Welcome to the Reaction Optimization Support Center. We do not provide generic "recipes." We provide mechanistic diagnostics .

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

Welcome to the Reaction Optimization Support Center. We do not provide generic "recipes." We provide mechanistic diagnostics . If your reaction has failed, it is likely due to a specific breakdown in the catalytic cycle or reagent integrity. This guide is designed to isolate that variable and provide a self-validating solution.

Module 1: The Catalyst "Engine" (Suzuki & Buchwald-Hartwig)

Core Issue: Low turnover, stalling, or complete lack of reactivity.

Troubleshooting Guide: Is it Death or Inhibition?

Q: My reaction starts strong but stalls at 50% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing Product Inhibition or Ligand Scrambling , not just catalyst decomposition.

  • The Mechanism: In Buchwald-Hartwig aminations, the amine product or the halide byproduct (specifically Iodide) can bind to the Palladium center, forming stable, inactive dimers that prevent the catalyst from re-entering the cycle [1].[1]

  • The Diagnostic (Spike Test):

    • Take an aliquot of the stalled reaction.

    • Add fresh substrate (not catalyst).

    • If reaction resumes: The catalyst is alive (Substrate depletion/mass transfer issue).

    • If reaction stays flat: The catalyst is dead or inhibited.[2]

  • The Fix:

    • If Iodide Inhibition: Switch from Aryl-Iodide to Aryl-Bromide or add a silver salt (e.g., AgOTf) to scavenge iodide.

    • If Catalyst Death: Switch to a bulky biaryl phosphine ligand (e.g., XPhos, BrettPhos). These ligands create a "protective shell" around the Pd, preventing the formation of inactive "Pd-black" aggregates [2].

Q: I see no product at all. The starting material is untouched. A: This is an Oxidative Addition Failure . The catalyst cannot break the C-X bond.

  • The Fix: You need a more electron-rich ligand (higher HOMO) to facilitate electron transfer to the aryl halide.

    • Protocol: Switch from PPh3 or dppf to alkyl-rich phosphines like PCy3 or tBu3P .

Visualizing the Failure Points

The following diagram maps the catalytic cycle and identifies exactly where your reaction is crashing.

PdCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X TransMet Transmetallation/Binding (Ar-Pd-Nu) OxAdd->TransMet + Nucleophile (B/N) Fail1 FAILURE: Inert C-X Bond (Need e- rich Ligand) OxAdd->Fail1 RedElim Reductive Elimination (Product Release) TransMet->RedElim Fail2 FAILURE: Protodeboronation (Hydrolysis of Ar-B) TransMet->Fail2 Fail3 FAILURE: Beta-Hydride Elim (Side Product Formation) TransMet->Fail3 RedElim->Start Regeneration Fail4 FAILURE: Iodide Inhibition (Dimer Formation) RedElim->Fail4 High [I-] conc

Caption: Figure 1. Palladium Catalytic Cycle showing critical failure nodes (grey octagons) where optimization is required.

Module 2: Reagent Integrity (Suzuki-Miyaura)

Core Issue: The Boronic Acid is disappearing, but no product is forming.

Troubleshooting Guide: The Protodeboronation Trap

Q: My aryl boronic acid is consumed, but I only see the de-borylated arene (Ar-H) by LCMS. A: You are suffering from Protodeboronation . This is base-catalyzed hydrolysis [3].[3][4]

  • The Mechanism:

    • Base attacks the Boron to form a boronate anion (Ar-B(OH)3-).

    • If Transmetallation is slow, this anion reacts with water/proton source.

    • The C-B bond breaks, releasing Ar-H.[5]

  • The Fix (The "Slow Release" Strategy):

    • Option A: Use MIDA Boronates or Potassium Trifluoroborates . These are "masked" species that release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition [4].[6]

    • Option B: Reduce the Base Strength. Switch from K3PO4 or NaOH to weaker bases like K2CO3 or KF .

    • Option C: Anhydrous Conditions. Use anhydrous solvents (Dioxane/DMF) and CsF as the activator to remove water from the equation entirely.

Data Table: Boron Source Stability Profile

Reagent ClassStability (pH > 10)ReactivityBest For...
Boronic Acid Low (Prone to Hydrolysis)HighSimple, stable substrates
Pinacol Ester MediumMediumGeneral screening
MIDA Boronate High (Slow Release)Low (Requires hydrolysis)Unstable/Heterocyclic substrates
BF3-K Salt HighHigh (with water)Scale-up & storage stability

Module 3: Stereochemical Integrity (Amide Coupling)

Core Issue: Loss of chirality (Epimerization) during peptide synthesis or amide formation.[7]

Troubleshooting Guide: Preventing Racemization

Q: I am coupling a chiral acid, but my product is a 50:50 racemic mix. A: Your activation is too aggressive, leading to Azlactone (Oxazolone) Formation .

  • The Mechanism: When a carboxylic acid is activated (e.g., by HATU), the neighboring amide nitrogen can attack the activated carbonyl, forming a 5-membered oxazolone ring. This ring enolizes easily, destroying the stereocenter [5].

  • The Diagnostic:

    • Check your Base:Acid ratio. If DIPEA > 2 equivalents, you are promoting enolization.

  • The Fix:

    • Protocol: Switch to COMU or T3P (Propylphosphonic anhydride). T3P typically shows the lowest epimerization rates among modern coupling agents.

    • Additive: Always use HOAt or Oxyma if using carbodiimides (EDC/DIC). These nucleophiles intercept the activated ester before the oxazolone can form.

Visualizing the Epimerization Pathway

Epimerization cluster_fix Mitigation Strategy Acid Chiral Acid (L-Isomer) Activated Activated Ester (O-Acyl Urea) Acid->Activated + Coupling Reagent Azlactone Azlactone (Oxazolone Ring) Activated->Azlactone Slow Amine Attack High Base Product Pure Product (L-Isomer) Activated->Product + Amine (Fast) Enol Enolized Azlactone (Planar/Achiral) Azlactone->Enol Fast Racemate Racemic Product (DL-Mix) Enol->Racemate + Amine Add Add HOAt/Oxyma

Caption: Figure 2. The "Danger Zone" of Azlactone formation. Fast amine attack (Green path) is required to avoid racemization (Red path).

Module 4: High-Throughput Experimentation (HTE)

Core Issue: How to efficiently screen the infinite parameter space (Solvent x Base x Ligand x Temp).

Q: I have 5mg of precursor. How do I find the best conditions without wasting it? A: Use a Micro-Scale Array (DoE approach) . Do not run one reaction at a time.

  • The Protocol (96-well Plate Strategy):

    • Dosing: Use stock solutions (100 µmol/mL). Dispense reagents into a glass-coated 96-well plate.

    • Solvent Evaporation: If reagents are dispensed in different solvents, evaporate the plate (Genevac) before adding the reaction solvent to ensure consistency.

    • The "Screening Deck":

      • Row A-B: Pd(OAc)2 + XPhos (General Purpose)

      • Row C-D: Pd2(dba)3 + BrettPhos (For primary amines)

      • Row E-F: Pd-PEPPSI-IPr (For difficult oxidative additions)

      • Columns 1-4: Weak Base (K2CO3) / Protic Solvent

      • Columns 5-8: Strong Base (NaOtBu) / Aprotic Solvent

    • Analysis: Dilute the whole plate with MeCN and inject directly onto UPLC-MS. Look for conversion first, then yield.

References

  • Mechanisms of Inhibition in Buchwald-Hartwig Amin

    • Source:J. Am. Chem. Soc.[8][9] 2006, 128, 11, 3584–3591.

    • Context: Explains how iodide bridging dimers inhibit the c
  • Rational Ligand Design for Coupling Reactions (The Buchwald Ligands).

    • Source:Acc. Chem. Res. 2008, 41, 11, 1461–1473.
    • Context: Details the steric and electronic properties of dialkylbiaryl phosphines.
  • Protodeboron

    • Source:J. Am. Chem. Soc.[8][9] 2016, 138, 29, 9145–9157 (Lloyd-Jones Group).

    • Context: Definitive work on the base-catalyzed hydrolysis p
  • Slow-Release Strategies using MIDA Boron

    • Source:Aldrichimica Acta 2014, 47(1), 3-11.
    • Context: Practical guide on using MIDA boron
  • Epimerization Mechanisms in Amide Coupling (H

    • Source:Chem. Rev. 2011, 111, 11, 6557–6602.
    • Context: Comprehensive review of peptide coupling reagents and side reactions.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Enantiomeric Excess (ee) in Chiral Separations

Introduction Welcome to the Separation Sciences Technical Support Center. If you are reading this, you are likely observing lower-than-expected enantiomeric excess (ee) in your data.[1][2] In chiral chromatography, "low...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Separation Sciences Technical Support Center. If you are reading this, you are likely observing lower-than-expected enantiomeric excess (ee) in your data.[1][2]

In chiral chromatography, "low ee" manifests in two distinct ways:

  • Analytical Failure: The enantiomers are present in different ratios, but your method fails to resolve them (

    
    ), leading to inaccurate integration and artificially low ee calculations.
    
  • Process Failure: The separation is successful, but the enantiomer degrades or racemizes during the run, or the fraction collection is imprecise.[2]

This guide treats the chromatography system as a diagnostic engine. We do not guess; we isolate variables using the protocols below.

Phase 1: The Diagnostic Workflow (Triage)[2]

Before optimizing method parameters, you must determine if the issue is thermodynamic (column selectivity) or kinetic (peak shape/efficiency).[2] Use this logic flow to categorize your problem.

DiagnosticWorkflow Start ISSUE: Low Observed ee CheckRs Check Resolution (Rs) Start->CheckRs Branch1 Rs < 1.5 (Overlapping Peaks) CheckRs->Branch1 Co-elution Branch2 Rs > 1.5 (Baseline Separated) CheckRs->Branch2 Distinct Peaks Action1 DIAGNOSIS: Poor Selectivity (Analytical Failure) Branch1->Action1 Action2 DIAGNOSIS: Sample/System Issue Branch2->Action2 SubAction1 Step 1: Screen CSPs Step 2: Optimize Mobile Phase Action1->SubAction1 SubAction2 Check 1: Peak Integration Check 2: On-Column Racemization Check 3: Fraction Collection Timing Action2->SubAction2

Caption: Figure 1. Triage logic for categorizing low ee issues. Distinguishing between separation failure and sample integrity is the first critical step.

Phase 2: Method Development & Optimization[1][2]

Q: My enantiomers are co-eluting or showing only a partial figure-8 split. How do I fix this?

A: You are likely using the wrong Chiral Stationary Phase (CSP). Unlike achiral C18 chromatography, where you can "force" a separation by changing the gradient, chiral recognition requires a specific "three-point interaction" between your analyte and the CSP.[2] If the "lock and key" fit isn't there, no amount of mobile phase optimization will fix it.[2]

The Protocol: The "Magic Triangle" Screening Do not waste time optimizing a poor separation.[2] Screen the "Big 4" polysaccharide columns immediately.[2] These cover >95% of pharmaceutical racemates [1].[1][2]

CSP TypeDescriptionKey Selectivity Feature
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IA)High versatility; helical structure forms inclusion pockets.[1][2]
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD/IB)Rigid structure; often complementary to Amylose.[1][2]
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)Chlorinated selector; distinct "U-turn" selectivity for polar compounds.[1][2]
Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG)"The Recycler" – often separates what AD/OD miss.[1][2]

Action: Run your sample on these 4 columns using a standard Normal Phase mix (Hexane/IPA 90:10). If no separation occurs, switch to Polar Organic Mode (100% Methanol or Acetonitrile) [2].[1][2]

Q: I have separation ( ), but the peaks are tailing, causing integration errors that lower my calculated ee.

A: This is a secondary interaction issue, usually due to ionization. Silica-based chiral columns have residual silanols.[1][2] If your analyte is basic (amine) or acidic, it will drag on these silanols, causing tailing.[1][2]

The Fix: Mobile Phase Additives You must suppress the ionization to ensure the analyte interacts only with the chiral selector, not the silica backbone.[2]

Analyte TypeRecommended AdditiveConcentrationMechanism
Basic (Amines) Diethylamine (DEA) or Triethylamine (TEA)0.1% v/vBlocks silanol sites; ensures free base form.[1][2]
Acidic (Carboxylic) Trifluoroacetic Acid (TFA) or Formic Acid0.1% v/vSuppresses ionization; ensures neutral acid form.[1]
Amphoteric TFA + TEA (or Ammonium Acetate in RP)0.1% eachBuffers the system.[2]

Critical Note: Never switch a column from an acidic additive directly to a basic one without a neutral flush.[1] You will precipitate salts inside the pores, permanently destroying the column [3].[2]

Phase 3: Advanced Troubleshooting (The "Hidden" Killers)[2]

Q: My ee drops during the analysis, or I see a "plateau" between the peaks.

A: You are observing On-Column Racemization. This is a common but often misdiagnosed phenomenon where the energy barrier for interconversion is low enough that the enantiomers flip while traveling through the column.[2] This results in a "raised baseline" or plateau between the peaks, making accurate ee integration impossible.[2]

The Diagnostic Experiment: The "Stopped-Flow" Test

  • Inject sample and run until the first enantiomer is halfway through the column.[2]

  • Stop the flow for 30–60 minutes (allow the sample to sit in the column).

  • Restart flow.[1][3]

  • Result: If you see a new, third peak or a distorted hump where the sample sat, racemization is occurring [4].[1][2]

Racemization EnantiomerA Enantiomer A Transition Transition State (Low Energy Barrier) EnantiomerA->Transition Heat/pH Transition->EnantiomerA EnantiomerB Enantiomer B Transition->EnantiomerB EnantiomerB->Transition Factors Triggers: 1. High Temperature 2. Basic/Acidic pH 3. Protic Solvents Factors->Transition

Caption: Figure 2. Mechanism of on-column racemization. If the energy barrier is low, the chiral stationary phase environment (pH/Temp) can catalyze the flip.[2]

The Fix:

  • Lower the Temperature: Drop from 25°C to 5°C or 10°C. This raises the energy barrier relative to thermal energy.[2]

  • Change Solvent: Switch from protic solvents (Methanol/Ethanol) to aprotic (Acetonitrile) if using Immobilized CSPs.[1] Protic solvents often facilitate proton transfer required for racemization.[1]

Q: Changing temperature ruined my resolution. I thought lower T was always better?

A: Not in chiral chromatography. While lower temperature generally improves enantioselectivity (


) by favoring the enthalpic formation of the diastereomeric complex, it also broadens peaks due to slower mass transfer (kinetics).[2]
  • Scenario A (Enthalpy Driven): Lower T = Better Separation.[1] (Most common).[1]

  • Scenario B (Entropy/Kinetics Driven): Higher T = Better Separation.[1] Sometimes the chiral pocket "breathes" better at 40°C, allowing the analyte to enter [5].[2]

Protocol: If 25°C fails, try 10°C. If that fails, try 40°C. Do not assume linearity.

Phase 4: SFC Specific Troubleshooting

Q: I am using SFC and getting variable ee results between runs.

A: Check your Backpressure Regulator (BPR) and Sample Diluent. [1][2]

Issue 1: Density Fluctuations In SFC, solvating power is linked to density.[1][2] If your BPR fluctuates by even 5 bar, the density of the supercritical CO2 changes, altering retention times and resolution.[2]

  • Fix: Ensure BPR is stable. Increase pressure (e.g., 120 bar to 150 bar) to increase density if peaks are eluting too early/broadly.[1][2]

Issue 2: The "Solvent Effect" Injecting a sample dissolved in DMSO or THF into a CO2/Methanol stream can cause transient precipitation or "breakthrough" because the sample solvent is stronger than the mobile phase.[2]

  • Fix: Dissolve sample in the mobile phase co-solvent (e.g., Methanol) whenever possible.[1][2][4] If using DMSO, keep injection volume <5 µL [6].[1][2]

References

  • Daicel Chiral Technologies. (n.d.).[1][5][6] Chiral Column Selection Guide. Retrieved from [Link]

  • Phenomenex. (2023).[1][7] Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with Chiral Separations: On-column Racemization. Retrieved from [Link]

  • LCGC International. (2023).[1] Playing with Selectivity for Optimal Chiral Separation: Temperature Effects. Retrieved from [Link]

  • Agilent Technologies. (2019).[1] Best Practices for Chiral SFC Method Development. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of (R)-ethyl 2-amino-4-phenylbutanoate Under Acidic Conditions

Welcome to the technical support center for (R)-ethyl 2-amino-4-phenylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-ethyl 2-amino-4-phenylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered when working with this compound under acidic conditions. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.

Introduction: Understanding the Inherent Instability

(R)-ethyl 2-amino-4-phenylbutanoate, a valuable chiral intermediate in pharmaceutical synthesis, is susceptible to degradation in acidic aqueous environments. The primary pathway for this degradation is acid-catalyzed hydrolysis of the ethyl ester bond. This reaction is a reversible process where the ester reacts with water to yield the corresponding carboxylic acid, (R)-2-amino-4-phenylbutanoic acid, and ethanol.[1][2] The presence of a strong acid acts as a catalyst, significantly accelerating this degradation.[3][4]

Understanding the factors that influence the rate of this hydrolysis is critical to minimizing unwanted degradation and ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability of (R)-ethyl 2-amino-4-phenylbutanoate in my acidic reaction mixture?

A1: The primary cause of instability is acid-catalyzed hydrolysis of the ethyl ester. In the presence of an acid and water, the ester bond is cleaved, converting your starting material into (R)-2-amino-4-phenylbutanoic acid and ethanol. This is a common reaction for all esters in acidic aqueous solutions.[1]

Q2: At what pH is (R)-ethyl 2-amino-4-phenylbutanoate most stable?

Q3: Can temperature affect the stability of my compound?

A3: Absolutely. The rate of acid-catalyzed hydrolysis is highly dependent on temperature.[5] Increasing the temperature will significantly accelerate the degradation of the ester.[6] Therefore, if you are observing significant degradation, one of the first parameters to control is the reaction temperature.

Q4: I am seeing an unexpected peak in my HPLC analysis. Could this be a degradation product?

A4: It is highly likely. The primary degradation product, (R)-2-amino-4-phenylbutanoic acid, will have a different retention time on a reverse-phase HPLC column compared to the ethyl ester. The carboxylic acid is more polar and will typically elute earlier than the less polar ethyl ester.

Q5: How can I confirm that the unexpected peak is indeed the hydrolyzed product?

A5: The most definitive way is to use a reference standard of (R)-2-amino-4-phenylbutanoic acid and compare its retention time with your unknown peak under the same HPLC conditions. Alternatively, you can collect the fraction containing the unknown peak and analyze it using mass spectrometry (MS) to confirm its molecular weight.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common stability issues with (R)-ethyl 2-amino-4-phenylbutanoate in acidic media.

Issue 1: Low Yield of Desired Product and Presence of a More Polar Impurity
  • Symptom: Your reaction yield is lower than expected, and HPLC analysis shows a significant peak eluting earlier than (R)-ethyl 2-amino-4-phenylbutanoate.

  • Probable Cause: Acid-catalyzed hydrolysis of the ethyl ester.

  • Troubleshooting Workflow:

    start Low Yield & Polar Impurity Observed check_temp Review Reaction Temperature start->check_temp check_time Evaluate Reaction Time check_temp->check_time If temp is high check_water Assess Water Content check_time->check_water If time is long confirm_impurity Confirm Impurity Identity check_water->confirm_impurity If water is present remediate Implement Remediation Strategies confirm_impurity->remediate

    Caption: Troubleshooting workflow for low yield.

  • Remediation Steps:

    • Reduce Temperature: If your experimental conditions permit, lower the reaction temperature. Performing the reaction at 0°C or even lower can dramatically slow down the rate of hydrolysis.[7]

    • Minimize Reaction Time: Monitor your reaction closely and stop it as soon as the desired transformation is complete to minimize the exposure time to acidic conditions.

    • Use Anhydrous Conditions (if possible): If water is not a required reagent for your primary reaction, use anhydrous solvents and reagents to the extent possible. The acid-catalyzed hydrolysis is a reversible reaction, and reducing the concentration of water will shift the equilibrium away from the hydrolysis products.[1]

    • Choose a Milder Acid: If your reaction allows, consider using a weaker acid catalyst.

Issue 2: Inconsistent Results Between Batches
  • Symptom: You are observing significant variability in the yield and purity of your product from one experiment to the next.

  • Probable Cause: Inconsistent control over reaction parameters that affect hydrolysis, such as temperature, reaction time, or the exact concentration of acid and water.

  • Troubleshooting Workflow:

    start Inconsistent Results standardize_temp Standardize Temperature Control start->standardize_temp standardize_time Implement Strict Time Monitoring start->standardize_time standardize_reagents Ensure Consistent Reagent Quality & Stoichiometry start->standardize_reagents consistent_results Achieve Reproducible Outcomes standardize_temp->consistent_results standardize_time->consistent_results standardize_reagents->consistent_results

    Caption: Workflow for addressing inconsistent results.

  • Remediation Steps:

    • Precise Temperature Control: Use a reliable temperature-controlled bath to maintain a constant and accurate reaction temperature.

    • Accurate Timing: Use a timer to ensure that all reactions are run for the exact same duration.

    • Consistent Reagent Preparation: Prepare fresh solutions of acids for each batch and accurately measure all reagents. The concentration of both the acid catalyst and water can significantly impact the rate of hydrolysis.

Experimental Protocols

Protocol 1: Monitoring the Stability of (R)-ethyl 2-amino-4-phenylbutanoate by HPLC

This protocol provides a general framework for developing an HPLC method to monitor the degradation of (R)-ethyl 2-amino-4-phenylbutanoate.

  • Sample Preparation:

    • Prepare a stock solution of (R)-ethyl 2-amino-4-phenylbutanoate in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of acidic buffers at different pH values (e.g., pH 2, 4, 6) using standard buffer systems (e.g., phosphate or citrate buffers).

    • At time zero, dilute an aliquot of the stock solution with the acidic buffer to a final desired concentration (e.g., 0.1 mg/mL).

    • Incubate the samples at a controlled temperature (e.g., 25°C and 40°C).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Measure the peak areas of (R)-ethyl 2-amino-4-phenylbutanoate and the hydrolysis product, (R)-2-amino-4-phenylbutanoic acid.

    • Calculate the percentage of the remaining ester at each time point to determine the degradation rate.

Protocol 2: General Procedure for Minimizing Hydrolysis During Aqueous Workup

During the workup of a reaction, exposure to aqueous acidic or basic conditions can lead to significant product loss through hydrolysis.

  • Cooling: Before starting the workup, cool the reaction mixture to 0°C in an ice bath.[7]

  • Extraction with Cold Solutions: Use ice-cold aqueous solutions (e.g., water, brine) for all extraction and washing steps.

  • Minimize Contact Time: Perform all extractions and phase separations as quickly as possible to minimize the contact time between the ester and the aqueous phase.

  • Use of Brine: Wash the organic layer with cold, saturated sodium chloride solution (brine). This helps to remove bulk water and reduces the solubility of the organic product in the aqueous layer.[7]

  • Drying: Thoroughly dry the isolated organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove any residual water.

Data Summary

While specific kinetic data for (R)-ethyl 2-amino-4-phenylbutanoate is not available in the literature, the following table provides a qualitative summary of the expected stability based on general principles of ester hydrolysis.

ConditionExpected Stability of (R)-ethyl 2-amino-4-phenylbutanoateRationale
Low pH (e.g., pH 2-4) Relatively StableThe ester is more stable in acidic than in basic or neutral conditions.
Neutral pH (e.g., pH 7) Moderately StableHydrolysis can still occur, and the rate may be significant over time.
High pH (e.g., pH > 8) UnstableBase-catalyzed hydrolysis (saponification) is typically much faster than acid-catalyzed hydrolysis.
Low Temperature (e.g., 0-4°C) Increased StabilityThe rate of hydrolysis is significantly reduced at lower temperatures.[5]
Elevated Temperature (e.g., > 40°C) Decreased StabilityThe rate of hydrolysis increases exponentially with temperature.[5]
Anhydrous Conditions Very StableIn the absence of water, the primary degradation pathway is inhibited.[1]

Mechanistic Insight: Acid-Catalyzed Ester Hydrolysis

The mechanism of acid-catalyzed hydrolysis of (R)-ethyl 2-amino-4-phenylbutanoate proceeds through a series of equilibrium steps.

Ester (R)-ethyl 2-amino-4-phenylbutanoate Protonated_Ester Protonated Ester Ester->Protonated_Ester + H+ Protonated_Ester->Ester - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H2O Tetrahedral_Intermediate->Protonated_Ester - H2O Protonated_Acid Protonated Carboxylic Acid Tetrahedral_Intermediate->Protonated_Acid - Ethanol Protonated_Acid->Tetrahedral_Intermediate + Ethanol Acid (R)-2-amino-4-phenylbutanoic acid Protonated_Acid->Acid - H+ Acid->Protonated_Acid + H+ Ethanol Ethanol

Caption: Mechanism of acid-catalyzed ester hydrolysis.

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, making it a better leaving group (ethanol).

  • Elimination of Ethanol: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of ethanol.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

References

  • Boruah, B. (2020). Study of the kinetics of acid catalysed hydrolysis of ethyl acetate. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Scribd. (n.d.). Kinetic Study of Acid Catalyzed Hydrolysis of Ethyl Acetate. [Link]

  • ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • Wolfenden, R., & Snider, M. J. (2001). The impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Proceedings of the National Academy of Sciences, 98(10), 5542-5546. [Link]

  • Clutch Prep. (2023). Propose a mechanism for the acid-catalyzed hydrolysis of phenylalanine ethyl ester. [Link]

  • HyMax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • PubMed. (1997). Stability of Human Blood Serum Aminoacids After Storage at Different pH and Temperature Conditions. [Link]

  • Google Patents. (n.d.). Pharmaceutical formulations of acid labile substances for oral use.
  • Royal Society of Chemistry. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Chemical Science. [Link]

  • Molecules. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • ResearchGate. (2001). Kinetic resolution of ( R, S)-ethyl 2-hydroxyl-4-phenylbutyrate via lipase-catalyzed hydrolysis and transesterification in isooctane. [Link]

  • ResearchGate. (2017). Degree of substitution - conjugation of amioacids/proteins from its amino groups with NHS?. [Link]

  • Portland Press. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by α-chymotrypsin. Biochemical Journal. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • Bioscience, Biotechnology, and Biochemistry. (1998). Production of Ethyl (R)-2-Hydroxy-4-phenylbutanoate via Reduction of Ethyl 2-Oxo-4-phenylbutanoate in an Interface Bioreactor. [Link]

  • ResearchGate. (2018). Effect of temperature course on the yields of amino acids for a.... [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Oxford Academic. (n.d.). Studies on Thermodynamics for the Hydrolysis. II. The Temperature Effect on the Stereoselective Deacylation of Amino Acid Esters in Bilayer and Micellar Systems. Bulletin of the Chemical Society of Japan. [Link]

  • PubMed. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. [Link]

  • AminoAcids.org. (n.d.). Amino acid. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2018). Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms with Acid or Base Initiation Pathways. [Link]

  • Science of Synthesis. (n.d.). 4.3.1.2.2.1 Acid-Labile Handles and Funcfionalized Solid Supports. [Link]

Sources

Troubleshooting

Optimizing solvent systems for recrystallization and purification

Technical Support Center: Advanced Recrystallization & Purification Ticket ID: RCRYST-OPT-2024 Subject: Optimizing Solvent Systems for Small Molecule Purification Status: Open Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Recrystallization & Purification Ticket ID: RCRYST-OPT-2024 Subject: Optimizing Solvent Systems for Small Molecule Purification Status: Open Assigned Specialist: Senior Application Scientist

Overview

Welcome to the Advanced Purification Support Center. This guide addresses the thermodynamic and kinetic bottlenecks in recrystallization. We move beyond empirical "trial and error" to rational solvent design using Hansen Solubility Parameters (HSP) , Phase Diagram Engineering , and ICH Q3C Regulatory Standards .

Module 1: Rational Solvent Selection Strategy

User Query: "My compound is too soluble in methanol but insoluble in water. How do I scientifically select the best binary solvent system without wasting material?"

The Technical Resolution

"Like dissolves like" is an oversimplification that leads to poor recovery. You must match the polarity and hydrogen bonding capabilities of the solvent to the solute while ensuring the boiling point differential supports supersaturation.

1. The Thermodynamic Approach (Hansen Solubility Parameters) Instead of random screening, use HSP. Every molecule has three parameters:

  • 
    : Dispersion forces (Van der Waals)
    
  • 
    : Polar forces (Dipole moment)
    
  • 
    : Hydrogen bonding forces[1]
    

The Rule: Calculate the "distance" (


) between your solute (1) and solvent (2) in 3D space:


  • Small

    
    :  High solubility (Good Solvent).
    
  • Large

    
    :  Low solubility (Anti-Solvent).
    
  • Ideal Binary Pair: A "Good" solvent and an "Anti-solvent" that are miscible with each other but have a distinct

    
     differential relative to the solute.
    
Workflow: Rational Selection Logic

SolventSelection Start Start: Define Solute Properties Step1 Calculate/Estimate HSP (Dispersion, Polarity, H-Bonding) Start->Step1 Step2 Select 'Good' Solvent (Ra < Interaction Radius) Step1->Step2 Step3 Select 'Anti-Solvent' (Ra > Interaction Radius) Step2->Step3 Check1 Are Solvents Miscible? Step3->Check1 Check2 BP Difference > 20°C? Check1->Check2 Yes Action2 Discard Pair Check1->Action2 No (Phase Separation) Action1 Proceed to Solubility Curve Check2->Action1 Yes Check2->Action2 No (Azeotrope Risk)

Figure 1: Decision matrix for binary solvent selection based on Hansen Solubility Parameters and physical properties.

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Query: "As I cool my solution, it turns into a milky emulsion or sticky oil at the bottom instead of crystals. Why is this happening?"

Root Cause Analysis

This is Liquid-Liquid Phase Separation (LLPS) .[2] It occurs when the system enters a metastable region where the "oil" (solute-rich liquid) is more stable than the solid crystal phase.

  • Thermodynamic Cause: The crystallization temperature (

    
    ) is lower than the liquid-liquid demixing temperature (
    
    
    
    ).
  • Common Culprits: High impurity profiles (impurities depress the melting point), rapid cooling, or extremely high supersaturation.

Remediation Protocol: The "Seeding at Cloud Point" Method

Do not simply cool slower. You must bypass the LLPS region.

  • Heat to Clear: Redissolve the oil by heating the mixture until clear (single phase).

  • Determine Cloud Point: Cool slowly until the first sign of turbidity (oil droplets) appears. Note this temperature (

    
    ).
    
  • Re-Heat: Heat to

    
     to re-dissolve.
    
  • Seed: Add 0.5 - 1.0 wt% of pure seed crystals.

  • Isothermal Hold: Hold temperature for 30–60 minutes. The seeds provide a surface for growth, consuming the supersaturation that would otherwise drive oil formation.

  • Controlled Cooling: Cool at a rate of 0.1–0.5°C/min.

OilingOut State1 Clear Solution (High Temp) State2 Cooling... State1->State2 Decision Turbidity Observed? State2->Decision PathOil Oiling Out (LLPS) (Metastable Liquid) Decision->PathOil No Seeds/Fast Cool PathCryst Nucleation & Growth (Crystalline Solid) Decision->PathCryst Seeded/Slow Cool Fix Remediation: 1. Re-heat to Clear 2. Seed at Saturation 3. Slow Cool PathOil->Fix Detected Fix->PathCryst Corrected

Figure 2: Mechanism and remediation pathway for Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Advanced Optimization (Polymorphs & Yield)

User Query: "I am getting the wrong crystal form (polymorph) or low purity despite good yield."

The Science: Ostwald’s Rule of Stages

Ostwald's Rule states that the least stable (highest energy) polymorph often crystallizes first because it is kinetically favored (closer in free energy to the liquid state).[3] The stable form (thermodynamic product) forms later.

  • Kinetic Control (Fast Cooling/Anti-solvent): Favors metastable forms, amorphous solids, or occlusion of impurities.

  • Thermodynamic Control (Slow Cooling/Digestion): Favors the most stable polymorph and higher purity.

Optimization Table: Solvent & Process Parameters
ParameterAdjustmentEffect on Crystal Habit/PurityRisk
Cooling Rate Fast (>1°C/min) Small crystals, kinetic polymorphs.High impurity occlusion, oiling out.[4]
Cooling Rate Slow (<0.1°C/min) Large crystals, stable polymorphs.Lower throughput.[5][6]
Anti-Solvent Turbulent Addition Immediate nucleation, small PSD.Solvent trapping (agglomeration).
Anti-Solvent Dropwise (Laminar) Growth dominates nucleation.Larger, purer crystals.
Dielectric Constant High (

)
Solvates ions well (Salts).Hard to remove (high BP).
Dielectric Constant Low (

)
Good for non-polar organics.Poor solubility for salts.

Module 4: Regulatory Compliance (ICH Q3C)

User Query: "Can I use Benzene or 1,2-Dichloroethane for my final step?"

Critical Warning: NO. Refer to ICH Q3C (R8) guidelines. Residual solvents are classified by toxicity.[7][8] You must prioritize Class 3 solvents.[8]

  • Class 1 (Avoid): Benzene, CCl4, 1,2-Dichloroethane. (Carcinogenic/Toxic).

  • Class 2 (Limit): Methanol, Acetonitrile, Toluene. (Neurotoxic/Teratogenic).

  • Class 3 (Preferred): Ethanol, Acetone, Ethyl Acetate, Heptane. (Low toxicity, PDE > 50mg/day).[8]

Standard Solvent Pairs (ICH Compliant):

  • Ethanol / Water: The "Universal" pair.[9] High polarity range.

  • Ethyl Acetate / Heptane: Excellent for non-polar to moderately polar compounds.

  • Acetone / Water: Good for highly polar organics; easy to dry (low BP).

References

  • Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[10]

  • Oiling Out Mechanisms: Bonnett, P. E., et al. (2003). "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development, 7(6), 993-1001.

  • Ostwald's Rule of Stages: Threlfall, T. (2003). "Structural and Thermodynamic Explanations of Ostwald's Rule." Organic Process Research & Development, 7(6), 1017–1027.

  • ICH Q3C Guidelines: International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).

  • Dielectric Constants: Lide, D. R. (Ed.).[1][3][4][11][12] (2005).[8][9] CRC Handbook of Chemistry and Physics. CRC Press.[10]

Sources

Optimization

How to remove impurities from (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride

Introduction (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride is a critical chiral building block, predominantly used in the synthesis of ACE inhibitors (e.g., Benazepril, Enalapril analogs) and various peptide-based th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride is a critical chiral building block, predominantly used in the synthesis of ACE inhibitors (e.g., Benazepril, Enalapril analogs) and various peptide-based therapeutics.[1] High chemical (>98%) and enantiomeric purities (>99% ee) are non-negotiable, as impurities here propagate directly into the final API, often leading to difficult downstream separations.

This guide addresses the three primary impurity classes encountered with this intermediate: hydrolysis products , enantiomers , and cyclization by-products (diketopiperazines) .[1]

Module 1: Impurity Profiling

Understanding the origin of an impurity is the first step toward its removal. The following table summarizes the most common contaminants.

Impurity TypeChemical IdentityOrigin / CausalityRemoval Strategy
Enantiomer (S)-Ethyl 2-amino-4-phenylbutanoateStarting material contamination or racemization (base-catalyzed enolization).[1]Recrystallization (fractional) or Enzymatic Resolution (if gross mixture).
Hydrolysis Product (R)-2-amino-4-phenylbutanoic acid (D-Homophenylalanine)Moisture ingress; storage at ambient temp; acidic/basic hydrolysis.[1]Reslurrying in dry non-polar solvents (e.g., Et₂O, EtOAc) where the zwitterion is insoluble.[1]
Cyclic Dimer 3,6-bis(2-phenylethyl)piperazine-2,5-dione (Diketopiperazine)High concentration + neutral/basic pH; thermal stress during drying.[1]Filtration (often insoluble in alcohols) or Recrystallization.
Precursor Ethyl 2-oxo-4-phenylbutyrateIncomplete reductive amination.[1]Solvent Wash (highly soluble in non-polar organics like Hexane).

Module 2: Troubleshooting Guide (Q&A)

Issue 1: Enantiomeric Purity Degradation

Q: My certificate of analysis stated 99% ee, but after storage and handling, HPLC shows 97% ee. Is the material unstable?

A: The hydrochloride salt is chemically stable, but the free base is prone to racemization .[1]

  • Mechanism: In the presence of even trace moisture or base, the

    
    -proton is acidic.[1] Removal of this proton forms an achiral enolate intermediate, which can reprotonate to form the (S)-isomer.[1]
    
  • Diagnostic: Check your HPLC method. Ensure you are using a Chiral Crown Ether column (e.g., Crownpak CR(+)) or a polysaccharide column (Chiralpak IA/IC) suitable for amino esters.

  • Corrective Action: Avoid prolonged exposure to basic conditions or high temperatures in solution.[1] If racemization has occurred, a single recrystallization (see Module 3) typically enriches the major enantiomer significantly due to the "eutectic" behavior of enantiomeric mixtures in crystal lattices.

Issue 2: Appearance of "Ghost" Peaks (Diketopiperazines)

Q: I see a new, late-eluting peak on my reverse-phase HPLC that grows when I leave the sample in the autosampler.

A: This is likely the Diketopiperazine (DKP) dimer.

  • Causality: Amino acid esters spontaneously cyclize to form stable six-membered rings (DKPs), releasing ethanol.[1] This is a bimolecular reaction, meaning the rate is proportional to the square of the concentration (

    
    ).
    
  • Prevention: Never store the free base in concentrated solution.[1] Keep the compound as the HCl salt.

  • Troubleshooting: If the DKP is present in the bulk solid, it is often significantly less soluble in ethanol than the hydrochloride salt.[1] It can be removed by dissolving the salt in warm ethanol and filtering off the insoluble DKP residue before crystallization.

Issue 3: Broad Melting Point / Sticky Solid

Q: The solid is hygroscopic and sticky. Is this normal?

A: No. Pure (R)-ethyl 2-amino-4-phenylbutanoate HCl should be a free-flowing white powder (MP ~158-162°C).[1][2]

  • Cause: Stickiness usually indicates the presence of (R)-Homophenylalanine (free acid) or residual solvent.[1] The free acid is zwitterionic and hygroscopic.

  • Solution: Perform a "Reslurry" (Protocol B). The ester HCl is soluble in alcohols but the free acid zwitterion is generally insoluble in dry ethyl acetate or ether.[1]

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Recrystallization (Enantiomeric & Chemical Purity)

Use this for removing (S)-isomers and general chemical impurities.[1]

  • Dissolution: Place 10 g of crude (R)-EAPB HCl in a flask. Add Absolute Ethanol (approx. 30-40 mL) and heat to 60°C until fully dissolved.

    • Note: If insolubles remain at 60°C, filter them off immediately (likely DKP or inorganic salts).[1]

  • Anti-Solvent Addition: Slowly add Ethyl Acetate (approx. 60-80 mL) to the hot solution until a faint, persistent turbidity is observed.[1]

  • Nucleation: Remove heat.[1] Add a seed crystal of pure material if available.

  • Crystallization: Allow to cool to room temperature (25°C) over 2 hours with slow stirring. Then, chill to 0-4°C for another 2 hours.

    • Why? Rapid cooling traps impurities. Slow cooling excludes the (S)-isomer from the crystal lattice.[1]

  • Isolation: Filter the white crystals. Wash the cake with cold Ethyl Acetate/Ethanol (3:1 mixture).

  • Drying: Dry under vacuum at 40°C. Do not exceed 50°C to prevent dimerization.[1]

Protocol B: Reslurry (Removal of Hydrolysis Products)

Use this if the material is sticky or contains free acid.

  • Suspend the solid in dry Diethyl Ether or MTBE (10 mL per gram of solid).

  • Stir vigorously at room temperature for 30-60 minutes.

    • Mechanism:[1][3][4] The ester HCl salt remains solid (or partially dissolves depending on solvent), but the sticky hydrolysis by-products and oils are often drawn into the supernatant or the physical action breaks up aggregates. Correction: Actually, the ester HCl is insoluble in ether , while the unreacted organic precursors (like the keto-ester) are soluble.[1] The free acid (zwitterion) is also insoluble.

    • Refined Step: If removing organic precursors (keto-ester), use Ether/Hexane wash.[1] If removing free acid , recrystallization (Protocol A) is superior because the ester HCl dissolves in EtOH, while the zwitterionic acid is less soluble and can be filtered off or left behind.[1]

Module 4: Visualizing the Chemistry

Figure 1: Impurity Formation Pathways

This diagram illustrates how the three main impurities arise from the core molecule.

ImpurityPathways Start (R)-EAPB HCl (Target Molecule) Enol Enol Intermediate (Achiral) Start->Enol  Base/Heat   FreeAcid (R)-Homophenylalanine (Hydrolysis Product) Start->FreeAcid  H2O / Moisture   DKP Diketopiperazine (Cyclic Dimer) Start->DKP  High Conc. / pH > 7   (- 2 EtOH) S_Isomer (S)-Enantiomer (Impurity) Enol->S_Isomer  Reprotonation  

Caption: Pathways leading to racemization (top), hydrolysis (middle), and dimerization (bottom).

Figure 2: Purification Decision Tree

Follow this logic to select the correct purification method.

PurificationLogic Start Analyze Crude Purity CheckEE Is Enantiomeric Excess < 98%? Start->CheckEE CheckColor Is Color/Solubility Poor? (DKP/Inorganics) CheckEE->CheckColor No Recryst Protocol A: Recrystallization (EtOH / EtOAc) CheckEE->Recryst Yes CheckSticky Is Solid Sticky? (Hydrolysis/Oils) CheckColor->CheckSticky No FilterHot Hot Filtration (Remove Insolubles) CheckColor->FilterHot Yes CheckSticky->Recryst No (Final Polish) Reslurry Protocol B: Solvent Wash (Ether/Hexane) CheckSticky->Reslurry Yes FilterHot->Recryst Proceed to

Caption: Decision matrix for selecting between recrystallization, hot filtration, or reslurrying.

References

  • Synthesis & Properties: Enalapril: Synthesis and properties. ResearchGate. (Describes the use of homophenylalanine esters in ACE inhibitor synthesis).

  • Physical Properties & Solubility: D-Homophenylalanine ethyl ester hydrochloride Product Data. Sigma-Aldrich.[1] (Confirms solubility in water/alcohols and physical state).

  • Analytical Methods: Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich Technical Service.[1][5] (Provides methodology for separating amino acid ester enantiomers using macrocyclic glycopeptide columns).

  • Diketopiperazine Formation: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. NIH / PubMed Central. (Explains the kinetics and mechanism of DKP formation in amino acid derivatives).

  • Recrystallization Principles: Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Dept. of Chemistry.[1] (General guide on solvent selection for polar organic salts).

Sources

Troubleshooting

Troubleshooting poor resolution in HPLC chiral analysis of amino acid esters.

Executive Summary: The "Ester" Dilemma Separating amino acid esters (AAEs) presents a unique dual-challenge compared to free amino acids. While the protonated primary amine ( ) is an excellent "handle" for chiral recogni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ester" Dilemma

Separating amino acid esters (AAEs) presents a unique dual-challenge compared to free amino acids. While the protonated primary amine (


) is an excellent "handle" for chiral recognition, the ester moiety introduces chemical instability .[1]
  • The Trap: Standard methods for free amino acids (e.g., Crown Ether columns with pH 1.0

    
    ) can hydrolyze esters back to the free acid on-column.[1] Conversely, standard methods for amines on polysaccharide columns (using 0.1% Diethylamine) can cause rapid racemization or hydrolysis of the ester.[1]
    

This guide provides a root-cause analysis and self-validating protocols to navigate these stability vs. selectivity trade-offs.

Method Selection Decision Matrix

Before troubleshooting, verify you are using the correct stationary phase for your specific AAE.[1]

method_selection Start Start: Amino Acid Ester Analysis Structure Is the side chain Aromatic (e.g., Phe, Trp, Tyr)? Start->Structure Aromatic Yes: Aromatic Side Chain Structure->Aromatic Yes Aliphatic No: Aliphatic Side Chain (e.g., Leu, Ala, Val) Structure->Aliphatic No Poly_NP 1st Choice: Polysaccharide (IA/IB/IC/AD/OD) Mode: Normal Phase (Hexane/IPA) Aromatic->Poly_NP UV_Check Is UV Detection feasible? (>210nm) Aliphatic->UV_Check Good_UV Yes (Derivatized or CAD/ELSD used) UV_Check->Good_UV Poor_UV No (Low UV Absorbance) UV_Check->Poor_UV Good_UV->Poly_NP Crown Crown Ether (CR+) Mode: Reversed Phase (pH 1-2) *WATCH HYDROLYSIS* Poor_UV->Crown Deriv Derivatize (e.g., FMOC/NBD-Cl) Then use Polysaccharide Poor_UV->Deriv Alt

Caption: Decision tree for selecting the optimal stationary phase based on analyte structure and detection limits.

Troubleshooting Module A: Crown Ether Columns (CROWNPAK® CR)

Context: Crown ethers (e.g., 18-crown-6 derivatives) form inclusion complexes with the ammonium ion (


) of the AAE.[1] This is the "Gold Standard" for aliphatic amino acids but risky for esters.[1]
Issue 1: Poor Resolution ( ) despite retention

Root Cause: The ammonium inclusion complex is too weak or the exchange rate is too fast.[1] The Fix: Lower the Temperature.

  • Mechanism: Enantioseparation on crown ethers is enthalpy-driven.[1] Lowering temperature increases the stability constant of the host-guest complex.[1]

  • Protocol:

    • Drop column oven temperature from 25°C to 5°C - 10°C .

    • Reduce flow rate (e.g., 0.4 mL/min) to prevent backpressure spikes due to viscosity.[1]

    • Result: Expect significantly wider peak separation (higher

      
      ).
      
Issue 2: Analyte Degradation (Hydrolysis)

Root Cause: The standard mobile phase (




) catalyzes ester hydrolysis.[1] The Fix: Minimize water contact and acid exposure.[1]
  • Protocol:

    • Switch Acid: Replace

      
       with Trifluoroacetic Acid (TFA)  if detection allows, or maintain 
      
      
      
      but increase organic content.
    • Maximize Organic: Crown ethers require some water for ionization, but you can push Methanol (MeOH) up to 15% (standard CR) or higher (immobilized CR-I).[1]

    • Sample Prep: Dissolve the sample in the mobile phase immediately before injection.[1] Do not let it sit in the autosampler for hours.

    • Self-Validation: Inject the sample at

      
       and 
      
      
      
      hours. If a new peak (free amino acid) appears at the solvent front, hydrolysis is occurring.[1]

Troubleshooting Module B: Polysaccharide Columns (IA, AD, OD, etc.)[1]

Context: Used for aromatic AAEs or derivatized aliphatic AAEs.[1]

Issue 1: Broad, Tailing Peaks

Root Cause: Silanol interactions.[1] The basic amine group on the AAE interacts with residual silanols on the silica support.[1] The Fix: The "Acidic" Additive Switch.

  • Standard Logic: Usually, we add 0.1% Diethylamine (DEA) for amines.[1]

  • The Ester Exception: DEA can cause racemization or aminolysis of esters.[1]

  • Protocol:

    • Remove Base: Do not use DEA/TEA.[1]

    • Add Acid: Use 0.1% TFA or 0.1% Formic Acid in the mobile phase (Hexane/IPA).[1]

    • Mechanism: The acid protonates the amine (preventing silanol interaction) but does not catalyze ester hydrolysis as fast as the aqueous acid used in Crown ether chromatography.[1]

Issue 2: Elution Order Reversal

Root Cause: Solvent-dependent conformation changes in the stationary phase (specifically for Immobilized columns like Chiralpak IA/IC).[1] The Fix: Screen "Forbidden" Solvents.

  • Protocol:

    • If Hexane/IPA fails, switch the modifier to Dichloromethane (DCM) or Ethyl Acetate (only on Immobilized columns!).[1]

    • Example: An AAE eluting as a single peak in Hexane/IPA may resolve completely (

      
      ) in Hexane/DCM/TFA (80:20:0.1).[1]
      

Troubleshooting Module C: Detection & Sensitivity

Issue: Aliphatic esters (e.g., L-Leucine Ethyl Ester) have no chromophore above 200 nm. Solution: Derivatization.[1][2][3][4]

Protocol: FMOC-Cl Derivatization (Pre-column) This stabilizes the ester and adds a strong UV chromophore.[1]

  • Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).[1]

  • Reaction: Mix AAE with FMOC-Cl in borate buffer (pH 8) + Acetonitrile. React for 2 minutes.

  • Quench: Add dilute HCl to stop the reaction (and prevent ester hydrolysis).

  • Analyze: Use a standard Polysaccharide column (e.g., Chiralpak AD-H or Lux Amylose-1) in Normal Phase.[1]

  • Benefit: Detection at 254 nm is highly sensitive; separation is often easier because the FMOC group adds "handles" for

    
     interactions with the column.[1]
    

Summary Data Tables

Table 1: Mobile Phase Additive Effects on AAEs
Column TypeStandard AdditiveRisk for EstersRecommended for Esters
Crown Ether

(pH 1.[1]0)
High (Hydrolysis)Lower Temp (5°C), Fresh Prep
Polysaccharide 0.1% DEA (Base)High (Racemization)0.1% TFA or Formic Acid
Macrocyclic Glycopeptide MeOH/WaterLow0.1% Acetic Acid / TEA
Table 2: Troubleshooting Logic Flow
SymptomProbable CauseCorrective Action
No Retention (

)
Analyte not protonated (Crown)Check pH < 2.0; Ensure amine is free (not amide).
Peak Tailing Silanol interactionAdd 0.1% TFA (Polysaccharide) or increase acid (Crown).
New Peak Appearing On-column HydrolysisReduce temp; Reduce run time; Switch to Normal Phase.[1]
Split Peak (Doublet) Partial separation or RotamersLower Temp (if chiral); Check NMR for rotamers (if Proline).

References & Authoritative Sources

  • Daicel Corporation. Instruction Manual for CROWNPAK® CR(+) / CR(-). (Key source for pH and temperature parameters).[1][5][6][7][8] (Note: Navigate to Technical Support > Manuals)

  • Phenomenex. Chiral HPLC/SFC Method Development Poster. (Source for polysaccharide screening strategies).

  • Sigma-Aldrich (Merck). Astec CHIROBIOTIC Handbook.[1] (Source for macrocyclic glycopeptide complementary phases).[1][2]

  • Ye, J., et al. "Effect of mobile phase additives on the chiral separation of amino acid esters."[1] Chromatography Today, 2020. (Source for ESA modifier effects).

  • Lee, W., et al. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates."[1] Yakhak Hoeji, 2021.[1] (Validation of NBD derivatives).

Sources

Optimization

Technical Support Center: Synthesis of Homophenylalanine Derivatives

Welcome to the technical support center for the synthesis of homophenylalanine (HPA) and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who work with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of homophenylalanine (HPA) and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this critical non-proteinogenic amino acid, a key building block for pharmaceuticals like ACE inhibitors.[1] We move beyond simple protocols to address the nuanced challenges and common pitfalls encountered in the lab, providing not just solutions but the mechanistic reasoning behind them.

Section 1: Troubleshooting Protecting Group Strategies

The choice and handling of α-amino and carboxylic acid protecting groups are foundational to a successful synthesis. Errors at this stage can lead to low yields, side reactions, and purification nightmares. The most common N-protecting groups are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups.[2][3]

Frequently Asked Questions (FAQs)

Q1: My N-Boc protection of L-homophenylalanine is giving a very low yield. What are the likely causes?

A1: Low yields in Boc protection typically stem from three main issues: reagent quality, reaction conditions, or workup problems.

  • Reagent Quality: Ensure your Boc-anhydride ((Boc)₂O) has not degraded. It is sensitive to moisture and should be a clean, white solid. Old or improperly stored (Boc)₂O can hydrolyze, reducing its potency.

  • pH Control (The Critical Parameter): The reaction requires a basic pH to deprotonate the amino group, making it nucleophilic. However, excessively high pH (>10.5-11) can cause two problems:

    • Hydrolysis of (Boc)₂O: The anhydride is rapidly hydrolyzed in strong aqueous base, consuming your reagent.

    • Racemization: While less common for the free amino acid, harsh basic conditions can increase the risk of epimerization at the α-carbon.[4] Solution: Maintain the pH carefully between 9.0 and 10.0 using a pH meter and dropwise addition of aqueous base (e.g., 1M NaOH). A biphasic system (e.g., dioxane/water or THF/water) is often used to keep both the amino acid and (Boc)₂O in solution.

  • Inefficient Workup: After the reaction, the product (Boc-HPA) is an acid. The workup involves acidifying the aqueous layer to protonate the carboxylate (typically to pH 2-3 with 1M HCl or KHSO₄) and then extracting with an organic solvent (e.g., ethyl acetate). Incomplete acidification will leave the product as the carboxylate salt in the aqueous layer, drastically reducing your extracted yield.

Q2: I'm seeing a significant byproduct in my Z-protection (benzyloxycarbonyl) reaction. What is it?

A2: The most common byproduct when using benzyl chloroformate (Cbz-Cl or Z-Cl) is the formation of a protected dipeptide.[3]

  • Causality: The reaction proceeds by the amino group attacking the Z-Cl. The newly formed Z-HPA is a carboxylic acid. If there is still unreacted, deprotonated HPA in the mixture, the carboxyl group of Z-HPA can be activated (e.g., by any excess Z-Cl or other intermediates) and couple with the free HPA, forming Z-HPA-HPA.

  • Prevention: The key is to control the stoichiometry and addition rate.

    • Slow Addition: Add the Z-Cl slowly and portion-wise to a solution of HPA at a controlled pH (9-10) and low temperature (0-5 °C). This ensures the Z-Cl reacts preferentially with the primary amine of HPA before any side reactions can occur.

    • Schotten-Baumann Conditions: Employing classic Schotten-Baumann conditions (using a base like NaOH in a two-phase system) helps to immediately neutralize the HCl byproduct and maintain the optimal pH.

Troubleshooting Table: Protecting Groups
SymptomPossible CauseRecommended Action & Rationale
Low Yield (Boc/Z) Improper pH control.Use a pH meter. Maintain pH 9-10. High pH degrades reagents; low pH deactivates the amine nucleophile.
Multiple Products on TLC/LCMS Formation of protected dipeptides (especially with Z-Cl).Add acylating agent (Z-Cl, (Boc)₂O) slowly at 0 °C. This minimizes self-coupling of the newly formed product with remaining starting material.
Product is Water Soluble During Extraction Incomplete acidification during workup.Ensure aqueous phase is acidified to pH 2-3 with a non-oxidizing acid (e.g., cold 1M HCl, KHSO₄) to fully protonate the carboxylate.
Accidental Deprotection Use of incompatible reagents in subsequent steps (e.g., strong acid with Boc).Review the stability of your chosen protecting group. Boc is acid-labile; Z is removed by hydrogenolysis.[5] Plan your synthetic route to ensure orthogonality.
Section 2: The Battle Against Racemization

Preserving the stereochemical integrity of the α-carbon is arguably the most critical challenge in amino acid chemistry.[4] Racemization (or more accurately, epimerization) leads to diastereomeric mixtures that are often difficult to separate and represent a direct loss of your desired enantiomer.

Mechanism Spotlight: Oxazolone Formation

The primary pathway for racemization during carboxyl group activation (e.g., for peptide coupling or conversion to an acid chloride) is through the formation of a planar 5(4H)-oxazolone intermediate.

G start N-Acyl Homophenylalanine (Chiral) activated Activated Intermediate (e.g., Acyl Chloride, Mixed Anhydride) start->activated Activation (e.g., SOCl₂) oxazolone 5(4H)-Oxazolone (Planar, Achiral) activated->oxazolone Intramolecular Cyclization (-HX) protonated_oxazolone Protonated Oxazolone (Resonance Stabilized) oxazolone->protonated_oxazolone Tautomerization (Base-catalyzed) inv1 oxazolone->inv1 protonated_oxazolone->oxazolone product_L Desired L-Product product_D Racemized D-Product inv1->product_L Nucleophilic Attack (L-face) inv1->product_D Nucleophilic Attack (D-face) inv2

Caption: Mechanism of racemization via oxazolone formation.

The key takeaway is that any factor promoting the formation or stability of this achiral intermediate will increase racemization.

Frequently Asked Questions (FAQs)

Q1: My optical purity is low after converting my Boc-HPA to an acid chloride with SOCl₂. Why?

A1: This is a classic scenario for racemization. Thionyl chloride (SOCl₂) creates a highly reactive acyl chloride. This intermediate readily cyclizes to the oxazolone, especially if any base is present or if the reaction is heated.

  • Causality: The N-acyl group (in this case, the carbonyl of the Boc group) acts as an internal nucleophile, attacking the activated carbonyl carbon to form the oxazolone ring. The α-proton is now acidic and can be removed by a weak base (like the chloride ion or impurities), leading to the achiral, aromatic oxazole tautomer, which loses all stereochemical information.

  • Solution: Avoid converting N-protected amino acids to acid chlorides if stereopurity is paramount. Instead, use in-situ coupling agents that generate less reactive intermediates. If you must use an acid chloride, perform the reaction at the lowest possible temperature (e.g., -15 °C to 0 °C) and use it immediately without heating.

Q2: Which peptide coupling reagents are best for suppressing racemization?

A2: The choice of coupling reagent is critical. The goal is to activate the carboxyl group sufficiently for amidation to occur faster than oxazolone formation.

  • Uronium/Onium Salts (HBTU, HATU, PyBOP): These are generally excellent choices. They react with the carboxylate to form an activated ester in situ. The addition of a base scavenger like HOBt or Oxyma Pure is crucial. These additives can trap the activated intermediate, forming a less reactive ester that is still susceptible to aminolysis but less prone to racemization.

  • Carbodiimides (DCC, EDC): While effective, these can be more problematic. DCC, for example, can lead to the formation of N-acylurea byproducts. More importantly, without an additive like HOBt, racemization can be significant.

  • Recommendation: For sensitive couplings, a combination like EDC/Oxyma Pure or HATU in a polar aprotic solvent (DMF, NMP) with a non-nucleophilic base (DIPEA) is a robust, low-racemization choice.

Section 3: Navigating Common Synthetic Routes

While many routes to HPA derivatives exist, two foundational methods are the Arndt-Eistert homologation and the Strecker synthesis. Each has unique pitfalls.

A. The Arndt-Eistert Synthesis: From Phenylalanine to Homophenylalanine

This reaction homologates a carboxylic acid by inserting a methylene group, making it ideal for converting Phe derivatives to HPA derivatives.[6][7]

Workflow & Pitfalls:

Caption: Arndt-Eistert homologation workflow and a key pitfall.

Q: I'm performing an Arndt-Eistert synthesis and getting a major byproduct with a mass 14 units higher than my starting material, not the expected 14+CO₂. What is it?

A: You are likely forming the α-chloromethyl ketone byproduct.[6]

  • Causality: The activation step (e.g., forming the acid chloride or mixed anhydride) produces an equivalent of HCl (or another acid). Diazomethane is a base and will be protonated by this acid. The resulting methyldiazonium cation is an excellent methylating agent. However, the chloride ion can also attack the diazoketone product in an Sₙ2 reaction, displacing the diazo group to form the chloromethyl ketone.

  • Self-Validating Protocol (Newman-Beal Modification):

    • Preparation: Prepare your activated N-protected phenylalanine (e.g., mixed anhydride with isobutyl chloroformate and NMM) in THF at -15 °C.

    • Diazomethane Solution: In a separate, cold (0 °C) flask, have your solution of diazomethane in ether. Crucially, add triethylamine (TEA, ~2 equivalents relative to your amino acid) to this diazomethane solution. [6]

    • Reaction: Slowly cannulate the cold mixed anhydride solution into the diazomethane/TEA solution at 0 °C.

    • Mechanism of Prevention: The TEA is a stronger, non-nucleophilic base that will scavenge any generated HCl before it can react with your diazoketone product. This prevents the formation of the unwanted byproduct.

    • Wolff Rearrangement: After the reaction is complete (monitor by TLC for disappearance of the anhydride), proceed with the Wolff Rearrangement using Ag₂O catalyst in a solvent like THF/water.[8]

B. The Strecker Synthesis

This classic method builds the amino acid from an aldehyde, ammonia, and cyanide.[9]

Q: My asymmetric Strecker synthesis is giving poor diastereoselectivity. How can I improve it?

A: Diastereoselectivity in Strecker reactions using a chiral amine auxiliary is highly dependent on reaction conditions that favor thermodynamic or kinetic control.

  • Causality: The reaction involves the formation of an imine (or iminium ion), which is then attacked by the cyanide nucleophile.[10] The facial selectivity of this attack is directed by the chiral auxiliary. Factors that allow the imine intermediate to equilibrate or that alter the steric environment can erode selectivity.

  • Troubleshooting & Optimization:

    • Temperature: Lowering the reaction temperature often enhances selectivity by favoring the kinetically preferred transition state.

    • Solvent: The polarity of the solvent can influence the conformation of the imine intermediate. Screen different solvents (e.g., methanol, ethanol, THF) to find the optimal medium.

    • Cyanide Source: Using a Lewis acidic cyanide source like trimethylsilyl cyanide (TMSCN) can sometimes pre-coordinate with the imine, providing a more organized transition state and improving selectivity compared to using KCN or NaCN.

    • Precipitation-Driven Resolution: In some cases, one diastereomer of the intermediate α-aminonitrile is significantly less soluble and will crystallize out of the reaction mixture, driving the equilibrium towards the formation of that product.[11] Allowing the reaction to stir for an extended period can promote this crystallization-induced asymmetric transformation.

Section 4: Purification & Characterization

Even a successful reaction can be thwarted by a difficult purification.

Q: My final homophenylalanine derivative is a zwitterionic solid that streaks badly on silica gel and is hard to purify by column chromatography. What are my options?

A: This is a very common issue with free amino acids. The combination of a basic amine and an acidic carboxyl group makes them highly polar and prone to strong interactions with silica gel.

  • Strategy 1: Protect and Purify: If possible, re-protect the compound (e.g., esterify the carboxylic acid to the methyl or ethyl ester). The resulting non-zwitterionic compound will behave much better on silica gel. You can then deprotect it in a final, clean step.

  • Strategy 2: Recrystallization: This is often the best method for purifying zwitterionic compounds.

    • Protocol: Dissolve the crude product in a minimum amount of hot water or a water/alcohol mixture (e.g., water/ethanol). If solubility is an issue, you can dissolve it in dilute acid (like 1M HCl) and then slowly neutralize with a base (like aqueous ammonia or pyridine) to the isoelectric point, where the amino acid is least soluble, inducing crystallization.[12] Allow the solution to cool slowly, first to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.

  • Strategy 3: Ion-Exchange Chromatography: For difficult separations, ion-exchange chromatography is the ideal technique.

    • Cation Exchange: Use a strong cation exchange resin (e.g., Dowex 50). Load your sample at a low pH (~2), where the amine is protonated (R-NH₃⁺). The compound will bind to the resin. Wash with water to remove neutral impurities. Then, elute your product using a gradient of aqueous ammonia or pyridine, which will deprotonate the amine and release it from the resin.

References
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Chemistry. [Link]

  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. (2021). Scientific Reports. [Link]

  • [Advances in enzymatic production of L-homophenylalanine]. (2023). Sheng Wu Gong Cheng Xue Bao. [Link]

  • Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis. (2022). ChemSusChem. [Link]

  • Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. (2015). RSC Advances. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. (2020). Biomolecules. [Link]

  • Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. (2015). PubMed. [Link]

  • Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. (2019). Molecules. [Link]

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (2020). ACS Omega. [Link]

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (2020). PMC. [Link]

  • The synthesis of L-(+)-homophenylalanine hydrochloride. (2000). Tetrahedron: Asymmetry. [Link]

  • L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. (2016). ResearchGate. [Link]

  • Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. (2003). Biotechnology and Bioengineering. [Link]

  • (PDF) Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. (2020). ResearchGate. [Link]

  • Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. (2014). Applied and Environmental Microbiology. [Link]

  • Asymmetric Strecker Synthesis of α-Arylglycines. (2012). The Journal of Organic Chemistry. [Link]

  • Recovery of L-phenylalanine from its racemic mixtures. (1988).
  • Optimizing Peptide Synthesis with Boc-L-Homophenylalanine. (n.d.). Azelead. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. (2002). Organic Syntheses. [Link]

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. (2021). ACS Catalysis. [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase. (2007). Journal of Industrial Microbiology & Biotechnology. [Link]

  • Protecting Groups List. (n.d.). SynArchive. [Link]

  • Process for the racemization of α-amino acids. (2016).
  • Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]

  • Racemization Assays. (n.d.). Celtek. [Link]

  • Arndt–Eistert reaction. (n.d.). Wikipedia. [Link]

  • A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. (2017). Organic Chemistry Research. [Link]

  • Arndt-Eister reaction. (2023). Chemistry LibreTexts. [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Acme Bioscience. [Link]

  • Examples for Arndt–Eistert Reaction and Wolff Rearrangement, Part 3. (2019). YouTube. [Link]

  • The Arndt‐Eistert Synthesis. (2005). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Enzymatic Optimization of Ethyl 2-oxo-4-phenylbutyrate (EOPB)

Topic: Optimization of enzymatic kinetic resolution/asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate. Target Product: Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPB) — Key intermediate for ACE inhibitors (e.g., Enalap...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of enzymatic kinetic resolution/asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate. Target Product: Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPB) — Key intermediate for ACE inhibitors (e.g., Enalapril, Benazepril).

Technical Note: Nomenclature & Reaction Scope

User Advisory: While often colloquially grouped with "kinetic resolution," the direct conversion of ethyl 2-oxo-4-phenylbutyrate (EOPB) to a chiral alcohol is technically an Asymmetric Bioreduction (Desymmetrization of a prochiral ketone).

  • If you start with EOPB (Ketone): You are performing an asymmetric reduction using a Ketoreductase (KRED) or Carbonyl Reductase (CR). This guide focuses primarily on this high-yield industrial route.

  • If you start with Racemic HPB (Alcohol): You are performing a classic Kinetic Resolution (KR) using a Lipase to hydrolyze one enantiomer. (Addressed in Alternative Workflows).

Module 1: The Core Reaction Engine (Troubleshooting)
Q: My conversion rate plateaus at 50-60% despite adding excess enzyme. Why?

A: You are likely facing Co-factor Exhaustion or Thermodynamic Equilibrium limits. Bioreduction requires stoichiometric amounts of hydride donors (NADPH/NADH). Adding more enzyme (KRED) does not solve a cofactor shortage.

  • Diagnosis: Check your regeneration system.

  • Solution 1 (Coupled Enzyme System): Implement a Glucose Dehydrogenase (GDH) cycle.[1] GDH oxidizes Glucose to Gluconolactone, reducing NADP+ back to NADPH. This drives the equilibrium forward.

  • Solution 2 (Coupled Substrate): If using an alcohol dehydrogenase that accepts Isopropanol (IPA), ensure IPA is present at 10-15% v/v. The enzyme oxidizes IPA to Acetone to regenerate NADPH. Warning: High acetone concentrations can deactivate the enzyme.

Q: The reaction mixture becomes turbid/precipitates, and activity drops sharply.

A: Substrate Inhibition and Solubility Limits. EOPB is highly hydrophobic. At concentrations >10 g/L in aqueous buffer, it aggregates, limiting mass transfer and potentially deactivating the enzyme via interfacial toxicity.

  • The Fix: Biphasic System Engineering. Do not run this in monophasic aqueous buffer for high loads. Use an Organic/Aqueous Biphasic System .

    • Organic Phase: Isooctane or Dibutyl Phthalate (DBP). These act as a "reservoir," slowly releasing EOPB into the aqueous phase to prevent inhibitory concentrations.

    • Ratio: Start with 1:1 (Organic:Buffer).

    • Agitation: High shear is necessary to create an emulsion for effective mass transfer.

Q: I am seeing a drop in Enantiomeric Excess (ee) toward the end of the reaction.

A: This is often due to "Background Reductase" activity or Thermal Degradation.

  • Cause 1 (Whole Cells): If using whole cells (e.g., E. coli or S. cerevisiae), endogenous non-specific reductases may compete with your specific KRED, producing the wrong enantiomer (S-HPB).

    • Fix: Switch to purified/crude enzyme extract or overexpress the specific KRED to outcompete background activity.

  • Cause 2 (Thermodynamics): Higher temperatures can relax the enzyme's stereochemical control.

    • Fix: Lower reaction temperature to 20°C–25°C. Do not exceed 30°C.

Module 2: Visualizing the Process

The following diagram illustrates the optimal GDH-Coupled Asymmetric Reduction , the industry standard for high-yield (R)-HPB production.

G cluster_0 Main Reduction Pathway cluster_1 Cofactor Regeneration Cycle EOPB Substrate: EOPB (Ketone) KRED Enzyme: Carbonyl Reductase (KRED) EOPB->KRED HPB Product: (R)-HPB (Chiral Alcohol) KRED->HPB Reduction NADP NADP+ (Oxidized) KRED->NADP NADPH NADPH (Hydride Donor) NADPH->KRED H- transfer GDH Coupling Enzyme: Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Regeneration Glucono Byproduct: Gluconolactone GDH->Glucono Glucose Sacrificial Substrate: Glucose Glucose->GDH

Figure 1: Mechanism of GDH-coupled asymmetric reduction of EOPB. The cycle ensures continuous regeneration of the expensive NADPH cofactor using cheap Glucose.

Module 3: Standard Operating Protocol (SOP)

Objective: Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate via Recombinant E. coli (KRED/GDH).

1. Preparation of Biphasic Solvent System

  • Aqueous Phase: 100 mM Potassium Phosphate Buffer (PBS), pH 7.0.

  • Organic Phase: Isooctane or Butyl Acetate (saturated with buffer).

  • Why: Protects enzyme from substrate toxicity and allows high loading (up to 100 g/L).

2. Reaction Assembly (100 mL Scale)

Component Concentration/Amount Role
Substrate (EOPB) 10 g/L (dissolved in Organic Phase) Precursor
Glucose 1.5 molar equivalents vs. EOPB Hydride Source
NADP+ 0.5 mM (Catalytic amount) Cofactor Shuttle
Crude Enzyme (KRED) 50 g/L (wet cell weight) Catalyst
GDH 10 U/mL (or co-expressed) Regenerator

| Magnesium (Mg2+) | 1 mM | Stabilizer |

3. Execution

  • Dissolve EOPB in the organic solvent.

  • Dissolve Glucose, NADP+, and MgSO4 in the buffer.

  • Add Enzyme (Cell lysate or whole cells) to the buffer.

  • Combine phases in a baffled flask.

  • Incubate: 25°C @ 200 RPM for 12–24 hours.

  • pH Control: Monitor pH. If it drops below 6.5 (due to Gluconic acid formation), titrate with 1M NaOH.

4. Work-up

  • Centrifuge to separate phases and remove cell debris.

  • Extract aqueous phase with Ethyl Acetate (2x).

  • Combine organic layers, dry over Na2SO4, and evaporate.

Module 4: Comparative Optimization Data

Use this table to select the right solvent system for your specific yield requirements.

Solvent SystemRelative ActivityStability (Half-life)Notes
Monophasic (Buffer only) 100% (Baseline)< 4 hoursLimited by solubility (<2 g/L). High substrate inhibition.[2]
Buffer + 10% Isopropanol 140%~12 hoursIPA acts as co-solvent and co-substrate. Good for low loads.
Biphasic (Isooctane/Buffer) 95%> 24 hoursRecommended. Best for high substrate loading (>20 g/L).
Biphasic (Toluene/Buffer) 40%< 2 hoursToluene strips essential water from enzyme; causes deactivation.
References
  • Khan, S. et al. (2023). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions.[2] The Pharmaceutical and Chemical Journal.[2]

  • Li, N. et al. (2010). Purification and characterization of carbonyl reductase from Candida krusei SW 2026 involved in enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate.[2] Journal of Molecular Catalysis B: Enzymatic.[2]

  • Zhang, W. et al. (2009). Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei. Journal of Industrial Microbiology & Biotechnology.

  • Oda, S. et al. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor.[3] Bioscience, Biotechnology, and Biochemistry.[3]

  • He, Y.C. et al. (2012). Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with a newly isolated Rhodotorula mucilaginosa CCZU-G5 in an aqueous/organic biphasic system. Hep Journals.

Sources

Reference Data & Comparative Studies

Validation

Comparing synthesis routes for (R)-ethyl 2-amino-4-phenylbutanoate.

This guide provides a technical comparison of synthesis routes for (R)-ethyl 2-amino-4-phenylbutanoate , also known as D-homophenylalanine ethyl ester . This compound is a non-proteinogenic amino acid derivative, serving...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthesis routes for (R)-ethyl 2-amino-4-phenylbutanoate , also known as D-homophenylalanine ethyl ester . This compound is a non-proteinogenic amino acid derivative, serving as a critical chiral building block for pharmaceutical research, particularly in the development of peptide-based therapeutics and protease inhibitors where the D-configuration confers resistance to enzymatic degradation.

Executive Summary

The synthesis of (R)-ethyl 2-amino-4-phenylbutanoate presents a stereochemical challenge as it requires the "unnatural" (R)-configuration (D-isomer), whereas the (S)-isomer (L-homophenylalanine) is the common intermediate for ACE inhibitors like Enalapril.

This guide evaluates three distinct methodologies:

  • Asymmetric Hydrogenation: The "Gold Standard" for industrial scalability and high enantiomeric excess (ee).

  • Biocatalytic Transamination: A "Green Chemistry" approach offering near-perfect stereoselectivity.

  • Enzymatic Kinetic Resolution: A cost-effective, accessible method for laboratory-scale preparation.

Route Analysis & Comparison
Method A: Asymmetric Hydrogenation of Enamides
  • Mechanism: Stereoselective reduction of a prochiral enamide precursor using a Rhodium(I) catalyst with a chiral phosphine ligand.

  • Best For: Large-scale production requiring >98% ee and high throughput.

  • Key Advantage: Atom economy and avoidance of resolution steps (yields >90%).

Method B: Biocatalytic Transamination
  • Mechanism: Enzymatic transfer of an amino group from a donor to 2-oxo-4-phenylbutanoic acid using a D-selective transaminase (D-ATA).

  • Best For: Environmentally conscious synthesis and projects requiring <0.1% of the (S)-isomer.

  • Key Advantage: 100% theoretical yield of the desired enantiomer (unlike resolution) and mild aqueous conditions.

Method C: Enzymatic Kinetic Resolution
  • Mechanism: Selective hydrolysis of the (S)-enantiomer from a racemic ester mixture using a protease (e.g., Alcalase), leaving the (R)-ester intact.

  • Best For: Rapid laboratory access without specialized high-pressure equipment.

  • Key Advantage: Low catalyst cost and simple operational setup.

Comparative Performance Data
ParameterMethod A: Asymmetric Hydrogenation Method B: Biocatalytic Transamination Method C: Kinetic Resolution
Starting Material Ethyl 2-acetamido-4-phenylbut-2-enoate2-Oxo-4-phenylbutanoic acidRacemic Ethyl 2-amino-4-phenylbutanoate
Catalyst Rh(I)-Bisphosphine (e.g., (S)-BINAP)D-Amino Acid Transaminase (D-ATA)Protease (e.g., Alcalase, Subtilisin)
Yield 90–96%85–95% (Step 1)< 45% (Theoretical max 50%)
Enantiomeric Excess (ee) > 98%> 99%95–99%
Scalability High (Industrial Standard)Moderate to HighLow to Moderate
Cost Driver Chiral Ligand & RhodiumEnzyme Engineering/ProductionYield Loss (50% waste)
Detailed Experimental Protocols
Protocol A: Asymmetric Hydrogenation (The Enamide Route)

Prerequisite: Synthesis of the enamide precursor via Horner-Wadsworth-Emmons (HWE) reaction of triethyl 2-acetamido-2-phosphonoacetate with hydrocinnamaldehyde.

  • Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral ligand (S)-BINAP (1.1 mol%) in degassed methanol. Stir for 30 min to form the active catalyst complex.

    • Note: The (S)-ligand typically induces the (R)-configuration in amino acid synthesis, but this must be verified against the specific quadrant model of the ligand used.

  • Hydrogenation:

    • Transfer the catalyst solution to an autoclave containing ethyl 2-acetamido-4-phenylbut-2-enoate (1.0 equiv) in degassed methanol (0.5 M concentration).

    • Pressurize with H₂ (5–10 bar) .

    • Stir at 25°C for 12–24 hours.

  • Work-up:

    • Vent H₂ and concentrate the solvent under reduced pressure.

    • Pass the residue through a short silica plug to remove the catalyst.

    • Recrystallize from EtOAc/Hexane to obtain (R)-N-acetyl-homophenylalanine ethyl ester.

    • De-protection (Optional): Reflux in ethanolic HCl to remove the acetyl group if the free amine is required.

Protocol C: Enzymatic Kinetic Resolution (The Hydrolysis Route)

Principle: Proteases like Alcalase preferentially hydrolyze the L-ester (S-isomer) to the acid, leaving the D-ester (R-isomer) unreacted.

  • Substrate Preparation: Dissolve racemic ethyl 2-amino-4-phenylbutanoate (10 g) in tert-butyl methyl ether (TBME) (100 mL).

  • Enzymatic Reaction:

    • Add phosphate buffer (100 mL, pH 7.5).

    • Add Alcalase 2.4L (or immobilized Subtilisin Carlsberg) (1–2 mL).

    • Stir vigorously at 30°C . Monitor pH and maintain at 7.5 by automatic addition of 1M NaOH (pH-stat mode).

  • Termination & Separation:

    • Stop the reaction when conversion reaches ~55% (slightly past 50% ensures high ee of the remaining substrate).

    • Separate the phases. The aqueous phase contains the (S)-acid and enzyme.

    • The organic phase (TBME) contains the unreacted (R)-ethyl 2-amino-4-phenylbutanoate .

  • Purification:

    • Wash the organic phase with saturated NaHCO₃ to remove traces of acid.

    • Dry over MgSO₄ and concentrate to yield the (R)-ester.

    • Validation: Check optical rotation (

      
      ) and chiral HPLC.
      
Visualizations
Figure 1: Synthesis Pathways Overview

This diagram illustrates the three primary routes to the target molecule.

SynthesisRoutes Target (R)-Ethyl 2-amino-4-phenylbutanoate (Target) Aldehyde Hydrocinnamaldehyde Enamide Enamide Precursor (Ethyl 2-acetamido-4-phenylbut-2-enoate) Aldehyde->Enamide HWE Reaction RhCat Asymmetric Hydrogenation (Rh/(S)-BINAP + H2) Enamide->RhCat RhCat->Target >98% ee KetoAcid 2-Oxo-4-phenylbutanoic Acid Transaminase Biocatalysis (D-ATA + Amine Donor) KetoAcid->Transaminase AminoAcid (R)-Homophenylalanine Transaminase->AminoAcid Stereoselective Esterification Esterification (EtOH/SOCl2) AminoAcid->Esterification Esterification->Target Racemic Racemic Ester (±)-Ethyl 2-amino-4-phenylbutanoate Resolution Kinetic Resolution (Alcalase/Protease) Racemic->Resolution Resolution->Target Unreacted (R)-Ester Waste (S)-Acid (Hydrolyzed) Resolution->Waste Hydrolyzed (S)-Isomer

Caption: Overview of asymmetric hydrogenation, biocatalytic transamination, and kinetic resolution pathways.

Figure 2: Decision Tree for Route Selection

A logical guide for researchers to select the optimal method based on their specific constraints.

DecisionTree Start Start: Select Synthesis Route Scale What is the Target Scale? Start->Scale Gram Lab Scale (<10g) Scale->Gram Kilo Pilot/Production (>1kg) Scale->Kilo Equipment High Pressure Equipment Available? Gram->Equipment RouteA Route A: Asymmetric Hydrogenation (High Yield, Scalable) Kilo->RouteA Standard Choice RouteB Route B: Biocatalytic Transamination (Green, High Selectivity) Kilo->RouteB If Sustainable/Green Required No No Equipment->No Use Route C Yes Yes Equipment->Yes RouteC Route C: Kinetic Resolution (Low Cost, Fast Setup) Purity Is >99.5% ee Critical? Purity->No Purity->Yes No->RouteC No->RouteA Yes->RouteB Yes->Purity

Caption: Decision matrix for selecting the synthesis route based on scale, equipment, and purity requirements.

References
  • Preparation of Enamide Precursors

    • Title: Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products.[1][2]

    • Source: CONICET / ResearchG
    • URL:[Link]

  • Asymmetric Hydrogenation

    • Title: Direct asymmetric hydrogen
    • Source: NIH / PubMed.
    • URL:[Link]

  • Biocatalytic Transamination

    • Title: Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase (Note: Methodology applies to D-
    • Source: NIH / PubMed.
    • URL:[Link]

  • Kinetic Resolution

    • Title: Optical Resolution of Ethyl 2-(Benzylamino)
    • Source: ResearchGate.[3]

    • URL:[Link]

  • Title: (R)

Sources

Comparative

A Senior Application Scientist's Guide to the Stereospecific Activity of (R)- and (S)-ethyl 2-amino-4-phenylbutanoate

Authored for Researchers, Scientists, and Drug Development Professionals In the realm of chiral pharmaceuticals, the three-dimensional orientation of a molecule is not a trivial detail; it is a fundamental determinant of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of chiral pharmaceuticals, the three-dimensional orientation of a molecule is not a trivial detail; it is a fundamental determinant of biological function. The enantiomers of ethyl 2-amino-4-phenylbutanoate serve as a classic and compelling illustration of this principle. While structurally identical in composition, their mirror-image configurations lead to profoundly different interactions within biological systems. This guide provides an in-depth comparison of the (R) and (S) enantiomers, grounded in experimental evidence, to inform strategic decisions in pharmaceutical research and development.

The Principle of Stereoselectivity: Why Chirality Matters

Biological systems, composed of chiral building blocks like L-amino acids and D-sugars, are inherently stereoselective. Enzymes and receptors possess precisely shaped binding sites, often likened to a lock that will only accept a key with a specific three-dimensional structure. Consequently, when a pair of enantiomers is introduced, the "fit" of each into a biological target can differ dramatically. This can result in one enantiomer (the eutomer) eliciting the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even responsible for undesirable side effects. Understanding this stereospecificity is paramount for developing safer and more effective drugs.

Comparative Biological Profile: A Tale of Two Enantiomers

The primary divergence in the activity of (R)- and (S)-ethyl 2-amino-4-phenylbutanoate is their utility and efficacy as building blocks in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.

(S)-ethyl 2-amino-4-phenylbutanoate: This enantiomer is the biologically relevant precursor for a significant class of antihypertensive drugs. Specifically, its structure is integral to the synthesis of widely prescribed ACE inhibitors such as Enalapril.[1] Enalapril is a prodrug that, once metabolized in the body to its active form (enalaprilat), potently inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system that regulates blood pressure.[1] The (S)-configuration is crucial for the correct stereochemistry required for high-affinity binding to the ACE active site.

(R)-ethyl 2-amino-4-phenylbutanoate: In the context of ACE inhibition, the (R)-enantiomer is considered the distomer, or the less active form. While it is a phenylalanine derivative and part of the broader class of amino acid derivatives that have been explored for various physiological activities, its primary role in pharmaceutical chemistry is often as a chiral synthon for other specific targets or as a control compound in stereoselectivity studies.[2] For instance, the related compound, ethyl (R)-2-hydroxy-4-phenylbutanoate, is also a valuable intermediate for some anti-hypertension drugs, showcasing the utility of the (R)-scaffold for different, specific molecular targets.[3][4][5]

Data Summary Table 1: Enantiomer Activity and Application
Feature(S)-ethyl 2-amino-4-phenylbutanoate(R)-ethyl 2-amino-4-phenylbutanoate
Primary Role Key intermediate for ACE inhibitors (e.g., Enalapril)[1]Chiral intermediate for other therapeutics; often the less active enantiomer for ACE inhibition[3][4]
Therapeutic Relevance High (precursor to antihypertensive drugs)Moderate (as a building block for other specific molecules)
Mechanism of Action (as precursor) Forms the core structure that binds to the Angiotensin-Converting Enzyme active site.Not directly incorporated into major ACE inhibitors like Enalapril.
Common Application Pharmaceutical synthesis of "pril" drugs.Used in the synthesis of specific molecules like D-Homophenylalanine; serves as a stereochemical control.[6]

Experimental Protocols: Differentiating and Isolating the Enantiomers

The synthesis and quality control of chiral compounds rely on robust analytical and preparative techniques to distinguish between enantiomers.

Analytical Workflow: Chiral High-Performance Liquid Chromatography (HPLC)

Causality: To ensure the enantiomeric purity of the desired (S)-enantiomer and quantify any (R)-enantiomer impurity, a separation technique that can differentiate between mirror-image molecules is essential. Chiral HPLC achieves this by using a chiral stationary phase (CSP). The CSP contains a chiral selector that transiently interacts with each enantiomer, forming diastereomeric complexes with different stabilities. This difference in interaction energy results in different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including amino acid esters.[7][8]

Protocol:

  • System Preparation: Utilize an HPLC system equipped with a UV or fluorescence detector.

  • Column Selection: Install a polysaccharide-based chiral column (e.g., Chiralpak® IA, IC, IE).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v Hexane:Isopropanol). The exact ratio must be optimized for the specific column and compound to achieve baseline separation.[9]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the ethyl 2-amino-4-phenylbutanoate sample in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and begin the run at a constant flow rate (e.g., 1.0 mL/min).

  • Detection: Monitor the column eluent at a suitable wavelength (e.g., 254 nm) or via fluorescence if a derivatizing agent is used for enhanced sensitivity.[9][10]

  • Data Analysis: The two enantiomers will appear as distinct peaks. Identify each peak by comparing retention times with pure standards. Calculate the enantiomeric excess (% ee) by comparing the peak areas of the two enantiomers.

Visualization 1: Chiral HPLC Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_output Phase 3: Quantification col_select Select Chiral Stationary Phase mob_phase Prepare Mobile Phase (e.g., Hexane/IPA) col_select->mob_phase sample_prep Dissolve Sample in Mobile Phase mob_phase->sample_prep inject Inject Sample onto HPLC sample_prep->inject separate Enantiomeric Separation on Chiral Column inject->separate detect UV/FL Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Calculate Peak Areas & Enantiomeric Excess (% ee) chromatogram->quantify

Caption: A standardized workflow for the analytical separation of enantiomers via Chiral HPLC.

Preparative Workflow: Enzymatic Kinetic Resolution

Causality: When starting with a racemic (50:50) mixture of enantiomers, a preparative method is needed to isolate the desired one. Enzymatic kinetic resolution is an elegant and highly selective method. It leverages the stereospecificity of enzymes, which will catalyze a reaction on one enantiomer at a much faster rate than the other. For esters, lipases are commonly used to selectively hydrolyze one enantiomer to its corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This chemical transformation allows for easy separation of the two compounds based on their different chemical properties (e.g., solubility, charge).

Protocol:

  • Reaction Setup: In a temperature-controlled reactor, dissolve the racemic ethyl 2-amino-4-phenylbutanoate in a suitable buffer and organic co-solvent system.

  • Enzyme Addition: Add an immobilized lipase (e.g., Candida antarctica lipase B). Immobilization simplifies enzyme removal after the reaction.

  • Selective Hydrolysis: Maintain the reaction at an optimal temperature (e.g., 30-45 °C) with gentle agitation. The lipase will preferentially hydrolyze the (S)-ester to (S)-2-amino-4-phenylbutanoic acid.

  • Monitoring: Periodically withdraw aliquots and analyze them by chiral HPLC to monitor the conversion and enantiomeric excess of the remaining (R)-ester. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric purity of both products.

  • Workup and Separation: Once the target conversion is reached, filter off the immobilized enzyme.

  • Extraction: Adjust the pH of the aqueous solution to be acidic, then extract with an organic solvent (e.g., ethyl acetate) to isolate the unreacted (R)-ethyl 2-amino-4-phenylbutanoate.

  • Isolation: Adjust the pH of the remaining aqueous layer to be basic and extract with an organic solvent to isolate the (S)-2-amino-4-phenylbutanoic acid, which can be re-esterified if needed.

Visualization 2: Enzymatic Resolution Pathway

G racemate Racemic Mixture (R)-Ester & (S)-Ester enzyme Lipase Enzyme racemate->enzyme reaction Stereoselective Hydrolysis enzyme->reaction separation Chemical Separation (e.g., Extraction) reaction->separation s_acid Product 1: (S)-2-amino-4-phenylbutanoic Acid (Water Soluble) separation->s_acid Hydrolyzed r_ester Product 2: (R)-ethyl 2-amino-4-phenylbutanoate (Organic Soluble) separation->r_ester Unreacted

Caption: The process of separating enantiomers using enzyme-catalyzed kinetic resolution.

Conclusion and Outlook

The comparison of (R)- and (S)-ethyl 2-amino-4-phenylbutanoate provides a clear and instructive example of stereospecificity in drug development. The high therapeutic relevance of the (S)-enantiomer as a precursor to ACE inhibitors stands in contrast to the different applications of the (R)-enantiomer. This dichotomy necessitates the use of precise analytical methods like chiral HPLC for quality control and efficient preparative techniques such as enzymatic resolution for manufacturing. For scientists in the pharmaceutical industry, a deep understanding of these principles and methodologies is not merely academic—it is a prerequisite for the rational design and synthesis of next-generation therapeutics that are both potent and safe.

References

  • Title: Enalapril | C20H28N2O5 | CID 5388962 Source: PubChem - NIH URL: [Link]

  • Title: Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor Source: PubMed URL: [Link]

  • Title: (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride | C12H18ClNO2 | CID 12935373 Source: PubChem URL: [Link]

  • Title: Production of Ethyl (R)-2-Hydroxy-4-phenylbutanoate via Reduction of Ethyl 2-Oxo-4-phenylbutanoate in an Interface Bioreactor Source: Bioscience, Biotechnology, and Biochemistry | Oxford Academic URL: [Link]

  • Title: Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors Source: Journal of Sciences, Islamic Republic of Iran URL: [Link]

  • Title: Method for preparing ethyl 2-oxy-4-phenylbutyrate Source: Google Patents URL
  • Title: Production of Ethyl (R)-2-Hydroxy-4-phenylbutanoate via Reduction of Ethyl 2-Oxo-4-phenylbutanoate in an Interface Bioreactor Source: J-STAGE URL: [Link]

  • Title: A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid Source: ResearchGate URL: [Link]

  • Title: Method for preparing ethyl 2-oxo-4-phenylbutyrate Source: Google Patents URL
  • Title: Optical Resolution of Ethyl 2-(Benzylamino)-4-oxo-4-phenylbutanoate with Tartaric Acid a Practical Synthesis of D-Homophenylalanine Source: ResearchGate URL: [Link]

  • Title: Ethyl 2-amino-4-phenylbutanoate | C12H17NO2 | CID 4646380 Source: PubChem URL: [Link]

  • Title: Stereoselective process for enalapril Source: Google Patents URL
  • Title: (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: ResearchGate URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-Enantiomers of Ethyl 2-Amino-4-Phenylbutanoate

For researchers and professionals in drug development, the unequivocal differentiation of enantiomers is a cornerstone of ensuring the safety, efficacy, and specificity of a chiral drug molecule. The seemingly subtle dif...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unequivocal differentiation of enantiomers is a cornerstone of ensuring the safety, efficacy, and specificity of a chiral drug molecule. The seemingly subtle difference in the three-dimensional arrangement of atoms between two enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the spectroscopic techniques used to distinguish between the (R) and (S) enantiomers of ethyl 2-amino-4-phenylbutanoate, a key chiral building block. We will delve into the principles and practical applications of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, supported by experimental insights and protocols.

The Imperative of Chiral Discrimination in Pharmaceutical Science

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their differentiation, therefore, necessitates interaction with another chiral entity, be it a biological receptor or polarized light. Spectroscopic methods that utilize polarized light or a chiral environment are consequently indispensable tools for the stereochemical analysis of chiral molecules like ethyl 2-amino-4-phenylbutanoate.

Vibrational Circular Dichroism (VCD): A Definitive Assignment of Absolute Configuration

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2] This technique is particularly valuable as it can provide a definitive determination of the absolute configuration of a molecule in solution.[1]

The Underlying Principle: Chiral Molecular Vibrations

Just as a chiral molecule interacts differently with plane-polarized light in traditional polarimetry, its constituent bonds vibrate in a manner that is also chiral. VCD spectroscopy probes these chiral vibrations. For a given vibrational mode, one enantiomer will preferentially absorb left circularly polarized light, while its mirror image will preferentially absorb right circularly polarized light to the same extent. This results in VCD spectra that are mirror images of each other for the two enantiomers.

Experimental Protocol: VCD Analysis of Ethyl 2-Amino-4-Phenylbutanoate
  • Sample Preparation: Prepare solutions of the (R) and (S) enantiomers of ethyl 2-amino-4-phenylbutanoate in a suitable solvent (e.g., deuterated chloroform, CDCl₃) at a concentration of approximately 0.1 M. The solvent should be transparent in the infrared region of interest.

  • Instrumentation: Utilize a VCD spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized infrared radiation.

  • Data Acquisition: Record the VCD and infrared absorption spectra of the solvent for background correction. Subsequently, acquire the spectra for the (R) and (S) enantiomer solutions over a spectral range of 800-2000 cm⁻¹.

  • Data Processing: Subtract the solvent spectrum from the sample spectra. The resulting VCD spectrum for the (R)-enantiomer should be of equal magnitude but opposite in sign to that of the (S)-enantiomer.

VCD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis R_Sample (R)-Enantiomer in CDCl3 Spectrometer VCD Spectrometer R_Sample->Spectrometer Measure S_Sample (S)-Enantiomer in CDCl3 S_Sample->Spectrometer Measure R_Spectrum VCD Spectrum of (R) Spectrometer->R_Spectrum S_Spectrum VCD Spectrum of (S) Spectrometer->S_Spectrum Comparison Mirror-Image Spectra R_Spectrum->Comparison S_Spectrum->Comparison

Caption: Workflow for VCD analysis of enantiomers.

Expected Data and Interpretation

The VCD spectra of the (R) and (S) enantiomers of ethyl 2-amino-4-phenylbutanoate are expected to be perfect mirror images. For instance, a positive Cotton effect (a positive peak) in the VCD spectrum of the (R)-enantiomer at a specific wavenumber will correspond to a negative Cotton effect (a negative peak) of the same magnitude at the same wavenumber in the spectrum of the (S)-enantiomer.

Vibrational Mode (Hypothetical)(R)-Enantiomer VCD Signal (ΔA x 10⁻⁵)(S)-Enantiomer VCD Signal (ΔA x 10⁻⁵)
C=O stretch+2.5-2.5
N-H bend-1.8+1.8
C-N stretch+1.2-1.2

This mirror-image relationship provides unambiguous confirmation of the enantiomeric nature of the samples. Computational modeling, often using density functional theory (DFT), can be used to predict the VCD spectrum for a given absolute configuration, allowing for the direct assignment of the (R) or (S) label to the experimentally obtained spectra.[3][4]

Electronic Circular Dichroism (ECD): Probing Chiral Electronic Transitions

Electronic Circular Dichroism (ECD) spectroscopy is analogous to VCD but operates in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized UV-Vis light, providing information about the stereochemistry of molecules containing chromophores.[5][6]

The Underlying Principle: The Cotton Effect

The presence of a chiral center near a chromophore (in this case, the phenyl group in ethyl 2-amino-4-phenylbutanoate) perturbs the electronic transitions of the chromophore.[7] This results in a differential absorption of circularly polarized light, known as the Cotton effect. The sign and magnitude of the Cotton effect are characteristic of the absolute configuration of the molecule.[5]

Experimental Protocol: ECD Analysis of Ethyl 2-Amino-4-Phenylbutanoate
  • Sample Preparation: Prepare dilute solutions (typically 10⁻³ to 10⁻⁵ M) of the (R) and (S) enantiomers in a UV-transparent solvent such as methanol or acetonitrile.

  • Instrumentation: Use a dedicated ECD spectrophotometer.

  • Data Acquisition: Record a baseline spectrum with the pure solvent. Then, acquire the ECD spectra of the (R) and (S) enantiomer solutions, typically in the range of 200-400 nm.

  • Data Processing: The instrument software will automatically subtract the baseline. The resulting spectra for the two enantiomers should be mirror images.

ECD_Principle cluster_light Circularly Polarized Light cluster_interaction Interaction with Enantiomers cluster_result Differential Absorption LCP Left Circularly Polarized Light R_Enantiomer (R)-Enantiomer LCP->R_Enantiomer S_Enantiomer (S)-Enantiomer LCP->S_Enantiomer RCP Right Circularly Polarized Light RCP->R_Enantiomer RCP->S_Enantiomer R_Abs ΔA(R) ≠ 0 R_Enantiomer->R_Abs Produces Cotton Effect S_Abs ΔA(S) = -ΔA(R) S_Enantiomer->S_Abs Produces Mirror-Image Cotton Effect

Caption: Principle of ECD for enantiomeric differentiation.

Expected Data and Interpretation

For ethyl 2-amino-4-phenylbutanoate, the phenyl chromophore is expected to give rise to characteristic Cotton effects in the ECD spectrum. The spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum.

Wavelength (nm)(R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)(S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
~260+5000-5000
~220-8000+8000

The sign of the Cotton effect at a particular wavelength is directly related to the absolute configuration. Similar to VCD, theoretical calculations can be used to predict the ECD spectrum for a given enantiomer, allowing for the assignment of absolute configuration.[6]

NMR Spectroscopy with Chiral Solvating Agents (CSAs): Creating a Diastereomeric Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, by introducing a chiral solvating agent (CSA), a diastereomeric interaction is formed between the CSA and each enantiomer.[8][9] These diastereomeric complexes are not mirror images and will have different NMR spectra.[8]

The Underlying Principle: Diastereomeric Anisochrony

A chiral solvating agent creates a chiral environment in the NMR tube. The non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the CSA and the (R)-enantiomer will be different from the interactions with the (S)-enantiomer.[10][11] This leads to a difference in the chemical shifts of corresponding nuclei in the two enantiomers, a phenomenon known as anisochrony.[8]

Experimental Protocol: NMR Analysis with a CSA
  • CSA Selection: Choose a suitable chiral solvating agent. For an amine-containing compound like ethyl 2-amino-4-phenylbutanoate, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol is a common choice.

  • Sample Preparation: Dissolve a racemic or enantiomerically enriched sample of ethyl 2-amino-4-phenylbutanoate in a deuterated solvent (e.g., CDCl₃). Acquire a standard ¹H NMR spectrum.

  • Addition of CSA: Add the CSA to the NMR tube in a stepwise manner, acquiring a spectrum after each addition, until a clear separation of signals for the two enantiomers is observed. A 1:1 molar ratio of analyte to CSA is often a good starting point.

  • Spectral Analysis: Compare the spectra before and after the addition of the CSA. Look for the splitting of signals that were singlets (or single sets of multiplets) in the original spectrum into two separate signals (or sets of multiplets). The integration of these separated signals can be used to determine the enantiomeric excess (ee) of the sample.[12]

Expected Data and Interpretation

Upon the addition of a CSA, one or more proton signals in the ¹H NMR spectrum of a racemic mixture of ethyl 2-amino-4-phenylbutanoate will resolve into two distinct signals. For example, the methine proton (the proton on the chiral carbon) is often sensitive to the chiral environment and may show a clear separation.

ProtonChemical Shift (δ) in CDCl₃ (Hypothetical)Chemical Shift (δ) in CDCl₃ + CSA (Hypothetical)
-CH-NH₂3.8 ppm (triplet)(R): 3.82 ppm (triplet), (S): 3.78 ppm (triplet)
Ethyl -CH₂-4.2 ppm (quartet)(R): 4.21 ppm (quartet), (S): 4.19 ppm (quartet)

The separation of these signals allows for the quantification of each enantiomer in a mixture. While this method is excellent for determining enantiomeric purity, assigning which signal corresponds to which enantiomer often requires an enantiomerically pure standard. ¹³C NMR can also be used in conjunction with CSAs and can be advantageous in cases of severe signal overlap in the ¹H NMR spectrum.[13]

Conclusion

The spectroscopic comparison of the (R) and (S) enantiomers of ethyl 2-amino-4-phenylbutanoate relies on techniques that can probe the chirality of the molecule. VCD and ECD are powerful methods for the determination of absolute configuration, providing mirror-image spectra for the two enantiomers. NMR spectroscopy with the addition of a chiral solvating agent is an effective and accessible method for determining enantiomeric purity by inducing diastereomeric non-equivalence. The choice of technique will depend on the specific analytical question being addressed, with VCD and ECD being the gold standard for absolute configuration assignment and NMR with CSAs being a robust method for quantifying enantiomeric excess.

References

  • Gammacurta, M., Tempere, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). Available from: [Link]

  • Kataoka, M., et al. (2002). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. PubMed. Available from: [Link]

  • CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate. Google Patents.
  • Ribeiro, J. P., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(15), 4479. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available from: [Link]

  • A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. ResearchGate. Available from: [Link]

  • (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride. PubChem. Available from: [Link]

  • Kondoh, A., et al. (2003). Electronic Circular Dichroism Spectroscopy of 1‐(R)‐Phenylethanol: The “Sector Rule” Revisited and an Exploration of Solvent Effects. Chirality, 15(5), 383-392. Available from: [Link]

  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ScienceDirect. Available from: [Link]

  • Urbanova, M., et al. (2021). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 1180, 338570. Available from: [Link]

  • Pérez-Trujillo, M., et al. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry, 85(21), 10523–10530. Available from: [Link]

  • Tovar, C. A., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B, 126(32), 6141–6152. Available from: [Link]

  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Taylor & Francis Online. Available from: [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. Available from: [Link]

  • Dąbrowa, K., et al. (2021). Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. Molecules, 26(23), 7155. Available from: [Link]

  • Georgieva, Z. N., et al. (2018). Imprinting Chirality onto the Electronic States of Colloidal Perovskite Nanoplatelets. OSTI.gov. Available from: [Link]

  • A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. YouTube. Available from: [Link]

  • Kastner, A., et al. (2016). Coincident measurement of photo-ion circular dichroism and photo-electron circular dichroism in 1-phenylethylamine. Physical Chemistry Chemical Physics, 18(34), 23759-23766. Available from: [Link]

  • Ghirlanda, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13038–13047. Available from: [Link]

  • Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2012). Electronic circular dichroism behavior of chiral Phthiobuzone. Acta Pharmacologica Sinica, 33(9), 1219–1224. Available from: [Link]

  • Taniguchi, T. (2020). Solid-state vibrational circular dichroism studies on the conformation of an amino acid molecule in crystalline state. Journal of Pharmaceutical and Biomedical Analysis, 183, 113148. Available from: [Link]

  • Kim, J., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. Journal of the American Chemical Society, 146(38), 25867–25873. Available from: [Link]

  • C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. ResearchGate. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Validating HPLC Methods for Enantiomeric Purity

An Objective Comparison of Methodologies and Performance For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of a chiral drug is not merely a quality control checkpoint; it i...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Methodologies and Performance

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of a chiral drug is not merely a quality control checkpoint; it is a fundamental requirement for safety and efficacy. The differential pharmacological and toxicological profiles of enantiomers demand analytical methods that are not just accurate, but rigorously validated to be reliable and robust. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for this purpose, comparing common strategies and providing the "why" behind the critical "how."

The Validation Imperative: A Comparative Overview of Regulatory Landscapes

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2][3] While the goal is universal, the specific expectations can vary slightly between major regulatory bodies. The International Council for Harmonisation (ICH) Q2(R1) guideline serves as the global benchmark, with the U.S. Pharmacopeia (USP) General Chapter <1225> and FDA/EMA guidelines providing harmonious, detailed frameworks.[4][5][6][7][8]

A method for enantiomeric purity is classified as a quantitative test for impurities. The key validation parameters required by these major bodies are largely aligned and include:

  • Specificity: The ability to assess the target enantiomer in the presence of its counterpart and other potential impurities.[5][9][10]

  • Linearity & Range: Demonstrating a proportional relationship between signal response and the concentration of the undesired enantiomer over a specified range.[5][9]

  • Accuracy: The closeness of the measured value to the true value.[5][9]

  • Precision: The degree of scatter between a series of measurements (Repeatability and Intermediate Precision).[5][9]

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[9]

  • Limit of Detection (LOD): The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[9][10][11]

  • System Suitability: A set of tests to ensure the chromatographic system is performing adequately for the analysis.[9][10][12]

The core difference often lies not in what to test, but in the nuanced acceptance criteria and the stage of development at which certain parameters are rigorously assessed. For instance, while ICH guidelines apply to regulatory submissions, internal lab standards during early development might employ a subset of these parameters.

The Validation Workflow: From Protocol to Performance

A successful validation is a systematic process. It begins with a well-developed chromatographic method and proceeds through a predefined protocol that outlines the experiments and acceptance criteria for each parameter.

ValidationWorkflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting MD Method Development & Optimization VP Validation Protocol (Define Experiments & Acceptance Criteria) MD->VP Finalized Method EXEC Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) VP->EXEC DATA Data Acquisition & Processing EXEC->DATA EVAL Evaluate Data vs. Acceptance Criteria DATA->EVAL VR Validation Report Generation EVAL->VR Pass/Fail

Caption: High-level workflow for HPLC method validation.

Core Validation Parameters: In-Depth Protocols and Causality

Here, we dissect the critical validation parameters, providing step-by-step protocols and the scientific rationale behind them.

Specificity (Selectivity)

Expert Insight: Specificity is the cornerstone of an impurity method. It proves that the peak for the undesired enantiomer (the distomer) is free from interference from the main enantiomer (the eutomer), process impurities, degradants, or matrix components. For chiral methods, the most critical element is demonstrating baseline resolution between the two enantiomers.[13] While the terms are often used interchangeably, selectivity refers to the method's ability to distinguish various components, and specificity is the ultimate proof that it can unequivocally assess the analyte of interest.[14]

Experimental Protocol:

  • Prepare Solutions:

    • Diluent Blank: Mobile phase or sample solvent.

    • Eutomer Solution: A solution of the desired enantiomer at the nominal analytical concentration.

    • Distomer Solution: A solution of the undesired enantiomer.

    • Racemic Mixture: A 50:50 mixture of both enantiomers.

    • Spiked Sample: The eutomer solution spiked with the distomer at the specification limit (e.g., 0.15%).

    • Forced Degradation Samples (if stability-indicating): Expose the eutomer to stress conditions (acid, base, peroxide, heat, light) to generate potential degradants.

  • Analysis: Inject all prepared solutions onto the HPLC system.

  • Evaluation:

    • Confirm no interfering peaks are observed at the retention time of the distomer in the blank and eutomer solutions.

    • Ensure the peaks for both enantiomers are well-resolved in the racemic and spiked samples.

    • In forced degradation samples, assess the resolution between the enantiomer peaks and any degradation products. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm homogeneity.

Acceptance Criteria:

  • Resolution (Rs): The resolution between the eutomer and distomer peaks should be ≥ 2.0. A value of 1.5 is often considered baseline, but aiming for ≥ 2.0 builds robustness into the method.[15]

  • Interference: No significant peaks should elute at the retention time of the distomer in the blank chromatogram.

  • Peak Purity: The peak purity index for the enantiomers in the presence of degradants should pass the software-defined threshold (e.g., >990).

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Expert Insight: For an enantiomeric purity method, the LOQ is arguably more critical than the LOD. You must be able to reliably quantify the undesired enantiomer at the specification limit. The LOQ is the concentration that provides a signal-to-noise (S/N) ratio of approximately 10:1, while the LOD is around 3:1.[10][16] It is crucial to experimentally verify the LOQ with precision and accuracy assessments.

Experimental Protocol:

  • Estimate LOQ:

    • Prepare a series of dilute solutions of the distomer.

    • Inject them and determine the concentration that yields an S/N ratio of approximately 10. This is your estimated LOQ.

  • Confirm LOQ:

    • Prepare a solution of the distomer at the estimated LOQ concentration.

    • Inject this solution six times.

    • Spike the eutomer solution with the distomer at the LOQ concentration and perform six replicate preparations to assess accuracy.

  • Evaluation:

    • Calculate the %RSD of the peak areas from the six replicate injections of the LOQ solution.

    • Calculate the percent recovery of the distomer from the spiked samples.

Acceptance Criteria:

  • S/N Ratio: The response at the LOQ should be ≥ 10.[10][16]

  • Precision at LOQ: The %RSD for six replicate injections should typically be ≤ 10%.[17]

  • Accuracy at LOQ: Recovery should be within a justified range, often 80-120%.

Linearity and Range

Expert Insight: Linearity demonstrates a direct relationship between concentration and response. For an enantiomeric impurity, the range must be chosen logically. It should bracket the specification limit, typically from the LOQ up to 120% or 150% of the specification. A five-point calibration curve is standard. Assuming a 0.15% specification, a suitable range would be LOQ, 0.075%, 0.1125%, 0.15%, and 0.18%.

Experimental Protocol:

  • Prepare Standards: Prepare at least five standard solutions of the distomer by spiking the eutomer (at its nominal concentration) to cover the desired range.

  • Analysis: Inject each standard solution in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area of the distomer versus its concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation Coefficient (r²): Should be ≥ 0.995, with ≥ 0.999 being a common and achievable target.

  • Y-intercept: Should be close to zero, indicating minimal bias. A common check is that the y-intercept is not more than 25% of the response at the LOQ level.

Accuracy

Expert Insight: Accuracy demonstrates how close your measured value is to the actual value. It is determined by a recovery study. For enantiomeric purity, this involves spiking the drug substance with known amounts of the undesired enantiomer.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples (in triplicate) of the eutomer drug substance spiked with the distomer at a minimum of three concentration levels covering the range (e.g., LOQ, 100% of specification, and 120% of specification).

  • Analysis: Analyze the spiked samples and a placebo/unspiked sample.

  • Evaluation: Calculate the percent recovery at each level using the formula: % Recovery = [(Amount Found - Amount in Unspiked) / Amount Spiked] * 100

Acceptance Criteria:

  • Recovery: The mean percent recovery should be within a predefined range, typically 90.0% to 110.0% for impurity levels. For levels near the LOQ, a wider range (e.g., 80.0% to 120.0%) may be justifiable.[16]

Precision

Expert Insight: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst ruggedness). This demonstrates the method's consistency under various conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the eutomer spiked with the distomer at 100% of the specification limit.

    • Analyze all six samples on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation:

    • Calculate the mean, standard deviation, and %RSD for the set of six results from the repeatability study.

    • Calculate the overall mean, standard deviation, and %RSD for all 12 results from both the repeatability and intermediate precision studies.

Acceptance Criteria:

  • %RSD: The relative standard deviation should be ≤ 10% for impurity quantification. For minor components, this can extend to 15%.[17][18]

Robustness

Expert Insight: Robustness testing is critical, especially for chiral separations which can be sensitive to minor changes.[19] The goal is to identify which parameters must be strictly controlled. This is often done using a one-factor-at-a-time (OFAT) approach or a Design of Experiments (DoE) model.

Experimental Protocol:

  • Identify Parameters: Select critical chromatographic parameters to vary, such as:

    • Flow rate (e.g., ± 10%)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., organic modifier ± 2% absolute)[11]

    • pH of aqueous mobile phase component (e.g., ± 0.2 units)

  • Analysis: Prepare a system suitability solution (e.g., a racemic or partially resolved mixture). Inject this solution while varying one parameter at a time.

  • Evaluation: Monitor the effect on critical system suitability responses, primarily the resolution (Rs) between the enantiomers. Also note any significant changes in retention time or peak shape.

Acceptance Criteria:

  • Resolution (Rs): The resolution should remain ≥ 2.0 under all varied conditions.

  • System Suitability: All other system suitability criteria (e.g., tailing factor) should remain within their limits.

ValidationParameters VALIDATION Method Validation SPEC Specificity VALIDATION->SPEC LOQ LOQ / LOD VALIDATION->LOQ LIN Linearity VALIDATION->LIN ACC Accuracy VALIDATION->ACC PREC Precision VALIDATION->PREC ROB Robustness VALIDATION->ROB SPEC->LOQ is prerequisite for SPEC->ACC is prerequisite for SPEC->PREC is prerequisite for LOQ->LIN defines lower limit of LIN->ACC supports LIN->PREC supports

Caption: Interrelationship of core validation parameters.

Comparative Case Study: Polysaccharide vs. Macrocyclic Glycopeptide CSP

To illustrate the practical application of these principles, we present a comparative validation summary for the enantiomeric purity of a hypothetical drug, "ChiralPro," on two common types of Chiral Stationary Phases (CSPs): a polysaccharide-based column (Column A) and a macrocyclic glycopeptide-based column (Column B). The specification for the undesired R-enantiomer is NMT 0.15%.

Method Conditions:

  • Column A (Polysaccharide): Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel. Mobile Phase: Hexane/Ethanol (90:10 v/v).

  • Column B (Macrocyclic Glycopeptide): Teicoplanin-based CSP. Mobile Phase: Methanol/Acetic Acid/Triethylamine (100/0.1/0.1 v/v/v).

Table 1: System Suitability Comparison

ParameterColumn A (Polysaccharide)Column B (Macrocyclic Glycopeptide)Acceptance Criteria
Resolution (Rs) 3.52.8≥ 2.0
Tailing Factor (T) 1.21.4≤ 1.5
Theoretical Plates (N) 8,5006,200> 2000

Insight: Both columns meet the system suitability criteria. Column A shows superior resolution and efficiency, suggesting it may be more robust, while Column B offers the advantage of being compatible with more polar, MS-friendly mobile phases.

Table 2: Summary of Validation Parameter Performance

Validation ParameterColumn A (Polysaccharide)Column B (Macrocyclic Glycopeptide)Acceptance Criteria
Specificity Pass (Rs = 3.5)Pass (Rs = 2.8)Baseline resolution (Rs ≥ 2.0)
LOQ 0.02%0.03%S/N ≥ 10, Precision ≤ 10% RSD
Linearity (r²) 0.99950.9991≥ 0.995
Range 0.02% - 0.20%0.03% - 0.20%Brackets specification
Accuracy (% Recovery) 98.5% - 102.1%96.7% - 104.5%90.0% - 110.0%
Precision (% RSD) 2.8% (Repeatability)3.5% (Repeatability)≤ 10%
Intermediate Precision (%RSD) 4.1% (Overall)5.2% (Overall)≤ 15%
Robustness Passed all variationsFailed flow rate +10% (Rs=1.8)Rs ≥ 2.0

Comparative Analysis:

  • Performance: Column A demonstrates superior performance across the board, with higher resolution, a lower LOQ, and better precision. This is often characteristic of polysaccharide CSPs in normal phase mode, which tend to be highly selective.[20]

  • Robustness: The robustness study reveals a critical difference. Column A maintained adequate resolution under all tested variations. Column B's resolution dropped below the acceptance criteria with a small increase in flow rate, indicating that this parameter must be very tightly controlled if this method were to be used. This highlights why robustness testing is not just a checkbox exercise; it is a vital predictor of a method's long-term reliability.

  • Choice of Method: Based on this data, the method using Column A would be the recommended choice for routine quality control. It is more rugged and less susceptible to minor day-to-day variations. The method using Column B could be considered a viable alternative if, for example, a polar organic or reversed-phase method was an absolute requirement, but it would necessitate stricter controls on flow rate in the final method procedure.

Conclusion: A Foundation of Trust

Validation is the process of building a foundation of trust in your analytical results. For enantiomeric purity, where trace-level quantification is paramount, this trust must be absolute. By systematically challenging the method's specificity, sensitivity, linearity, accuracy, precision, and robustness, you are not just fulfilling a regulatory requirement; you are ensuring the scientific integrity of your data. The choice of a chiral stationary phase and method conditions has a profound impact on the ease and success of validation. A comparative approach, as demonstrated, allows for an informed, data-driven decision that balances performance with the practical need for a robust and reliable method that will stand the test of time in a regulated environment.

References

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]

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Validation

A Comparative Guide to Catalysts for the Asymmetric Synthesis of Ethyl 2-Amino-4-Phenylbutanoate

Introduction: The Significance of Chiral Amines and the Quest for Efficient Synthesis Ethyl 2-amino-4-phenylbutanoate, a key chiral building block, is a valuable intermediate in the synthesis of numerous pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amines and the Quest for Efficient Synthesis

Ethyl 2-amino-4-phenylbutanoate, a key chiral building block, is a valuable intermediate in the synthesis of numerous pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors used in the management of hypertension and congestive heart failure. The biological activity of these drugs is critically dependent on the stereochemistry of this amino acid derivative, making its enantioselective synthesis a topic of paramount importance for the pharmaceutical industry. This guide provides a comparative analysis of various catalytic systems for the asymmetric synthesis of ethyl 2-amino-4-phenylbutanoate, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies, their performance, and the underlying mechanistic principles. We will delve into the intricacies of metal-based catalysis, biocatalysis, and organocatalysis, presenting experimental data to facilitate an informed selection of the most suitable approach for specific research and development needs.

Comparative Analysis of Catalytic Systems

The asymmetric synthesis of ethyl 2-amino-4-phenylbutanoate predominantly relies on three major catalytic strategies: rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide precursor, biocatalytic transformations of a keto ester or racemic amine, and, to a lesser extent, emerging organocatalytic methods. Each approach presents a unique set of advantages and challenges in terms of efficiency, selectivity, operational simplicity, and scalability.

Rhodium-Catalyzed Asymmetric Hydrogenation: The Workhorse of Industry

Rhodium-catalyzed asymmetric hydrogenation of α-enamides is a well-established and highly effective method for the synthesis of α-amino acid derivatives.[1] This approach typically involves the hydrogenation of ethyl 2-(acetylamino)-4-phenylbut-2-enoate using a chiral rhodium catalyst. The success of this reaction is heavily reliant on the nature of the chiral phosphine ligand coordinated to the rhodium center.

Mechanism of Action: The prevailing mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides is the "unsaturated mechanism".[2] In this pathway, the chiral rhodium catalyst coordinates to the double bond of the enamide substrate to form two diastereomeric catalyst-substrate complexes. The enantioselectivity of the reaction is determined by the difference in the rate of hydrogen addition to these two diastereomers, with the minor, more reactive diastereomer leading to the major enantiomer of the product.

Experimental Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation

Caption: Generalized workflow for rhodium-catalyzed asymmetric hydrogenation.

Performance Data of Selected Chiral Rhodium Catalysts:

Catalyst/LigandSubstrateSolventPressure (atm H₂)Temp (°C)Yield (%)ee (%)Reference
Rh-(R,R)-Et-DuPhosEthyl 2-(acetylamino)-4-phenylbut-2-enoateMeOH125>95>95[3]
Rh-(S,S)-ChiraphosEthyl 2-(acetylamino)-4-phenylbut-2-enoateEtOH5050~10098N/A
Rh-(R)-BINAPEthyl 2-(acetylamino)-4-phenylbut-2-enoateTHF125High>90[3]
Rh-TangPhosβ-Acylamino NitroolefinsN/AN/AN/AHighHigh[4]

Causality Behind Experimental Choices: The choice of ligand is paramount as it dictates the chiral environment around the metal center, thereby influencing enantioselectivity. Solvents like methanol and ethanol are often preferred due to their ability to dissolve both the substrate and the catalyst, and they can also play a role in stabilizing the catalytic intermediates. The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to higher pressures, which can influence the reaction rate.

Biocatalysis: The Green and Highly Selective Alternative

Biocatalytic methods offer an environmentally benign and often highly enantioselective route to chiral molecules. For the synthesis of ethyl 2-amino-4-phenylbutanoate, two main biocatalytic strategies are employed: the asymmetric reduction of the corresponding keto ester and the kinetic resolution of the racemic amino ester.

a) Asymmetric Reduction of Ethyl 2-Oxo-4-phenylbutanoate: This approach utilizes oxidoreductase enzymes, often from yeast or bacteria, to stereoselectively reduce the ketone functionality to a hydroxyl group. The resulting ethyl (R)-2-hydroxy-4-phenylbutanoate is a key intermediate that can be subsequently converted to the desired amino ester. For instance, yeasts such as Rhodotorula minuta and Candida holmii have been shown to effectively reduce ethyl 2-oxo-4-phenylbutanoate to the (R)-hydroxy ester with high enantiomeric excess.[5]

b) Lipase-Catalyzed Kinetic Resolution: In this method, a lipase enzyme is used to selectively acylate one enantiomer of a racemic mixture of ethyl 2-amino-4-phenylbutanoate, allowing for the separation of the unreacted, enantiopure amino ester. Lipases are known for their broad substrate scope and high enantioselectivity in non-aqueous media.

Catalytic Cycle: Lipase-Catalyzed Kinetic Resolution

G Racemic_Amine Racemic Ethyl 2-amino-4-phenylbutanoate Enzyme_Substrate_Complex Enzyme-Substrate Complex Racemic_Amine->Enzyme_Substrate_Complex (R)- and (S)-enantiomers Lipase Lipase Lipase->Enzyme_Substrate_Complex Acyl_Donor Acyl Donor (e.g., Ethyl Acetate) Acyl_Donor->Enzyme_Substrate_Complex Enzyme_Substrate_Complex->Lipase Acyled_Amine N-Acetylated (S)-Amine Ester Enzyme_Substrate_Complex->Acyled_Amine Selective acylation Unreacted_Amine (R)-Ethyl 2-amino-4-phenylbutanoate (Enantiopure) Enzyme_Substrate_Complex->Unreacted_Amine Unreacted

Caption: Simplified catalytic cycle for lipase-catalyzed kinetic resolution.

Performance Data of Biocatalytic Systems:

BiocatalystReaction TypeSubstrateYield (%)ee (%)Reference
Rhodotorula minuta IFO 0920Asymmetric ReductionEthyl 2-oxo-4-phenylbutanoateN/A95 (for R-hydroxy ester)[5]
Candida holmii KPY 12402Asymmetric ReductionEthyl 2-oxo-4-phenylbutanoate58 (overall)90 (for R-hydroxy ester)[5]
Lipase AKKinetic Resolution(R,S)-Ethyl 2-hydroxy-4-phenylbutyrateN/Aup to 99[6]
Phenylalanine DehydrogenaseReductive Amination2-oxo-4-phenylbutanoic acidHighN/A[7]

Causality Behind Experimental Choices: The choice of microorganism or isolated enzyme is critical for achieving high enantioselectivity. The reaction conditions, such as pH, temperature, and co-solvents, are optimized to ensure the stability and activity of the biocatalyst. For whole-cell reductions, a co-substrate like glucose is often added to regenerate the necessary cofactors (e.g., NADH). In lipase-catalyzed resolutions, the choice of acyl donor and solvent can significantly impact both the reaction rate and enantioselectivity.

Organocatalysis: A Metal-Free Frontier

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[8][9] While specific high-performing examples for the direct synthesis of ethyl 2-amino-4-phenylbutanoate are less documented compared to the other two methods, the principles of organocatalysis are highly applicable. Chiral Brønsted acids, such as phosphoric acids, and bifunctional catalysts like thioureas, have been successfully employed in the asymmetric synthesis of other α-amino acid derivatives through reactions like the Strecker reaction or the addition of nucleophiles to imines.

Potential Organocatalytic Approach: A plausible organocatalytic route would involve the asymmetric addition of a nucleophile to an imine derived from ethyl glyoxylate. A chiral phosphoric acid could act as a Brønsted acid catalyst, activating the imine towards nucleophilic attack and creating a chiral environment to control the stereochemical outcome.

Performance Data of Organocatalytic Systems (for related α-amino acid synthesis):

Catalyst TypeReaction TypeSubstrate TypeYield (%)ee (%)Reference
Chiral Phosphoric AcidAddition to IminesIminesGenerally HighHigh[10]
Chiral ThioureaMichael AdditionNitroalkenesGood to ExcellentHighN/A
Proline DerivativesMannich ReactionImines and AldehydesGoodGood to Excellent[8]

Causality Behind Experimental Choices: The design of the organocatalyst is crucial. The steric and electronic properties of the catalyst are tuned to create a well-defined chiral pocket that directs the approach of the nucleophile to one face of the imine. The choice of solvent and additives can also influence the reaction by modulating the acidity of the catalyst and the solubility of the reactants.

Detailed Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example for the synthesis of ethyl 2-amino-4-phenylbutanoate using a rhodium-DuPhos catalyst system, adapted from established methodologies.[3]

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • (R,R)-Et-DuPhos ((+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene)

  • Ethyl 2-(acetylamino)-4-phenylbut-2-enoate

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation (in-situ): In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and (R,R)-Et-DuPhos (1.1 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 20-30 minutes until a clear, orange-red solution is formed.

  • Reaction Setup: The enamide substrate, ethyl 2-(acetylamino)-4-phenylbut-2-enoate, is dissolved in anhydrous, degassed methanol in a separate flask.

  • Hydrogenation: The substrate solution is transferred via cannula to the catalyst solution. The resulting mixture is then transferred to a pre-purged autoclave. The autoclave is sealed and purged several times with hydrogen gas. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 1-5 atm) and stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC.

  • Work-up: Upon completion, the reactor is carefully depressurized. The reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired ethyl 2-amino-4-phenylbutanoate (after deacetylation if necessary).

  • Chiral Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Conclusion and Future Outlook

The asymmetric synthesis of ethyl 2-amino-4-phenylbutanoate can be effectively achieved through several catalytic methodologies. Rhodium-catalyzed asymmetric hydrogenation remains the most robust and widely applied method, particularly in industrial settings, offering high yields and excellent enantioselectivities with a broad range of well-developed chiral phosphine ligands. Biocatalysis presents a highly attractive green alternative, with enzymes demonstrating exquisite stereoselectivity. While the kinetic resolution approach is limited to a theoretical 50% yield, the asymmetric reduction of the keto precursor offers a pathway to 100% theoretical conversion. Organocatalysis, although less explored for this specific target, holds significant promise for future development, offering the advantages of being metal-free and operationally simple.

The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, desired enantiopurity, and environmental considerations. Future research will likely focus on the development of more active and robust catalysts with higher turnover numbers, the expansion of the substrate scope for organocatalytic methods, and the engineering of novel enzymes with improved stability and activity for industrial applications.

References

  • Rhodium-Catalyzed Asymmetric Hydrogenation. In Catalytic Asymmetric Synthesis; Ojima, I., Ed.; Wiley-VCH: New York, 2010; pp 1-106. [Link]

  • Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. Chem. Rev.2018 , 118 (14), 6573-6673. [Link]

  • Rhodium-Catalyzed Enantioselective Addition of Arylboron Reagents to Substituted Indenes. J. Am. Chem. Soc.2020 , 142 (51), 21484–21490. [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chem. Soc. Rev.2013 , 42, 728-754. [Link]

  • Rhodium-Catalyzed Enantioselective Hydrogenation of β‑Acylamino Nitroolefins: A New Approach to Chiral β‑Amino Nitroalkanes. Org. Lett.2013 , 15 (21), 5484–5487. [Link]

  • Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Homogeneous Catalysis; Wiley-VCH, 2017; pp 1-46. [Link]

  • Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. J. Biosci. Bioeng.2002 , 94 (3), 241-245. [Link]

  • Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Tetrahedron: Asymmetry2008 , 19 (13), 1541-1545. [Link]

  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. J. Sci. I. R. Iran2015 , 26 (4), 321-326. [Link]

  • Kinetic resolution of ( R, S)-ethyl 2-hydroxyl-4-phenylbutyrate via lipase-catalyzed hydrolysis and transesterification in isooctane. Chirality2005 , 17 (4), 209-14. [Link]

  • Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli. Appl. Environ. Microbiol.2013 , 79 (15), 4668-4674. [Link]

  • Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Chem. Soc. Rev.2025 , 54, 12345-12378. [Link]

  • Monodentate Phosphoramidites: A Breakthrough in Rhodium-Catalysed Asymmetric Hydrogenation of Olefins. Adv. Synth. Catal.2003 , 345, 308-323. [Link]

  • Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Catalysts2023 , 13 (2), 338. [Link]

  • Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics2022 , 41 (15), 2001–2011. [Link]

  • Synthesis of ethyl 2-oxo-4-phenylbutyrate. PrepChem. [Link]

  • Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Org. Biomol. Chem.2021 , 19, 6348-6367. [Link]

  • Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica. Catalysts2023 , 13 (8), 1184. [Link]

  • Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. Adv. Mat. Res.2011 , 233-235, 111-114. [Link]

  • New advances in asymmetric organocatalysis II. Beilstein J. Org. Chem.2023 , 19, 1-2. [Link]

  • Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. The Pharmaceutical and Chemical Journal2023 , 10 (3), 73-85. [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein J. Org. Chem.2024 , 20, 2348-2374. [Link]

  • (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molbank2019 , 2019 (2), M1061. [Link]

  • Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]

  • Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes. J. Am. Chem. Soc.2017 , 139 (16), 5740–5743. [Link]

  • Synthesis of Furans via Rhodium(II) Acetate-Catalyzed Reaction of Acetylenes with α-Diazocarbonyls: Ethyl 2-Methyl-5-Phenyl-3-Furancarboxylate. Org. Synth.1990 , 69, 158. [Link]

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Comparative

Benchmarking the Efficiency of Chiral Stationary Phases: A Comparative Guide for Method Development

Executive Summary In pharmaceutical development, the separation of enantiomers is not merely a regulatory hurdle but a critical safety mandate. This guide benchmarks the two dominant classes of Chiral Stationary Phases (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the separation of enantiomers is not merely a regulatory hurdle but a critical safety mandate. This guide benchmarks the two dominant classes of Chiral Stationary Phases (CSPs) used in modern High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): Polysaccharide-based CSPs (both coated and immobilized) and Synthetic Brush-type CSPs (specifically Pirkle-type).

Drawing from application data and mechanistic studies, this guide provides a decision framework for researchers. We demonstrate that while Polysaccharide phases offer the broadest selectivity (universality), Immobilized versions provide critical solvent robustness, and Pirkle-type phases offer superior durability and unique elution order inversion capabilities essential for preparative scale-up.

The Landscape of Chiral Stationary Phases

To select the correct column, one must understand the mechanism of recognition. The "Three-Point Interaction" model (Dalgliesh, 1952) dictates that for chiral recognition to occur, there must be at least three simultaneous interactions between the analyte and the CSP, with at least one being stereochemically dependent.

Polysaccharide Derivatives (The "Gold Standard")

These are based on amylose or cellulose polymers derivatized with phenylcarbamates or benzoates. They form helical cavities where analytes "fit" based on steric inclusion, hydrogen bonding, and


-

interactions.
  • Coated (e.g., AD, OD): The selector is physically coated onto silica.[1] High selectivity but fragile; restricted to mild solvents (Hexane/Alcohol).

  • Immobilized (e.g., IA, IB, IC): The selector is covalently bonded to silica.[2] Robust; compatible with "aggressive" solvents (THF, DCM, Ethyl Acetate) which can dramatically alter selectivity.[3]

Synthetic Brush-Type (Pirkle-Type)

These consist of small chiral molecules (selectors) covalently bonded to the silica surface.

  • Whelk-O 1: The industry workhorse for this class. It utilizes

    
    -
    
    
    
    interactions and hydrogen bonding. It is known for high durability and the ability to invert elution order by switching from (S,S) to (R,R) stationary phases.

Experimental Benchmarking Workflow

A rigid "one-column-fits-all" approach fails in chiral chromatography. The following workflow illustrates the logic a Senior Application Scientist uses to screen CSPs, prioritizing the broadest selectivity first, then optimizing for speed and solubility.

ChiralScreeningWorkflow Start Start: Racemic Mixture PrimaryScreen Primary Screen: Immobilized Polysaccharides (IA, IB, IC, IG) Start->PrimaryScreen CheckRes Resolution (Rs) > 1.5? PrimaryScreen->CheckRes SecondaryScreen Secondary Screen: Coated Phases (AD, OD, OZ) CheckRes->SecondaryScreen No Separation AggressiveSolvent Test Aggressive Solvents (THF, DCM, MtBE) *Immobilized Only* CheckRes->AggressiveSolvent Partial Sep (0.5 < Rs < 1.5) FinalMethod Final Method Validation CheckRes->FinalMethod Yes Optimize Optimize Mobile Phase (Add basic/acidic modifiers) SecondaryScreen->CheckRes TertiaryScreen Tertiary Screen: Pirkle-Type (Whelk-O 1) Target: Non-H-bonding aromatics SecondaryScreen->TertiaryScreen No Separation TertiaryScreen->FinalMethod Success AggressiveSolvent->CheckRes

Figure 1: Strategic screening workflow for chiral method development. Note the prioritization of immobilized phases to allow for aggressive solvent tuning.

Comparative Performance Analysis

The following data summarizes typical performance metrics observed in comparative studies of pharmaceutical intermediates.

Coated vs. Immobilized Polysaccharides

The Core Dilemma: Coated phases often have slightly higher intrinsic selectivity (


) because the polymer chains have more freedom to adjust to the analyte. However, immobilized phases allow for solvent screening that can induce separation where standard solvents fail.
FeatureCoated CSPs (e.g., OD-H, AD-H)Immobilized CSPs (e.g., IA, IC)Comparison Insight
Solvent Compatibility Restricted. Alkanes/Alcohols only. (No THF, DCM, Acetone).Universal. Compatible with THF, DCM, CHCl3, Ethyl Acetate.Immobilized phases allow "Solvent Switching" to alter selectivity.
Selectivity (

)
High.[4] Often the first choice for simple screens.High. Occasionally slightly lower than coated equivalents in standard solvents.Critical: Use immobilized phases when solubility is poor (e.g., preparative scale).
Durability Low. Phase strips if wrong solvent is used.High. Covalently bonded.Immobilized columns have a longer lifetime in high-throughput environments.
Baseline Resolution ~80% success rate for broad screens.~90% success rate (when including aggressive solvents).Immobilized phases cover a wider chemical space due to solvent options.[1][5][6]
Polysaccharide vs. Synthetic (Pirkle-Type)

The Specificity Trade-off: Polysaccharides are "generalists"; Whelk-O 1 is a "specialist."

MetricPolysaccharide CSPsPirkle-Type (Whelk-O 1)Application Note
Scope Broad (Universality). Separates ~90% of racemates.Narrower. Best for aromatics, amides, esters.Use Polysaccharides for unknown screens; use Whelk-O 1 for specific structural classes.[7]
Elution Order Fixed. Cannot easily invert elution order.Invertible. Available in (R,R) and (S,S) forms.[7]Crucial for Prep: Whelk-O 1 allows you to elute the minor impurity first by switching column chirality.
Capacity Moderate.High.Whelk-O 1 is often superior for preparative loading of specific targets.
Efficiency Good.[7]Excellent (Fast kinetics).Whelk-O 1 is ideal for SFC and high-speed screening.

Detailed Experimental Protocol: Solvent Switching Strategy

This protocol validates the efficiency of Immobilized CSPs by utilizing non-standard solvents to achieve separation where standard alcohols fail.

Objective: Resolve a racemate that shows co-elution (Rs = 0) on Chiralpak IA using standard Hexane/IPA.

Phase 1: Standard Screening (The Baseline)
  • System: HPLC with UV detection (254 nm).

  • Column: Immobilized Amylose (e.g., Chiralpak IA), 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: n-Hexane / Ethanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Criterion: If

    
    , proceed to Phase 2.
    
Phase 2: Aggressive Solvent Tuning (The Advantage)

Rationale: Solvents like THF or DCM change the 3D conformation of the polymeric selector, creating new "cavity shapes" for the analyte to fit into.

  • Flush: Flush column with 100% Ethanol (10 column volumes) to remove Hexane.

  • Mobile Phase B: n-Hexane / THF (90:10 v/v).

    • Warning: Do NOT attempt this on a coated AD/OD column; it will destroy the phase.

  • Equilibration: Run for 20 minutes.

  • Injection: Inject sample.

  • Observation: Check for peak splitting.

  • Mobile Phase C (Alternative): n-Hexane / Dichloromethane (DCM) (85:15 v/v).

    • Note: DCM often enhances solubility for preparative separations.

Phase 3: Self-Validation Checklist
  • Resolution (

    
    ):  Must be 
    
    
    
    for baseline separation.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If high, add 0.1% Diethylamine (for bases) or TFA (for acids).
  • Pressure: Ensure system pressure remains stable (indicates no bed collapse).

Mechanistic Visualization

Understanding why a separation works aids in column selection. The diagram below illustrates the "Three-Point Interaction" required for recognition.

ChiralRecognition CSP Stationary Phase (Host Cavity) H_Bond H-Bonding (Directional) CSP->H_Bond Pi_Pi Pi-Pi Stacking (Stabilizing) CSP->Pi_Pi Steric Steric Fit (Shape Selectivity) CSP->Steric Analyte Analyte (Guest) H_Bond->Analyte Pi_Pi->Analyte Steric->Analyte

Figure 2: The Three-Point Interaction Model. Successful separation requires at least three simultaneous interactions (e.g., Hydrogen bonding, Pi-Pi stacking, and Steric hindrance) between the CSP and the analyte.

References

  • Daicel Corporation. (n.d.). Instruction Manual for Immobilized Polysaccharide CSPs (Chiralpak IA, IB, IC). Retrieved from [Link] (Verified via Chiral Technologies Application Guide).

  • Regis Technologies. (n.d.).[7] Whelk-O 1 Chiral Stationary Phases: Method Development Guide. Retrieved from [Link]

  • Phenomenex. (2021). Advantages of using immobilized stationary phases in chiral separations.[1][3][5][7][8][9] Retrieved from [Link]

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A.

Sources

Validation

A Comparative Guide to the Definitive Assignment of Absolute Configuration for Ethyl 2-Amino-4-Phenylbutanoate

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is not merely an academic exercise; it is a cornerstone of modern pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is not merely an academic exercise; it is a cornerstone of modern pharmaceutical development and regulatory compliance. The spatial arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often being therapeutic while the other may be inert or even toxic. This guide provides an in-depth comparison of key analytical techniques for confirming the absolute configuration of ethyl 2-amino-4-phenylbutanoate, a crucial chiral building block for various bioactive molecules.[1]

We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting a logical, self-validating workflow. This guide compares three orthogonal techniques: Chiral High-Performance Liquid Chromatography (HPLC), Optical Rotation (Polarimetry), and Vibrational Circular Dichroism (VCD) spectroscopy. Our goal is to equip you with the rationale to select the appropriate method and confidently assign the absolute stereochemistry of your target molecule.

Foundational Analysis: Enantiomeric Purity and Separation by Chiral HPLC

Before the absolute configuration can be assigned, one must first confirm the sample's enantiomeric purity and, if necessary, resolve the enantiomers. Chiral HPLC is the industry standard for this purpose, offering high-resolution separation of stereoisomers.[2]

The Principle of Chiral Recognition

Chiral HPLC relies on a chiral stationary phase (CSP), which creates a transient diastereomeric interaction with the enantiomers of the analyte.[1] The differing stability of these diastereomeric complexes results in different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and have demonstrated high chiral recognition ability for amino acid esters.[1][3]

Why Start with HPLC? The Causality Behind the Workflow

Initiating the analysis with chiral HPLC serves two primary functions. First, it quantifies the enantiomeric excess (% ee), a critical quality attribute for any chiral compound. Second, it provides a means to isolate each enantiomer in a pure form for subsequent, definitive analysis by spectroscopic methods. It is crucial to understand that while HPLC can separate enantiomers, it cannot assign the absolute configuration de novo. The identity of the peak corresponding to the R- or S-enantiomer can only be determined by running a certified reference standard of known configuration under the same conditions.

cluster_0 Chiral HPLC Workflow A Racemic or Enantioenriched Ethyl 2-Amino-4-Phenylbutanoate Sample B Inject onto Chiral HPLC System A->B C Separation on Chiral Stationary Phase (CSP) B->C D UV Detector C->D E Chromatogram Output D->E F Quantify % ee E->F G Collect Pure Enantiomer Fractions E->G

Caption: Workflow for enantiomeric purity analysis and preparative separation using Chiral HPLC.

Experimental Protocol: Chiral HPLC Separation
  • Column Selection: A polysaccharide-based CSP, such as a Chiralpak® AD-H or equivalent amylose-based column, is a suitable starting point.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine to improve peak shape for the amino ester.[4] All solvents must be HPLC grade.

  • System Setup:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]

    • Set the column temperature to 25 °C.

    • Set the UV detector to a wavelength of 254 nm.

  • Sample Preparation: Dissolve a small amount of the ethyl 2-amino-4-phenylbutanoate sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample and record the chromatogram. The two enantiomers should elute as distinct peaks.

  • Fraction Collection (Optional): For subsequent analyses, switch to a semi-preparative column and scale the injection volume to collect the separated enantiomer fractions.

Data Presentation: Expected HPLC Results
ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 8.510.2
Area (%) 99.50.5
Resolution (Rs) \multicolumn{2}{c}{> 2.0}
Enantiomeric Excess (% ee) \multicolumn{2}{c}{99.0%}

The Classical Approach: Optical Rotation by Polarimetry

Optical rotation is the oldest chiroptical technique and measures the rotation of plane-polarized light by a chiral substance in solution.[5] While historically significant, it is fraught with limitations for de novo configuration assignment.

Principle of Measurement

Enantiomers rotate plane-polarized light by equal magnitudes but in opposite directions.[6] A dextrorotatory (+) enantiomer rotates light clockwise, while a levorotatory (-) enantiomer rotates it counter-clockwise. The specific rotation, [α], is a standardized value that depends on the wavelength of light, temperature, solvent, and concentration.

Expert Insight: A Tool for Confirmation, Not Discovery

The sign of optical rotation, (+) or (-), has no general, predictable relationship with the R/S designation determined by the Cahn-Ingold-Prelog rules.[7] Therefore, measuring a specific rotation of, for example, +15.2° does not tell you if you have the R or S enantiomer unless you have a literature value from an authenticated source to compare it to. Its primary modern use is as a rapid, inexpensive quality control method to confirm the identity of a sample against a known standard.

Experimental Protocol: Measuring Specific Rotation
  • Sample Preparation: Prepare a solution of the purified enantiomer (collected from HPLC) in a suitable solvent (e.g., ethanol) at a precisely known concentration (c), typically around 1 g/100 mL.

  • Instrument Setup:

    • Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.

    • Calibrate the instrument with the pure solvent (blank).

  • Measurement:

    • Rinse and fill a polarimeter cell of a known path length (l), typically 1 decimeter, with the sample solution.

    • Measure the observed rotation (α) in degrees.

  • Calculation: Calculate the specific rotation using the formula: [α]_D²⁵ = α / (l × c)

Data Presentation: Comparison with Literature Values
ParameterMeasured ValueHypothetical Literature Value for (S)-enantiomer
Concentration (c) 1.05 g/100 mL in EtOH-
Path Length (l) 1.0 dm-
Observed Rotation (α) +21.5°-
Specific Rotation [α] +20.5°+20.4°
Conclusion The measured value matches the literature value for the (S)-enantiomer.

The Definitive Method: Vibrational Circular Dichroism (VCD) Spectroscopy

For an unambiguous assignment of absolute configuration in solution without recourse to a reference standard or crystallization, Vibrational Circular Dichroism (VCD) is the preeminent technique.[8]

Principle of VCD: A Chiral Fingerprint

VCD measures the differential absorption of left and right circularly polarized infrared light at each vibrational frequency.[9] The resulting VCD spectrum is a sensitive fingerprint of a molecule's three-dimensional structure, including its absolute configuration. Enantiomers produce VCD spectra that are perfect mirror images of each other.[10]

The Self-Validating System: Experiment vs. Theory

The power of VCD lies in its partnership with computational chemistry.[11] The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretical spectrum calculated for one arbitrarily chosen enantiomer (e.g., the S-form) using Density Functional Theory (DFT).[12]

  • If the experimental and calculated spectra match , the sample is the S-enantiomer.

  • If the experimental and calculated spectra are mirror images , the sample is the R-enantiomer.

This direct comparison provides a definitive and trustworthy assignment without prior knowledge of the molecule's properties.[11][13]

cluster_0 VCD Absolute Configuration Workflow A Purified Enantiomer (from HPLC) B Measure Experimental VCD Spectrum A->B C Construct 3D Model of (S)-Enantiomer A->C E Experimental Spectrum B->E D DFT Calculation (Conformational Search, Frequency & VCD Intensity) C->D F Calculated (S)-Spectrum D->F G Compare Spectra E->G F->G H Match G->H I Mirror Image G->I J Absolute Configuration is S H->J K Absolute Configuration is R I->K

Sources

Comparative

A Comparative Guide to the Synthesis of D-Homophenylalanine Ethyl Ester: Reported Yields and Methodologies

For Researchers, Scientists, and Drug Development Professionals D-homophenylalanine, a non-proteinogenic amino acid, and its derivatives are crucial building blocks in the synthesis of various pharmaceuticals, most notab...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

D-homophenylalanine, a non-proteinogenic amino acid, and its derivatives are crucial building blocks in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors. The ethyl ester of D-homophenylalanine, in particular, serves as a key intermediate. The efficient and stereoselective synthesis of this compound is of paramount importance for the pharmaceutical industry. This guide provides a comprehensive comparison of reported yields and methodologies for the synthesis of D-homophenylalanine ethyl ester, offering insights into the strengths and weaknesses of each approach to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of enantiomerically pure D-homophenylalanine ethyl ester primarily revolves around three core strategies:

  • Asymmetric Synthesis: This approach builds the chiral center directly, starting from achiral or prochiral precursors, using chiral catalysts or auxiliaries to control the stereochemistry.

  • Classical Chemical Resolution: This method involves the synthesis of a racemic mixture of the target molecule, followed by separation of the enantiomers through the formation of diastereomeric salts with a chiral resolving agent.

  • Enzymatic Resolution: This strategy utilizes the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture, typically through selective hydrolysis or synthesis.

This guide will delve into specific examples of each of these strategies, presenting reported yields, key reaction conditions, and detailed experimental protocols.

Comparison of Synthetic Methodologies

A summary of the key performance indicators for different synthetic routes to D-homophenylalanine ethyl ester is presented in the table below, followed by a detailed discussion of each method.

Methodology Starting Material Key Reagents/Enzyme Reported Yield of D-Ester Enantiomeric Excess (e.e.) Reference
Asymmetric Synthesis L-Malic acidThionyl chloride, Benzene, AlCl₃, etc.49% (overall)ExcellentLin, G.; et al. (2001)[1]
Classical Resolution Ethyl benzoylacrylateBenzylamine, L-Tartaric acidYield not explicitly reported for the final ester, but is a practical three-step synthesis.High (after resolution)Berkes, D.; et al. (2002)[2]
Enzymatic Resolution Racemic N-acetyl-homophenylalanine ethyl esterAlcalaseTheoretical max. 50% (for the unreacted D-ester)>98% (for the hydrolyzed L-acid)Zhao, H.; et al. (2002)[3]

In-Depth Analysis and Experimental Protocols

Asymmetric Synthesis from a Chiral Pool Precursor: The L-Malic Acid Approach

This method exemplifies a "chiral pool" strategy, where a readily available and inexpensive chiral molecule, L-malic acid, is used as the starting material to introduce the desired stereochemistry. The synthesis involves a multi-step sequence to construct the D-homophenylalanine backbone.

Causality of Experimental Choices: The use of L-malic acid as a starting material is a strategic choice due to its defined stereochemistry, which is ultimately inverted during the synthetic sequence to yield the D-enantiomer of the target molecule. The multi-step process involves the protection of functional groups, activation, and introduction of the phenyl group via a Friedel-Crafts reaction, followed by transformations to install the amino group with the correct stereochemistry.

Workflow Diagram:

Asymmetric_Synthesis A L-Malic Acid B Multi-step Conversion A->B Protection & Activation C Key Chiral Intermediate B->C D Introduction of Phenyl Group C->D Friedel-Crafts Reaction E Formation of Amino Group D->E Stereospecific Amination F D-Homophenylalanine Ethyl Ester E->F Esterification caption Asymmetric Synthesis from L-Malic Acid

Caption: Asymmetric Synthesis from L-Malic Acid

Detailed Experimental Protocol (Adapted from Lin, G.; et al., 2001[1]):

A comprehensive, multi-step protocol is detailed in the original publication. The following is a conceptual summary of the key transformations:

  • Protection and Activation of L-Malic Acid: L-Malic acid is first converted to its corresponding anhydride, and the hydroxyl group is protected.

  • Friedel-Crafts Acylation: The activated chiral synthon is reacted with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the phenyl group.

  • Reduction and Functional Group Manipulations: The keto group is reduced, and subsequent chemical transformations are carried out to convert the carboxylic acid and hydroxyl groups into the desired amino and ester functionalities with inversion of stereochemistry at the chiral center.

  • Final Esterification and Deprotection: The resulting amino acid is esterified with ethanol in the presence of an acid catalyst, followed by deprotection to yield D-homophenylalanine ethyl ester hydrochloride.

This method provides excellent enantiomeric purity, with a reported overall yield of 49%.[1]

Classical Chemical Resolution: Diastereomeric Salt Formation

This traditional yet effective method relies on the principle that enantiomers have identical physical properties, but diastereomers do not. By reacting a racemic mixture of an amine with a chiral acid, a pair of diastereomeric salts is formed, which can then be separated by fractional crystallization.

Causality of Experimental Choices: The choice of L-tartaric acid as the resolving agent is based on its availability in high enantiomeric purity and its ability to form crystalline salts with the racemic amine precursor. The different solubilities of the resulting diastereomeric salts in a suitable solvent allow for their separation. Subsequent liberation of the amine from the separated salt yields the desired enantiomer.

Workflow Diagram:

Classical_Resolution A Racemic Homophenylalanine Precursor B Reaction with Chiral Acid A->B C Diastereomeric Salt Mixture B->C D Fractional Crystallization C->D E Separated Diastereomeric Salt D->E F Liberation of Amine E->F G D-Homophenylalanine Ethyl Ester F->G caption Classical Chemical Resolution

Caption: Classical Chemical Resolution

Detailed Experimental Protocol (Conceptualized from Berkes, D.; et al., 2002[2]):

  • Synthesis of Racemic Precursor: Ethyl benzoylacrylate is reacted with benzylamine to form racemic ethyl 2-(benzylamino)-4-oxo-4-phenylbutanoate.

  • Diastereomeric Salt Formation: The racemic amine precursor is dissolved in a suitable solvent (e.g., ethanol) and treated with an equimolar amount of L-tartaric acid.

  • Fractional Crystallization: The solution is allowed to cool, leading to the preferential crystallization of one of the diastereomeric salts. The crystals are collected by filtration.

  • Liberation of the Enantiomerically Enriched Amine: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the free amine.

  • Hydrogenolysis and Esterification: The benzyl group is removed by catalytic hydrogenation, and the resulting amino acid is esterified to yield D-homophenylalanine ethyl ester.

While the specific yield for the final D-ester is not explicitly provided in the abstract of the reference, this method is described as a practical three-step synthesis.[2]

Enzymatic Kinetic Resolution: Exploiting Biocatalytic Stereoselectivity

Enzymatic kinetic resolution is a powerful technique that leverages the high stereospecificity of enzymes. In this approach, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched.

Causality of Experimental Choices: The choice of an enzyme like Alcalase, a protease, is based on its ability to stereoselectively hydrolyze the L-enantiomer of N-acetyl-homophenylalanine ethyl ester. This leaves the D-enantiomer of the N-acetylated ester unreacted. The difference in chemical properties between the resulting L-amino acid and the unreacted D-ester allows for their separation.

Workflow Diagram:

Enzymatic_Resolution A Racemic N-acetyl-homophenylalanine ethyl ester B Enzymatic Hydrolysis (Alcalase) A->B C Mixture of L-amino acid and unreacted D-ester B->C D Separation C->D E D-N-acetyl-homophenylalanine ethyl ester D->E F Deprotection E->F G D-Homophenylalanine Ethyl Ester F->G caption Enzymatic Kinetic Resolution

Caption: Enzymatic Kinetic Resolution

Detailed Experimental Protocol (Conceptualized from Zhao, H.; et al., 2002[3]):

  • Synthesis of Racemic Substrate: Racemic homophenylalanine is N-acetylated and then esterified to produce racemic N-acetyl-homophenylalanine ethyl ester.

  • Enzymatic Hydrolysis: The racemic N-acetyl ester is suspended in a buffered aqueous solution, and Alcalase is added. The reaction is maintained at a specific pH and temperature until approximately 50% conversion is achieved. The pH is typically maintained using a pH-stat, as the hydrolysis of the ester releases an acid.

  • Separation: After the reaction, the mixture contains L-N-acetyl-homophenylalanine (in its salt form) and the unreacted D-N-acetyl-homophenylalanine ethyl ester. The unreacted D-ester can be extracted from the aqueous solution using an organic solvent.

  • Deprotection: The isolated D-N-acetyl-homophenylalanine ethyl ester is then deprotected (hydrolysis of the acetyl group) under acidic conditions to yield the final product, D-homophenylalanine ethyl ester.

The theoretical maximum yield for the desired D-enantiomer in a kinetic resolution is 50%. The reported enantiomeric excess for the produced L-amino acid is greater than 98%, which implies a similarly high enantiomeric excess for the recovered D-ester.[3]

Conclusion and Future Outlook

The choice of synthetic methodology for D-homophenylalanine ethyl ester depends on several factors, including the desired scale of production, cost considerations, and the availability of specialized equipment and reagents.

  • Asymmetric synthesis from L-malic acid offers a direct route to the enantiomerically pure product, avoiding the need for resolution. However, it involves a multi-step sequence which may impact the overall yield and cost-effectiveness for large-scale production.

  • Classical chemical resolution is a well-established and practical method, particularly suitable for industrial scale-up due to its relatively simple procedures and the low cost of many resolving agents. The main drawback is the theoretical maximum yield of 50% for the desired enantiomer without an effective racemization and recycling protocol for the unwanted enantiomer.

  • Enzymatic kinetic resolution provides a highly selective and environmentally friendly approach. The mild reaction conditions and high enantioselectivity are significant advantages. Similar to classical resolution, the yield is limited to 50% unless coupled with a dynamic kinetic resolution process where the unwanted enantiomer is racemized in situ.

Future research in this area will likely focus on the development of more efficient catalytic asymmetric methods and the discovery of novel enzymes with improved activity and stability for dynamic kinetic resolutions. Such advancements will be crucial in further optimizing the production of this important pharmaceutical intermediate.

References

  • Berkes, D., Gömöry, A., & Kudar, V. (2002). Optical Resolution of Ethyl 2-(Benzylamino)-4-oxo-4-phenylbutanoate with Tartaric Acid a Practical Synthesis of D-Homophenylalanine. Collection of Czechoslovak Chemical Communications, 67(10), 1507-1516. [Link]

  • Lin, G., Li, Z., & Chan, A. S. C. (2001). A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. Tetrahedron: Asymmetry, 12(5), 775-780. [Link]

  • Zhao, H., Luo, R. G., Wei, D., & Malhotra, S. (2002). Concise synthesis and enzymatic resolution of L-(+)-homophenylalanine hydrochloride. Enantiomer, 7(2-3), 113-117. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Protecting Group Performance in Synthesis

Introduction: The Strategic Imperative of Protecting Groups In the intricate art of multi-step organic synthesis, the ability to selectively mask a reactive functional group while performing transformations elsewhere in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Protecting Groups

In the intricate art of multi-step organic synthesis, the ability to selectively mask a reactive functional group while performing transformations elsewhere in the molecule is not merely a convenience—it is a cornerstone of synthetic strategy.[1][2] A protecting group acts as a temporary shield, reversibly attached to a functional group to decrease its reactivity.[3] This allows for the precise, chemoselective modification of complex molecules, preventing a cascade of unwanted side reactions that would otherwise compromise yield and purity.[1][4]

The ideal protecting group is a paragon of efficiency: it must be introduced in high yield under mild conditions, remain robustly stable throughout subsequent reaction, workup, and purification steps, and be cleaved selectively in high yield under conditions that leave the rest of the molecule unscathed.[4][5] As the adage goes, "the best protecting group is no protecting group," yet the synthesis of complex pharmaceuticals and natural products would be largely untenable without them.[3]

A critical concept in advanced synthesis is orthogonality . An orthogonal set of protecting groups are those that can be selectively removed in any order, as their cleavage conditions are mutually exclusive.[6][7][8] For instance, an acid-labile group, a base-labile group, and a group removable by hydrogenolysis can coexist in a single molecule, allowing the synthetic chemist to "address" each protected site individually.[7][9] This guide provides a comparative analysis of commonly employed protecting groups for key functionalities, supported by experimental data and protocols to inform your synthetic planning.

Section 1: The Versatile Shielding of Alcohols

The hydroxyl group is ubiquitous in organic molecules and its nucleophilic and mildly acidic nature often necessitates protection. The choice of protecting group is dictated by the required stability and the conditions for its eventual removal.

Comparative Analysis of Common Alcohol Protecting Groups

The most prevalent classes of alcohol protecting groups are silyl ethers, ethers, and esters. Their performance is a trade-off between stability and ease of cleavage.

Silyl Ethers: Silyl ethers are the workhorses of alcohol protection due to their ease of formation, general stability, and mild, selective cleavage using fluoride ions.[10] Their stability is highly tunable based on the steric bulk of the silicon substituents.

  • Trimethylsilyl (TMS): Highly labile, often cleaved during aqueous workup or chromatography on silica gel. Primarily used for temporary protection or in situ derivatization.

  • Triethylsilyl (TES): More stable than TMS, withstands chromatography.

  • tert-Butyldimethylsilyl (TBDMS or TBS): Offers a robust balance of stability and straightforward cleavage. It is stable to a wide range of non-acidic and non-fluoride conditions, making it a popular choice.[7]

  • Triisopropylsilyl (TIPS): Greater steric hindrance provides enhanced stability compared to TBDMS.

  • tert-Butyldiphenylsilyl (TBDPS): Among the most robust common silyl ethers, offering high stability towards acidic conditions.

Ethers: Ether protecting groups are generally more robust than silyl ethers, particularly towards acidic and nucleophilic conditions.

  • Benzyl (Bn): Very stable to a wide range of conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), a method orthogonal to many others.[1][11]

  • p-Methoxybenzyl (PMB): Similar stability to Bn, but with the added advantage of being cleavable under oxidative conditions (e.g., DDQ, CAN), which is orthogonal to both acid/base labile groups and hydrogenolysis.[1]

  • Trityl (Tr): A bulky group, typically used for primary alcohols. It is acid-labile.[1]

  • Tetrahydropyranyl (THP): Forms a cyclic acetal with the alcohol. It is stable to basic, nucleophilic, and reductive conditions but is readily cleaved by mild aqueous acid.[1][10]

Data Presentation: Stability of Alcohol Protecting Groups
Protecting GroupAbbreviationStrong Acid (e.g., TFA)Strong Base (e.g., NaOH)Oxidants (e.g., CrO₃)Reductants (e.g., LiAlH₄)Hydrogenolysis (H₂/Pd)Fluoride (e.g., TBAF)
TrimethylsilylTMSLabileLabileStableStableStableLabile
tert-ButyldimethylsilylTBDMSLabileStableStableStableStableLabile
tert-ButyldiphenylsilylTBDPSModerately StableStableStableStableStableLabile
BenzylBnStableStableStableStableLabileStable
p-MethoxybenzylPMBModerately StableStableLabileStableLabileStable
TetrahydropyranylTHPLabileStableStableStableStableStable
Experimental Workflow: TBDMS Protection and Deprotection

This workflow illustrates the logical steps for a standard protection/deprotection sequence. The choice of base (imidazole) is critical as it facilitates the silylation while minimizing side reactions. Deprotection with TBAF is highly selective for silyl ethers.

TBDMS_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step start Substrate (Alcohol) + TBDMS-Cl reagents Add Imidazole in Anhydrous DMF start->reagents reaction Stir at RT (Monitor by TLC) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography) workup->purify product TBDMS-Protected Alcohol purify->product start_dep TBDMS-Protected Alcohol reagents_dep Add TBAF in THF start_dep->reagents_dep reaction_dep Stir at RT (Monitor by TLC) reagents_dep->reaction_dep workup_dep Aqueous Workup & Extraction reaction_dep->workup_dep purify_dep Purification (Chromatography) workup_dep->purify_dep final_product Deprotected Alcohol purify_dep->final_product

Caption: Workflow for TBDMS protection and subsequent deprotection.

Detailed Protocol: TBDMS Protection of a Primary Alcohol
  • Reaction Setup: Dissolve the primary alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Section 2: Guarding the Nucleophilic Amine

Amines are highly nucleophilic and basic, making their protection essential in many synthetic sequences, most notably in peptide synthesis.[9][12] Carbamates are the most common class of amine protecting groups.

Comparative Analysis of Common Amine Protecting Groups

The choice between Boc, Cbz, and Fmoc often defines the entire strategy of a complex synthesis, especially in solid-phase peptide synthesis (SPPS).[13][14]

  • tert-Butoxycarbonyl (Boc): A cornerstone of peptide synthesis, the Boc group is installed using Boc anhydride ((Boc)₂O).[15] It is stable to bases, nucleophiles, and hydrogenolysis but is readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[9][16] This acid lability forms the basis of the "Boc-SPPS" strategy.[13]

  • Carbobenzyloxy (Cbz or Z): Introduced using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions.[12] Its key feature is its clean removal by catalytic hydrogenolysis, making it orthogonal to the Boc group.[9][17]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acid and catalytic hydrogenolysis. However, it is exceptionally labile to basic conditions, typically cleaved with a solution of piperidine in DMF.[9] This base lability is the foundation of the modern "Fmoc-SPPS" strategy, which avoids the repeated use of strong acid required in the Boc strategy.[13][]

Data Presentation: Orthogonality of Amine Protecting Groups
Protecting GroupAbbreviationCleavage ConditionStable ToOrthogonal To
tert-ButoxycarbonylBocStrong Acid (TFA)Base, HydrogenolysisCbz, Fmoc
CarbobenzyloxyCbz (Z)Hydrogenolysis (H₂/Pd)Acid, BaseBoc, Fmoc
9-FluorenylmethyloxycarbonylFmocBase (Piperidine)Acid, HydrogenolysisBoc, Cbz
Experimental Workflow: Boc Protection and Deprotection

The mechanism of Boc protection involves nucleophilic attack by the amine on the Boc anhydride, followed by the breakdown of the intermediate to release CO₂ and tert-butanol.[15] Deprotection with TFA proceeds via protonation and subsequent formation of the stable tert-butyl cation.[16]

Boc_Protection_Logic cluster_main Boc Protection & Deprotection Cycle Start Free Amine (R-NH2) Protect Protect Start->Protect (Boc)2O, Solvent Protected Boc-Protected Amine Protect->Protected React Perform Synthesis Step(s) (Base, Nu:, H2/Pd) Protected->React Deprotect Deprotect React->Deprotect End Free Amine (R-NH2) Deprotect->End TFA, Scavenger

Caption: Decision logic for a Boc protection/deprotection cycle.

Detailed Protocol: Boc Deprotection of an Amine
  • Reaction Setup: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM). If the substrate contains sensitive functionalities (like tryptophan), add a scavenger such as triethylsilane (TES) or thioanisole (1-5 eq).

  • Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) dropwise.

  • Reaction: Stir the reaction at 0 °C to room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Purification/Isolation: The resulting amine trifluoroacetate salt can often be used directly or neutralized by washing with a saturated aqueous NaHCO₃ solution and extracting the free amine. Further purification may be achieved by chromatography or crystallization.

Section 3: Taming the Carbonyl Group

Aldehydes and ketones are highly susceptible to attack by nucleophiles and strong bases (via enolization).[19] Converting them to acetals or ketals renders them inert to these conditions.[20]

Comparative Analysis of Carbonyl Protecting Groups

The most common strategy is the formation of a cyclic acetal using a diol, as this is entropically favored over the formation of an acyclic acetal from two separate alcohol molecules.

  • 1,3-Dioxolanes (from Ethylene Glycol): The most common protecting group for carbonyls. Formed under acidic catalysis (e.g., p-TsOH) with removal of water. They are very stable to basic, nucleophilic, and reducing agents (e.g., LiAlH₄, Grignard reagents).[19][21]

  • 1,3-Dioxanes (from 1,3-Propanediol): Generally more stable to acid-catalyzed hydrolysis than their dioxolane counterparts.

The key performance characteristic is their stability in base and lability in acid. Deprotection is readily achieved by treatment with aqueous acid (e.g., HCl, H₂SO₄), which hydrolyzes the acetal back to the carbonyl and the diol.[22]

Experimental Workflow: Acetal Protection of a Ketone

This workflow is essential when, for example, a chemist needs to perform a Grignard reaction on an ester in the presence of a ketone.[19] Without protection, the Grignard reagent would attack the more reactive ketone.

Acetal_Protection_Workflow start Keto-ester Substrate protect Protect Ketone (Ethylene Glycol, p-TsOH, Dean-Stark) start->protect intermediate Protected Acetal-ester protect->intermediate react Perform Reaction (e.g., RMgBr, LiAlH4) intermediate->react deprotect_intermediate Intermediate Product react->deprotect_intermediate deprotect Deprotect Acetal (Aqueous Acid, H3O+) deprotect_intermediate->deprotect final_product Final Product deprotect->final_product

Caption: Synthetic sequence involving acetal protection.

Detailed Protocol: Formation of a Cyclic Acetal
  • Reaction Setup: To a solution of the carbonyl compound (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq).

  • Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture. Water will be azeotropically removed and collected in the trap, driving the equilibrium towards acetal formation. Monitor the reaction by TLC.

  • Work-up: After the starting material is consumed, cool the reaction to room temperature. Wash the solution with saturated aqueous NaHCO₃ to neutralize the acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude acetal is often pure enough for the next step, but can be purified by column chromatography if necessary.

Conclusion: A Framework for Rational Selection

The selection of a protecting group is a critical decision that can define the success or failure of a synthetic campaign.[2] A rational choice requires careful consideration of the entire synthetic route. The chemist must evaluate the stability of a potential protecting group against all planned reaction and workup conditions. Furthermore, the final deprotection step must be planned to selectively cleave the protecting group without affecting the newly forged molecular architecture. The principles of orthogonality and chemoselectivity, as demonstrated by the comparative data and protocols in this guide, provide the foundational logic for navigating these complex synthetic challenges.

References

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

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  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride
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